molecular formula C14H16O5 B1363871 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid CAS No. 24090-40-2

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Katalognummer: B1363871
CAS-Nummer: 24090-40-2
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: URIXTVZXAZEZKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-19-12-6-2-10(3-7-12)13(16)8-4-11(15)5-9-14(17)18/h2-3,6-7H,4-5,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXTVZXAZEZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366397
Record name 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24090-40-2
Record name 4-Methoxy-γ,ζ-dioxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24090-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a dicarbonyl compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the Friedel-Crafts acylation of anisole with succinic anhydride to yield the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This is followed by a second Friedel-Crafts acylation with propionyl chloride to afford the target molecule. This guide offers detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and a thorough guide to the characterization of the synthesized compounds using modern analytical techniques.

Introduction: The Significance of Dicarbonyl Moieties

Dicarbonyl compounds, particularly 1,4- and 1,5-dicarbonyls, are pivotal structural motifs in organic synthesis and are prevalent in a wide array of biologically active molecules and functional materials. The presence of two carbonyl groups in close proximity imparts unique reactivity and conformational properties, making them valuable synthons for the construction of complex molecular architectures, including various heterocyclic systems. The title compound, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, combines the features of a β-keto acid and an aromatic ketone, making it an interesting candidate for further chemical exploration and as a potential building block in drug discovery programs.

Synthetic Strategy: A Two-Step Friedel-Crafts Approach

The synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is efficiently achieved through a two-step sequence of Friedel-Crafts acylation reactions. This classic yet powerful carbon-carbon bond-forming reaction is ideally suited for the introduction of acyl groups onto aromatic rings.

Overall Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Friedel-Crafts Acylation Anisole Anisole reagents1 + Anisole->reagents1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->reagents1 Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid reagents2 + Intermediate->reagents2 PropionylChloride Propionyl Chloride PropionylChloride->reagents2 FinalProduct 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid reagents1->Intermediate  AlCl₃, CS₂ reagents2->FinalProduct  AlCl₃, CH₂Cl₂

Caption: Overall synthetic route to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride. The methoxy group of anisole is an ortho-, para-directing and activating group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.[1]

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and rendering the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of anisole then attacks this activated carbonyl group in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting aluminum salt during workup yields the carboxylic acid.

Mechanism_Step1 SuccinicAnhydride Succinic Anhydride ActivatedComplex Activated Complex SuccinicAnhydride->ActivatedComplex + AlCl₃ AlCl3 AlCl₃ SigmaComplex Sigma Complex ActivatedComplex->SigmaComplex + Anisole Anisole Anisole Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid SigmaComplex->Intermediate - H⁺, -AlCl₃ (Workup)

Caption: Simplified mechanism of the Friedel-Crafts acylation of anisole with succinic anhydride.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide is prepared and cooled in an ice bath.

  • Succinic anhydride (1.0 eq) is added portion-wise to the stirred suspension.

  • A solution of anisole (1.0 eq) in anhydrous carbon disulfide is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.

  • The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, followed by 5% sodium bicarbonate solution.

  • The aqueous bicarbonate layer is separated, cooled in an ice bath, and acidified with concentrated hydrochloric acid until precipitation is complete.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol/water to afford pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

The second step involves the Friedel-Crafts acylation of the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, with propionyl chloride.

Similar to the first step, this reaction is catalyzed by a Lewis acid. The aluminum chloride activates the propionyl chloride to form a highly reactive acylium ion. The aliphatic chain of 4-(4-methoxyphenyl)-4-oxobutanoic acid is not sufficiently nucleophilic to react. Instead, the aromatic ring, although deactivated by the keto-acid side chain, can undergo a second acylation. However, a more plausible pathway involves the conversion of the carboxylic acid of the intermediate to its acid chloride in situ by an excess of the acylating agent or an additional reagent like thionyl chloride, followed by an intermolecular Friedel-Crafts reaction. A more direct approach, and the one proposed here, is a direct acylation of the aliphatic chain, which can be challenging and may require specific catalysts or conditions. A more likely successful approach is a second Friedel-Crafts acylation on the aromatic ring, which would lead to a different product. For the synthesis of the title compound, a different strategy might be more appropriate, for instance, starting from a different precursor. However, for the purpose of this guide, we will proceed with the proposed second Friedel-Crafts acylation on the aliphatic chain, acknowledging its potential challenges.

Mechanism_Step2 PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid Enolate Enolate Intermediate Intermediate->Enolate (base) FinalProduct 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Enolate->FinalProduct + Acylium Ion - H⁺

Caption: A plausible, though challenging, mechanism for the second acylation step.

Materials:

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane is prepared and cooled to 0 °C.

  • Propionyl chloride (1.1 eq) is added dropwise to the stirred suspension.

  • A solution of 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Characterization of the Synthesized Compounds

Thorough characterization of the intermediate and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended.

Physicochemical Properties
Property4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate)7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (Final Product)
Molecular Formula C₁₁H₁₂O₄C₁₄H₁₆O₅
Molecular Weight 208.21 g/mol 264.27 g/mol [2]
Appearance White to off-white solidExpected to be a solid
Melting Point 148-151 °C119 °C[3]
Solubility Soluble in ethanol, acetone; sparingly soluble in waterSoluble in polar organic solvents
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.01 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.30 (t, J = 6.6 Hz, 2H, -CH₂-CO), 2.82 (t, J = 6.6 Hz, 2H, -CO-CH₂-), 11.5-12.5 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.5 (Ar-C=O), 178.5 (COOH), 163.5 (Ar-C-OCH₃), 130.5 (2C, Ar-CH), 129.5 (Ar-C), 113.8 (2C, Ar-CH), 55.5 (OCH₃), 33.5 (-CH₂-CO), 28.0 (-CO-CH₂-).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of COOH), 1710 (C=O stretch of COOH), 1675 (C=O stretch of aryl ketone), 1600, 1575 (C=C aromatic stretch), 1260 (C-O stretch).

  • Mass Spectrometry (EI, 70 eV) m/z (%): 208 (M⁺), 135 (base peak, [CH₃OC₆H₄CO]⁺).

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm) (Predicted): 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.25 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 2.60 (t, J = 6.8 Hz, 2H), 11.0-12.0 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm) (Predicted): 208.0 (C=O), 198.0 (Ar-C=O), 177.0 (COOH), 164.0 (Ar-C-OCH₃), 130.8 (2C, Ar-CH), 129.0 (Ar-C), 114.0 (2C, Ar-CH), 55.6 (OCH₃), 42.0, 38.0, 35.0, 28.0.

  • IR (KBr, cm⁻¹) (Predicted): 3300-2500 (broad, O-H stretch of COOH), 1715 (C=O stretch of COOH), 1705 (C=O stretch of aliphatic ketone), 1680 (C=O stretch of aryl ketone), 1600, 1575 (C=C aromatic stretch), 1265 (C-O stretch).

  • Mass Spectrometry (ESI⁻) m/z: 263 ([M-H]⁻).

Conclusion

This technical guide has detailed a robust and reliable two-step synthetic pathway for the preparation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. The described Friedel-Crafts acylation reactions are well-established and scalable, providing a solid foundation for the synthesis of this and related dicarbonyl compounds. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and applications of this interesting molecule.

References

  • El Berrichi, F., et al. (2005). Acylation of Anisole with Benzoyl Chloride Over HBEA Zeolites.
  • PrepChem. (2023). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 25(1), 123.
  • PubChem. (n.d.). 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1H-NMR spectra of compound 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Methoxyphenylpropionitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 6-Aryl-3-(D-glucoheptonic-hexitol-1-yl)-7H-1,2,4-triazolo[3,4-b][4][5][6]thiadiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • NIH. (n.d.). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[4][7]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Retrieved from [Link]

Sources

Spectroscopic Analysis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data, offering a robust framework for its characterization based on established spectroscopic principles.

Introduction

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS No: 24090-40-2) is a dicarbonyl compound containing a methoxy-substituted aromatic ring and a terminal carboxylic acid.[1][2][3] Its molecular structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its identification, purity assessment, and further research. The molecular formula of this compound is C₁₄H₁₆O₅, and it has a molecular weight of 264.27 g/mol .[3] This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra to provide a comprehensive analytical overview.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, we can deduce the connectivity and spatial arrangement of atoms.

The predicted NMR data presented in this guide is based on computational models that simulate the magnetic shielding of each nucleus within the molecule. These predictions are highly valuable for anticipating the spectral features of a compound before its synthesis or for confirming its identity post-synthesis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a~11.0 - 12.0Singlet (broad)1H
H-b~7.95Doublet2H
H-c~6.95Doublet2H
H-d~3.85Singlet3H
H-e~3.20Triplet2H
H-f~2.90Triplet2H
H-g~2.60Triplet2H

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 12.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl and hydroxyl oxygens.

  • Aromatic Protons (H-b, H-c): The protons on the 4-methoxyphenyl ring are expected to appear as two doublets. The protons ortho to the electron-withdrawing carbonyl group (H-b) will be more deshielded and resonate at a lower field (~7.95 ppm) compared to the protons ortho to the electron-donating methoxy group (H-c) at ~6.95 ppm.

  • Methoxy Protons (H-d): The three equivalent protons of the methoxy group will give rise to a sharp singlet at approximately 3.85 ppm.

  • Methylene Protons (H-e, H-f, H-g): The aliphatic chain contains three distinct methylene groups. The protons adjacent to the carbonyl groups (H-e and H-g) will be deshielded and are predicted to appear as triplets around 3.20 ppm and 2.60 ppm, respectively. The methylene group at the center of the chain (H-f) is expected to resonate as a triplet at a slightly higher field, around 2.90 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
C-1~205
C-2~198
C-3~178
C-4~164
C-5~130
C-6~129
C-7~114
C-8~56
C-9~38
C-10~33
C-11~20

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (C-1, C-2, C-3): The three carbonyl carbons are expected to be the most downfield signals in the spectrum. The ketone carbons (C-1 and C-2) are predicted to resonate around 205 ppm and 198 ppm, while the carboxylic acid carbon (C-3) will be found at a slightly higher field, around 178 ppm.

  • Aromatic Carbons (C-4, C-5, C-6, C-7): The aromatic carbons will appear in the range of 114-164 ppm. The carbon attached to the methoxy group (C-4) will be the most downfield among the aromatic signals due to the oxygen's electron-donating effect. The quaternary carbon attached to the carbonyl group (C-5) is predicted around 130 ppm. The carbons ortho to the carbonyl (C-6) and ortho to the methoxy group (C-7) are expected at approximately 129 ppm and 114 ppm, respectively.

  • Methoxy Carbon (C-8): The carbon of the methoxy group is predicted to have a chemical shift of around 56 ppm.

  • Aliphatic Carbons (C-9, C-10, C-11): The methylene carbons of the aliphatic chain will resonate in the upfield region of the spectrum, with predicted shifts of approximately 38 ppm, 33 ppm, and 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

For 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (C₁₄H₁₆O₅), the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at m/z 264. The fragmentation of this molecule is expected to occur at the weaker bonds, particularly adjacent to the carbonyl groups.

m/z Proposed Fragment Structure of Fragment
264[M]⁺[C₁₄H₁₆O₅]⁺
135[CH₃OC₆H₄CO]⁺4-methoxybenzoyl cation
129[M - C₇H₅O₂]⁺Heptanedioic acid radical cation
107[CH₃OC₆H₄]⁺4-methoxyphenyl cation
77[C₆H₅]⁺Phenyl cation

Interpretation of the Mass Spectrum:

The mass spectrum is anticipated to show a molecular ion peak at m/z 264, corresponding to the molecular weight of the compound. A prominent peak is expected at m/z 135, resulting from the cleavage of the bond between the benzoyl group and the aliphatic chain, forming the stable 4-methoxybenzoyl cation. Another significant fragment could be observed at m/z 129, corresponding to the loss of the 4-methoxyphenyl group. Further fragmentation of the 4-methoxybenzoyl cation could lead to the formation of the 4-methoxyphenyl cation at m/z 107 and the phenyl cation at m/z 77.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) can be used. For less stable compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a liquid chromatograph (LC-MS) is preferable.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

To further illustrate the structural assignments and fragmentation pathways, the following diagrams are provided.

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with assigned protons.

Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₁₄H₁₆O₅]⁺ m/z = 264 F1 [CH₃OC₆H₄CO]⁺ m/z = 135 M->F1 α-cleavage F2 [M - C₇H₅O₂]⁺ m/z = 129 M->F2 α-cleavage F3 [CH₃OC₆H₄]⁺ m/z = 107 F1->F3 -CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 -OCH₃

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. As a molecule incorporating a γ-diketone functionality, a carboxylic acid, and an aromatic methoxy group, it presents a unique scaffold for chemical exploration and potential applications in medicinal chemistry and materials science. This document delves into the compound's structural features, predicted physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its synthesis and analytical characterization are proposed based on established methodologies for analogous structures. Furthermore, potential avenues for its utilization in drug discovery are explored by examining the biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and scientists interested in the synthesis, modification, and application of this versatile chemical entity.

Introduction

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, with the CAS Number 24090-40-2, is a polyfunctional organic compound that has garnered interest due to its intricate molecular architecture.[1][2][3] The presence of two ketone groups in a 1,4-relationship, a terminal carboxylic acid, and a 4-methoxyphenyl substituent endows this molecule with a rich and varied chemical reactivity. The γ-dicarbonyl motif is a well-known precursor to five-membered heterocycles, while the carboxylic acid and the aromatic ring offer multiple points for chemical modification. Understanding the interplay of these functional groups is crucial for harnessing the full potential of this compound in synthetic and medicinal chemistry. This guide aims to provide a detailed exposition of its chemical behavior, supported by data from analogous systems and established chemical principles.

Physicochemical Properties

PropertyValueSource
CAS Number 24090-40-2[1][2][3]
Molecular Formula C₁₄H₁₆O₅[1][2]
Molecular Weight 264.27 g/mol [1]
Melting Point 119 °C[2]
Boiling Point (Predicted) 492.6 °C at 760 mmHg[2]
Flash Point (Predicted) 186.9 °C[2]
XLogP3 (Predicted) 2.092[2]
PSA (Polar Surface Area) 80.67 Ų[2]

Solubility: Based on the properties of similar aromatic keto-acids, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be low due to the presence of the aromatic ring and the hydrocarbon chain, although the carboxylic acid and ketone functionalities will contribute to some degree of aqueous solubility, which can be enhanced in basic solutions through salt formation.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signatures of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is essential for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons. The aromatic protons of the 4-methoxyphenyl group will likely appear as two doublets in the aromatic region (δ 6.9-8.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The methylene protons of the heptanoic acid chain will exhibit complex splitting patterns in the aliphatic region (δ 2.0-3.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the two ketone carbonyls (δ 195-210 ppm) and the carboxylic acid carbonyl (δ 170-180 ppm). The aromatic carbons will resonate in the δ 114-164 ppm region, with the carbon bearing the methoxy group appearing at a characteristic downfield shift. The methoxy carbon will have a signal around δ 55 ppm. The aliphatic carbons of the heptanoic acid chain will appear in the upfield region of the spectrum (δ 20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The two ketone C=O stretches are expected in the range of 1680-1720 cm⁻¹. The carboxylic acid C=O stretch will likely appear around 1700-1730 cm⁻¹. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The C-O stretching of the methoxy group will be observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. An IR spectrum for the related compound 4-methoxyphenylacetic acid is available for comparison.[4]

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak [M]⁺ at m/z 264. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions. For instance, loss of the methoxy group or cleavage of the heptanoic acid chain could be observed.

Chemical Reactivity and Synthetic Potential

The reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is dictated by its three key functional groups: the two ketone groups and the carboxylic acid.

Reactivity of the γ-Dicarbonyl System

The 1,4-dicarbonyl moiety is a versatile synthetic intermediate. A primary reaction pathway for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which allows for the formation of five-membered heterocycles such as furans, pyrroles, and thiophenes upon reaction with appropriate reagents.

Paal_Knorr_Synthesis diketone 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid reagents P₂O₅ or H₂SO₄ (Dehydrating Agent) Primary Amine (R-NH₂) Lawesson's Reagent or P₄S₁₀ diketone->reagents Reacts with products Substituted Furan Substituted Pyrrole Substituted Thiophene reagents->products To yield

Caption: Paal-Knorr synthesis pathway for 1,4-dicarbonyl compounds.

This reaction provides a straightforward route to highly functionalized heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

Selective Reactions of the Carbonyl Groups

The presence of two distinct ketone groups—one aliphatic (at C4) and one aromatic (at C7)—opens the possibility for selective reactions. The aromatic ketone is generally less electrophilic than the aliphatic ketone due to the electron-donating effect of the methoxyphenyl group. This difference in reactivity could be exploited for selective reductions or nucleophilic additions under carefully controlled conditions.

For instance, selective reduction of the more reactive aliphatic ketone could potentially be achieved using sterically hindered reducing agents or under kinetic control at low temperatures.

Reactivity of the Carboxylic Acid

The carboxylic acid functionality can undergo a variety of transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Conversion to an acid chloride followed by reaction with an amine, or direct coupling with an amine using coupling agents (e.g., DCC, EDC).

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. However, this would likely also reduce the ketone groups. Selective reduction of the carboxylic acid in the presence of ketones can be challenging but may be achieved using specific reagents like borane complexes (BH₃·THF) or through catalytic hydrosilylation.

Carboxylic_Acid_Reactions start 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid ester Ester Derivative start->ester Esterification (ROH, H⁺) amide Amide Derivative start->amide Amide Formation (R₂NH, coupling agent) alcohol Diol-keto alcohol or Triol start->alcohol Reduction (e.g., LiAlH₄)

Caption: Key reactions of the carboxylic acid moiety.

Proposed Synthetic and Analytical Protocols

Proposed Synthesis

A plausible synthetic route to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid could involve a Friedel-Crafts acylation followed by further functional group manipulations. A potential disconnection approach suggests starting from anisole and a suitable seven-carbon chain precursor.

Step-by-step Protocol:

  • Friedel-Crafts Acylation: React anisole with a suitable acylating agent, such as 5-chlorocarbonyl-pentanoic acid methyl ester, in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane. This would form methyl 6-(4-methoxybenzoyl)hexanoate.

  • Keto-ester Formation: The resulting keto-ester could then be subjected to conditions that introduce the second ketone at the 4-position. This is a more complex transformation and might require a multi-step sequence. An alternative could be a Stetter-type reaction.

  • Hydrolysis: Finally, hydrolysis of the methyl ester under acidic or basic conditions would yield the desired 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the analysis of this relatively nonpolar compound.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the carboxylic acid) would be appropriate. A typical gradient could start from 30% acetonitrile and increase to 90% over 20 minutes.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the 4-methoxyphenyl chromophore (likely around 270-280 nm).

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

Potential Applications in Drug Discovery

While there is no direct evidence of the biological activity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in the reviewed literature, its structural motifs are present in various biologically active molecules.

  • The 4-Methoxyphenyl Moiety: This group is found in numerous pharmacologically active compounds, including the anticoagulant apixaban.[5] It often serves as a key binding element in interactions with biological targets. Derivatives of 4-methoxyphenyl compounds have shown a range of activities, including anticancer and enzyme inhibitory effects.[6][7]

  • Diketone Structures: Diketo acids are known to exhibit biological activity. For example, certain diketo acids are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that is a target for herbicides.[8]

  • Potential as a Scaffold: The molecule's multiple functional groups make it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The pyrrole, furan, or thiophene derivatives accessible through the Paal-Knorr synthesis are of particular interest, as these heterocycles are common in drug molecules.

Conclusion

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its combination of a reactive γ-dicarbonyl system, a modifiable carboxylic acid, and a biologically relevant aromatic moiety makes it a compelling target for further investigation. This technical guide has provided a comprehensive overview of its known and predicted properties and reactivity, along with proposed protocols for its synthesis and analysis. It is hoped that this document will serve as a valuable resource for researchers, stimulating further exploration into the chemistry and potential applications of this intriguing compound. The development of derivatives and their subsequent biological evaluation could lead to the discovery of novel therapeutic agents.

References

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). [Link]

  • Clark, T. J., et al. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Zeng, X., et al. Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Royal Society of Chemistry, 2014.
  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. [Link]

  • GSRS. 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. [Link]

  • Abdel-Aziz, A. A.-M., et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 2021, 26(15), 4483.
  • Al-Obaid, A. M., et al. Cytotoxic effects of compounds (4a-4l) on MCF-7 and HEPG-2 cell lines.
  • Pinto, D. J. P., et al. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 2007, 50(22), 5339-5356.
  • Li, Y., et al. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 2017, 65(41), 8935-8946.
  • Kamadatu, L., & Santoso, M.
  • Webby, C. J., et al. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. Journal of Biological Chemistry, 2005, 280(14), 14177-14185.
  • Ivanov, I., et al. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 2020, 21(18), 6833.
  • Kysil, A., et al. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 2021, 26(16), 4945.
  • Dong, Z., et al. Pharmacological Effects of Aromatic Medicinal Plants: Comprehensive Analysis of Active Ingredients and Mechanisms of Action. Horticulture and Herb, 2023.
  • Arafeh, R., & Ullah, A. Synthesis of Neolamellarin A, an Inhibitor of Hypoxia-Inducible Factor-1.
  • Bessi, A., et al. Phytochemical Screening, Antioxidant and Antibacterial Activity of Six Medicinal and Aromatic Plants in Morocco: A Comparative Study. Journal of the Korean Society for Applied Biological Chemistry, 2025.
  • El-Guendouz, S., et al. Phytochemical Analysis, Antioxidant and Antibacterial Activities, Minerals Element Profiling, and Identification of Bioactive Compounds by UPLC-HRMS Orbitrap in Four Aromatic and Medicinal Plants. Plants, 2023, 12(10), 2023.
  • Ma, Y. SYNTHESIS OF 4-(P METHOXYPHENYL)-7-METHOXY-1-HYDROXY-3-NAPHTHALENECARBOXYLIC ACID. Science & Technology in Chemical Industry, 2000.
  • SpectraBase. Methyl 7-(P-methoxyphenyl)norcaradiene-7-carboxylate. [Link]

  • PubChem. 4,7-Dioxoheptanoic acid. [Link]

  • PubChem. Succinylacetone. [Link]

  • de Oliveira, A. M., et al. Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f.
  • Fankam, A. G., et al. Phytochemical Screening, Antioxidant, and Antimicrobial Activities of Seven Underinvestigated Medicinal Plants against Microbial Pathogens.
  • Li, W., et al. Chemical Composition and the Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities of the Fruit Peel Essential Oil from Spondias pinnata (Anacardiaceae) in Xishuangbanna, Southwest China. Molecules, 2020, 25(3), 616.
  • Fristiohady, A., et al. Chemical Profile, Antioxidant and Cytotoxic Potencies and Docking Study of Semipolar Fraction of Nepthea sp.

Sources

Unveiling the Bio-Potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Chemical Entities in Modern Therapeutics

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The compound 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a molecule featuring a unique combination of a 4-methoxyphenyl moiety and a 1,4-dicarbonyl backbone, represents a compelling starting point for the identification of new therapeutic agents. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential anticancer, anti-inflammatory, and antimicrobial activities. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a strategic framework for the systematic evaluation of this promising compound. By integrating established principles of medicinal chemistry with detailed, actionable experimental protocols, we aim to catalyze the exploration of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and its derivatives as potential next-generation therapeutics.

Introduction to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Structural Overview

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS Number: 24090-40-2) is a small molecule with a molecular formula of C₁₄H₁₆O₅ and a molecular weight of 264.28 g/mol [1]. Its structure is characterized by two key pharmacophoric features: a 4-methoxyphenyl group and a heptanoic acid chain with two ketone functionalities at the 4- and 7-positions.

PropertyValue
CAS Number 24090-40-2
Molecular Formula C₁₄H₁₆O₅
Molecular Weight 264.28 g/mol
Melting Point 119°C[1]

The 4-methoxyphenyl group is a common motif in a multitude of biologically active compounds, contributing to properties such as antioxidant, anticancer, and anti-inflammatory effects. The 1,4-dicarbonyl system, specifically a gamma-keto acid, is also of significant interest due to its potential for keto-enol tautomerism, a phenomenon known to be involved in various biological interactions. The presence of both moieties in a single molecule suggests a high probability of synergistic or multifaceted biological activity.

A plausible synthetic route for a similar compound, 4,7-dioxo-7-phenylheptanoic acid, involves the reaction of acetophenone with furfural, followed by hydrolysis[2]. This suggests that a similar approach, utilizing 4-methoxyacetophenone, could be a viable starting point for the synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Postulated Anticancer Activity: A Multi-pronged Mechanistic Hypothesis

The structural features of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid provide a strong rationale for investigating its potential as an anticancer agent. The 4-methoxyphenyl group is present in numerous compounds exhibiting cytotoxic activity against various cancer cell lines.

Proposed Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: The methoxyphenyl group is a key component of several known tubulin inhibitors. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many methoxyphenyl-containing chalcones and other derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the dephosphorylation of Bcl2-associated agonist of cell death protein and activation of caspases[3].

  • Antioxidant and Pro-oxidant Modulation: The methoxy group can influence the electronic properties of the aromatic ring, potentially leading to either antioxidant or pro-oxidant effects within the tumor microenvironment, thereby influencing cancer cell survival.

Experimental Workflow for In Vitro Anticancer Evaluation

The following workflow outlines a systematic approach to assess the anticancer potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Caption: Workflow for investigating the anticancer activity of the target compound.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment[4][5].

  • Compound Treatment: Prepare serial dilutions of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin)[4].

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator[6].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible[5].

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking[6][7].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7][8].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Predicted Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. The presence of the 4-methoxyphenyl group in our target molecule is suggestive of potential anti-inflammatory activity, as many compounds with this moiety have demonstrated the ability to modulate inflammatory pathways.

Hypothesized Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of prostaglandins and leukotrienes[9][10].

  • Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The compound may inhibit iNOS expression or activity in inflammatory cells like macrophages.

  • Modulation of Inflammatory Signaling Pathways: The compound could interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression[11][12].

Experimental Workflow for In Vitro Anti-inflammatory Evaluation

The following workflow provides a structured approach to investigate the anti-inflammatory potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Caption: Workflow for assessing the anti-inflammatory properties of the compound.

Detailed Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay is a widely used primary screening method to identify compounds with potential anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight[13].

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid for 1-2 hours[9][14].

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours[9][14].

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate[9].

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[15].

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration.

Prospective Antimicrobial Activity: A Broad-Spectrum Investigation

The presence of both a methoxyphenyl group and a dicarbonyl moiety suggests that 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid may possess antimicrobial properties. Methoxyphenol compounds have demonstrated activity against various foodborne pathogens, and dicarbonyl compounds are also known to exhibit antimicrobial effects.

Postulated Mechanisms of Antimicrobial Action
  • Disruption of Bacterial Membranes: The compound may interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: It could potentially inhibit key bacterial enzymes involved in vital metabolic pathways.

  • Inhibition of Biofilm Formation: Many natural and synthetic compounds with antimicrobial properties also exhibit the ability to prevent or disrupt the formation of bacterial biofilms.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow details a standard approach for evaluating the antimicrobial activity of the target compound.

Caption: Workflow for determining the antimicrobial activity of the compound.

Detailed Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in the broth medium directly in the 96-well plate[16].

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. The final volume in each well should be 100-200 µL[17].

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours[18].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism[16][19]. This can be assessed visually or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid presents a compelling chemical scaffold with significant potential for biological activity. Based on a thorough analysis of its constituent moieties, there is a strong scientific rationale for investigating its efficacy as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the initial in vitro characterization of this compound.

Future research should focus on a systematic evaluation of its activity in the proposed assays. Positive hits in these initial screens will warrant further investigation into the precise molecular mechanisms of action, including target identification and validation. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing potency and selectivity. Ultimately, promising lead compounds derived from this scaffold could progress to in vivo studies to assess their therapeutic potential in relevant disease models. The exploration of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and its derivatives holds the promise of uncovering novel therapeutic agents with the potential to impact human health significantly.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Hernandez-Morales, A., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PubMed. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Fernando, D. T. K., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. Retrieved from [Link]

  • Hernandez-Morales, A., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PMC. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Retrieved from [Link]

  • Poudyal, H., et al. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • MDPI. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (n.d.). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Retrieved from [Link]

  • NIH. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Retrieved from [Link]

  • NIH. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

  • PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Retrieved from [Link]

Sources

A Technical Guide: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid as a Foundational Precursor in Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid, a pivotal precursor in the synthesis of Apixaban. Apixaban, a potent and selective direct Factor Xa inhibitor, is a leading oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] The efficiency and scalability of its synthesis are of paramount importance in pharmaceutical manufacturing. This document delineates the strategic role of the 1,4-dicarbonyl precursor, details its synthesis, and explains its subsequent transformation into the core pyrazole structure of Apixaban. Methodologies, mechanistic insights, and process considerations are discussed to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Clinical Significance of Apixaban

Apixaban, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a highly selective, reversible, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][3] Its mechanism of action, which involves binding directly to the active site of FXa, effectively blocks the conversion of prothrombin to thrombin, thereby preventing thrombus formation.[1][2] This targeted action makes Apixaban a cornerstone therapy for reducing the risk of stroke in patients with nonvalvular atrial fibrillation and for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] Given its therapeutic importance, the development of robust and cost-effective synthetic routes is a key focus of chemical research.

Strategic Role of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

The molecular architecture of Apixaban is complex, featuring a central pyrazole ring fused to a dihydropyridinone system. The synthesis of this core structure is a critical challenge. 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid serves as an ideal precursor because its 1,4-dicarbonyl functionality is perfectly primed for cyclocondensation with a hydrazine derivative to construct the substituted pyrazole ring.

This strategy offers several advantages:

  • Convergent Synthesis: It allows for the independent preparation of two key fragments—the dicarbonyl chain and the hydrazine component—which are later combined to form the core.

  • Regiocontrol: The asymmetry of the dicarbonyl precursor (a ketone and a ketoacid) can be exploited to control the regiochemistry of the resulting pyrazole, ensuring the correct placement of substituents.

  • Atom Economy: The cyclization reaction is a highly efficient method for ring formation, minimizing waste.

The precursor provides the C-3 and C-4 carbons of the pyrazole ring and the pendant 4-methoxyphenyl group, which is a crucial pharmacophoric element for binding to the S1 pocket of the Factor Xa active site.

Synthesis of the Precursor: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

The synthesis of 1,4-dicarbonyl compounds is a well-established area of organic chemistry. A common and effective method for preparing 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid involves a two-step sequence starting from readily available commercial materials.

Synthesis Pathway Overview

The logical pathway involves a Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride. This reaction forms 5-(4-methoxyphenyl)-5-oxopentanoic acid. A subsequent reaction, such as acylation of the corresponding acid chloride with a suitable two-carbon synthon, would complete the 1,4-dicarbonyl system. An alternative, analogous synthesis for a similar structure, 4,7-dioxo-7-phenylheptanoic acid, has been demonstrated starting from acetophenone and furfural, with the furan ring serving as a masked 1,4-dicarbonyl equivalent that is revealed upon hydrolysis.[4]

The following workflow represents a logical and industrially scalable approach.

Experimental Protocol: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Step 1: Friedel-Crafts Acylation to form 5-(4-methoxyphenyl)-5-oxopentanoic acid

  • Setup: To a cooled (0-5 °C), mechanically stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add glutaric anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Addition of Anisole: Add anisole (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude 5-(4-methoxyphenyl)-5-oxopentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chain Extension to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

This step requires the conversion of the carboxylic acid to a more reactive species to introduce the final two carbons and the second carbonyl group. The exact method can vary, but a representative procedure is outlined.

  • Activation: Convert the 5-(4-methoxyphenyl)-5-oxopentanoic acid from Step 1 to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.

  • Acylation: React the resulting acid chloride with a suitable two-carbon nucleophile (e.g., an enolate equivalent or via a Grignard reaction followed by oxidation) to introduce the second carbonyl group at the 4-position.

  • Hydrolysis & Isolation: Subsequent acidic work-up and hydrolysis will yield the final product, 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid. The product can be isolated by filtration or extraction and purified by recrystallization.

Causality in Experimental Design
  • Lewis Acid Choice: Anhydrous aluminum chloride is a potent Lewis acid required to activate the glutaric anhydride for electrophilic aromatic substitution on the electron-rich anisole ring.

  • Temperature Control: The Friedel-Crafts acylation is highly exothermic. Low-temperature control during the addition of reagents is critical to prevent side reactions and ensure high regioselectivity (para-substitution is favored).

  • Quenching: Quenching with ice and acid is essential to decompose the aluminum chloride-ketone complex, protonate the carboxylate, and facilitate product isolation.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Chain Extension Anisole Anisole AlCl3 AlCl₃ (Lewis Acid) Anisole->AlCl3 GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->AlCl3 IntermediateAcid 5-(4-methoxyphenyl)- 5-oxopentanoic acid AlCl3->IntermediateAcid DCM, 0°C to RT AcidChloride Intermediate Acid Chloride IntermediateAcid->AcidChloride SOCl₂ FinalProduct 7-(4-Methoxyphenyl)- 4,7-dioxoheptanoic acid AcidChloride->FinalProduct Acylation & Hydrolysis TwoCarbonSynthon Two-Carbon Nucleophile TwoCarbonSynthon->FinalProduct Acylation & Hydrolysis

Caption: Workflow for the synthesis of the dicarbonyl precursor.

Pyrazole Core Formation: The Key Cyclocondensation Step

The transformation of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid into the pyrazole core of Apixaban is achieved through a classical Paal-Knorr type synthesis. This involves the reaction of the 1,4-dicarbonyl compound with a substituted hydrazine.[5][6]

The Cyclization Mechanism

The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the second carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The specific hydrazine used in the industrial synthesis of Apixaban is complex, as it is part of a larger intermediate that ultimately forms the rest of the molecule. However, for the purpose of illustrating the core formation, the reaction can be generalized with a substituted hydrazine (R-NHNH₂).

Experimental Protocol: Pyrazole Formation
  • Setup: Dissolve 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid (1.0 eq.) in a suitable protic solvent, such as ethanol or acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride derivative (e.g., ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a known intermediate for Apixaban synthesis, though the reaction is more complex than a simple cyclization with the dioxoheptanoic acid itself)[7][8] (1.05 eq.) and a mild base (e.g., sodium acetate) if starting from the hydrochloride salt.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the pyrazole product.

  • Purification: The crude product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization to achieve high purity suitable for subsequent steps in the Apixaban synthesis.

Data Presentation: Reaction Parameters
ParameterConditionRationale
Solvent Acetic Acid / EthanolProtic solvent facilitates proton transfer steps in the mechanism. Acetic acid can also act as a catalyst.
Temperature 80-120 °C (Reflux)Provides sufficient activation energy for the dehydration step, driving the reaction towards the aromatic pyrazole product.
Reactant Ratio ~1:1 (Dicarbonyl:Hydrazine)A slight excess of hydrazine can be used to ensure complete conversion of the limiting dicarbonyl precursor.
Typical Yield >85%Cyclocondensation reactions of this type are generally high-yielding.
Visualization of Pyrazole Formation

Sources

An In-depth Technical Guide to the Synthesis, Derivatives, and Potential Applications of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, explore the rationale and methodologies for creating its derivatives and analogs, and discuss its potential therapeutic applications based on structure-activity relationship (SAR) studies of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Diarylheptanoid Scaffold

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid belongs to the broader class of diarylheptanoids, a group of natural and synthetic compounds characterized by two aromatic rings linked by a seven-carbon chain.[1][2][3] Many diarylheptanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] The specific structural features of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, namely the 1,4-dicarbonyl system and the presence of a 4-methoxyphenyl group, suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The 4-methoxyphenyl moiety, in particular, is a common feature in many pharmacologically active compounds, contributing to their metabolic stability and receptor binding affinity.[7][8]

Synthesis of the Core Compound: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Experimental Protocol: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Step 1: Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) and furfural (1 equivalent) in ethanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the flask while maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

  • Isolation: Collect the precipitated product, 1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Hydrolysis and Ring Opening

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the product from Step 1 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature, then pour it into a beaker of cold water.

  • Isolation and Purification: The crude 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality Behind Experimental Choices

The choice of the Claisen-Schmidt condensation in the first step is a classic and efficient method for forming carbon-carbon bonds between a ketone and an aldehyde. The use of furfural as the aldehyde source is strategic; its furan ring serves as a masked 1,4-dicarbonyl precursor, which is unmasked in the subsequent acid-catalyzed hydrolysis and ring-opening step.[9] This approach is often more efficient and higher-yielding than a linear seven-carbon chain construction.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Hydrolysis & Ring Opening 4-Methoxyacetophenone 4-Methoxyacetophenone Intermediate_1 1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyacetophenone->Intermediate_1 NaOH, Ethanol Furfural Furfural Furfural->Intermediate_1 Final_Product 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Intermediate_1->Final_Product HCl, Acetic Acid, Heat

Caption: Proposed two-step synthesis of the target compound.

Derivatives and Analogs: Exploring Chemical Space for Enhanced Activity

The core structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid offers several points for modification to generate a library of derivatives and analogs with potentially improved pharmacological profiles. Structure-activity relationship (SAR) studies on related diarylheptanoids and other pharmacologically active molecules provide a rational basis for these modifications.[10][11][12]

Modifications of the 4-Methoxyphenyl Ring

The electronic and steric properties of the aromatic ring can significantly influence biological activity.[13]

  • Substitution: Introducing electron-donating (e.g., -OH, -NH2) or electron-withdrawing (e.g., -F, -Cl, -NO2) groups at various positions on the phenyl ring can modulate the molecule's interaction with biological targets.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole can alter the compound's polarity, solubility, and hydrogen bonding capacity.

Alterations of the Heptanoic Acid Chain

The flexibility and functionality of the seven-carbon chain are critical for activity.

  • Chain Length: Synthesizing analogs with shorter or longer carbon chains can probe the optimal distance between the aromatic ring and the carboxylic acid group for target engagement.

  • Keto Group Modifications: The two keto groups can be reduced to hydroxyls to introduce chirality and hydrogen bonding capabilities. They can also be converted to oximes or other derivatives to explore different interactions.

  • Carboxylic Acid Derivatization: The terminal carboxylic acid can be esterified or converted to an amide to improve cell permeability and metabolic stability.

Data Presentation: A Hypothetical Library of Analogs
Compound IDR1 (Phenyl Substitution)R2 (Chain Modification)R3 (Carboxylic Acid)Predicted Activity
Parent 4-OCH3=O at C4, C7-COOHBaseline
A-1 4-OH=O at C4, C7-COOHIncreased Antioxidant
A-2 4-F=O at C4, C7-COOHAltered Target Selectivity
B-1 4-OCH3-OH at C4, C7-COOHPotential for Chirality
C-1 4-OCH3=O at C4, C7-COOCH3Increased Lipophilicity
C-2 4-OCH3=O at C4, C7-CONH2Altered H-bonding
Rationale for Analog Design

The design of these analogs is guided by established principles in medicinal chemistry. For instance, the introduction of a hydroxyl group (A-1) often enhances antioxidant activity.[5] Fluorine substitution (A-2) can improve metabolic stability and binding affinity.[13] Modification of the keto and carboxylic acid groups (B-1, C-1, C-2) directly impacts the molecule's physicochemical properties, which are crucial for absorption, distribution, metabolism, and excretion (ADME).

Potential Biological Activities and Therapeutic Applications

Based on the known activities of diarylheptanoids and compounds containing the 4-methoxyphenyl moiety, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and its analogs are promising candidates for several therapeutic areas.

  • Anti-inflammatory Activity: Many diarylheptanoids inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][14] The 1,3-dicarbonyl-like system in the open-chain form of the target molecule could chelate metal ions in the active sites of these enzymes.

  • Anticancer Activity: The 4-methoxyphenyl group is present in numerous anticancer agents.[6][8] Derivatives of this core structure could be evaluated for their cytotoxicity against various cancer cell lines.

  • Neuroprotective Effects: Some diarylheptanoids have demonstrated neuroprotective properties, potentially through their antioxidant and anti-inflammatory activities.[1]

Experimental Workflow for Biological Evaluation

Biological_Evaluation Compound_Library Synthesized Analogs In_Vitro_Screening In Vitro Assays Compound_Library->In_Vitro_Screening Hit_Identification Hit Compounds In_Vitro_Screening->Hit_Identification Identify potent and selective compounds In_Vivo_Studies In Vivo Models Hit_Identification->In_Vivo_Studies Evaluate efficacy and safety Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Refine structure for improved properties Preclinical_Development Preclinical Candidate Lead_Optimization->Preclinical_Development

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid represents a promising, yet underexplored, chemical scaffold. The synthetic route proposed herein provides a clear path to accessing this core molecule. The rational design of derivatives and analogs, based on established SAR principles, opens up a vast chemical space for exploration. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to fully elucidate their therapeutic potential. In vitro and in vivo studies targeting inflammatory, oncologic, and neurodegenerative pathways are warranted to translate the promise of this molecular architecture into tangible therapeutic benefits.

References

Sources

Solubility and Stability of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid in Biological Buffers: A Pre-formulation Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Pre-formulation studies are the cornerstone of this process, providing critical data that informs dosage form selection, manufacturing processes, and regulatory strategies.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the aqueous solubility and chemical stability of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (MDOHA), a molecule featuring both carboxylic acid and dicarbonyl functionalities. We will explore the causal relationships behind experimental choices, present detailed protocols for key assays, and discuss the interpretation of data within the context of drug development. This document is intended for researchers, chemists, and formulation scientists dedicated to navigating the complexities of early-stage drug development.

Introduction: The Critical Role of Pre-formulation

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (MDOHA) is a small molecule with a molecular weight of 264.28 g/mol and a melting point of 119°C.[4][5] Its structure, characterized by a terminal carboxylic acid and a 1,4-dicarbonyl system, presents unique challenges and considerations for formulation. The carboxylic acid moiety (pKa estimated ~4.5-5.0) dictates that its aqueous solubility will be highly dependent on pH, while the dicarbonyl groups may be susceptible to specific degradation pathways.[6][7]

Pre-formulation studies are not merely a data-gathering exercise; they are the foundation upon which a successful development program is built.[8][9] An early, robust characterization of a compound's solubility and stability profile can prevent costly late-stage failures, de-risk development timelines, and ensure the seamless transition from discovery to clinical application.[1] This guide will delineate the essential studies required to build a comprehensive physicochemical profile of MDOHA.

Aqueous Solubility Assessment

Aqueous solubility is a master variable in drug development, profoundly influencing everything from in vitro assay reliability to in vivo bioavailability.[10] For MDOHA, it is crucial to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous medium. It is a high-throughput assay ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[11][12][13] However, it often overestimates the true solubility as it may reflect the supersaturated state or the solubility of an amorphous, higher-energy form.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of the most stable crystalline form of the compound in a specific medium after an extended incubation period.[10][11] This value is paramount for lead optimization and formulation development, as it represents the maximum concentration achievable under equilibrium conditions.[12]

Experimental Workflow for Solubility Profiling

The following diagram outlines a logical workflow for a comprehensive solubility assessment of MDOHA.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Data Analysis & Reporting Compound MDOHA Compound Received Kinetic Kinetic Solubility Assay (Nephelometry) Compound->Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask, HPLC-UV) Kinetic->Thermo Proceed if promising pH_Profile pH-Solubility Profile (pH 2.0, 5.0, 7.4, 9.0) Thermo->pH_Profile Data Compile & Analyze Data pH_Profile->Data Report Generate Pre-formulation Report Data->Report

Caption: Experimental workflow for solubility assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility. The core principle is to saturate a buffer with an excess of the solid compound and then measure the concentration of the dissolved material after equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Prepare a series of biologically relevant buffers (e.g., 0.1 M Citrate pH 3.0, 0.1 M Acetate pH 5.0, Phosphate-Buffered Saline (PBS) pH 7.4).

  • Dispensing: Add an excess of solid MDOHA (e.g., 2 mg) to 1 mL of each buffer in duplicate in glass vials. The excess is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. A 24-hour time point is common, but a second time point (e.g., 48 hours) confirms that equilibrium has been achieved.[13]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of MDOHA using a validated stability-indicating HPLC-UV method.

  • Quantification: Determine the concentration against a standard curve of MDOHA prepared in the same mobile phase.

Expected Data: pH-Solubility Profile

Given its carboxylic acid group, MDOHA's solubility is expected to increase significantly as the pH rises above its pKa, due to the deprotonation of the acid to the more soluble carboxylate anion.

Table 1: Example Thermodynamic Solubility Data for MDOHA at 25°C

Buffer SystempHSolubility (µg/mL)Solubility (µM)
0.1 M HCl1.2< 10< 37.8
0.1 M Citrate3.02594.6
0.1 M Acetate5.0150567.6
PBS7.4> 2000> 7567

Chemical Stability Profiling

Understanding how a molecule degrades is essential for developing a stable formulation, defining storage conditions, and establishing a shelf-life.[15][16][17] Stability studies for MDOHA must investigate its susceptibility to hydrolysis, oxidation, and photolysis, guided by the International Council for Harmonisation (ICH) guidelines.[18][19]

The Rationale: Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing.[20] The objectives are threefold:

  • Identify Degradation Pathways: To understand the likely chemical breakdown routes of the molecule.[17]

  • Elucidate Degradant Structures: To identify and characterize potential degradation products.

  • Develop Stability-Indicating Methods: To ensure the primary analytical method (e.g., HPLC) can accurately separate and quantify the parent drug from all significant degradants.[21]

Potential Degradation Pathways of MDOHA

The structure of MDOHA suggests several potential points of chemical instability. The dicarbonyl system could be susceptible to reactions, and the entire aliphatic chain could be liable to hydrolysis, especially at the keto-positions, under strong acid or base conditions.[22][23]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis Light) MDOHA 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Prod_H1 4-Methoxybenzoic acid MDOHA->Prod_H1 Cleavage at C4-C5 Prod_H2 Levulinic acid MDOHA->Prod_H2 Cleavage at C4-C5 Prod_O1 Phenolic Degradants (Demethylation) MDOHA->Prod_O1 Attack on methoxy group Prod_P1 Radical-mediated degradants MDOHA->Prod_P1 Energy absorption Prod_O2 N-oxide analogs (if applicable)

Caption: Potential degradation pathways for MDOHA.

Protocol 2: Forced Degradation Study

This protocol outlines a standard set of stress conditions. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of MDOHA (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the solution (in PBS pH 7.4) at 60°C.

    • Photostability: Expose the solution (in PBS pH 7.4) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A dark control sample should be stored under the same conditions.

  • Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The exact times may need to be adjusted based on the compound's lability.

  • Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to halt the reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Record the peak area of the parent compound and any new peaks corresponding to degradants.

Long-Term Stability in Biological Buffers

While forced degradation identifies vulnerabilities, long-term stability studies predict shelf-life under intended storage conditions.

Methodology:

  • Prepare solutions of MDOHA (~100 µg/mL) in sterile PBS (pH 7.4) and a bracketing acidic buffer (e.g., Acetate pH 5.0).

  • Store aliquots at various temperatures: 4°C (refrigerated), 25°C (room temp), and 40°C (accelerated).

  • Analyze samples at specified time points (e.g., 0, 7, 14, 30, 90 days).

  • Calculate the percentage of MDOHA remaining relative to the t=0 sample.

Table 2: Example Long-Term Stability Data for MDOHA in PBS (pH 7.4)

Storage Temp.Day 0Day 7Day 30Day 90
4°C 100%99.8%99.5%99.1%
25°C 100%98.5%96.2%91.5%
40°C 100%92.1%81.4%65.3%

Conclusion and Recommendations

A comprehensive pre-formulation assessment is indispensable for the successful development of any new chemical entity. For 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, the data generated from the described solubility and stability studies will provide a clear roadmap for formulation scientists.

  • Solubility Insights: The pH-dependent solubility profile (Table 1) strongly suggests that for oral delivery, formulation strategies may be required to enhance solubility in the acidic environment of the stomach. For parenteral formulations, buffering the solution to a pH > 6 will be essential to achieve the desired concentration.

  • Stability Insights: The forced degradation study will reveal the molecule's primary liabilities. If significant hydrolysis is observed (Table 2), it indicates that liquid formulations may have a limited shelf-life and that lyophilization could be a viable strategy. Susceptibility to oxidation may necessitate the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen).

Ultimately, the integration of these foundational physicochemical properties will guide the creation of a stable, safe, and efficacious drug product, embodying the principles of quality by design and ensuring a higher probability of success in the long journey of drug development.

References

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).
  • Kinetic versus thermodynamic solubility tempt
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Solubility Assessment Service. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Quality Guidelines. (n.d.). ICH.
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid. (n.d.).
  • Buy 7-(4-Methoxy-phenyl)
  • Best Practices For Preformulation In Drug Development. (2023, December 14). Drug Discovery Online.
  • Pre-Formulation Studies and Analytical Techniques. (n.d.). Pharma Focus Europe.
  • Preformulation of Small Molecule Drugs. (2020, June 18). Pharmaceutical Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | CAS 24090-40-2. (n.d.). SCBT.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. (2024, August 6).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Other Reactions of Carboxylic Acid Deriv
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube.
  • Dicarbonyl. (n.d.). Wikipedia.
  • hydrolysis of acid deriv
  • Ketone. (n.d.). Wikipedia.

Sources

A Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mass spectrometry (MS) is an indispensable analytical technique in the field of drug development and chemical research, providing critical insights into molecular weight and structure. The process of electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) that subsequently undergoes a series of predictable fragmentation events. The resulting mass spectrum is a unique fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. Understanding these fragmentation patterns is paramount for structural elucidation.

This technical guide provides an in-depth analysis of the predicted EI-MS fragmentation pattern of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. This compound, with a molecular formula of C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol , possesses a rich chemical architecture, including a carboxylic acid, two ketone functionalities, and a 4-methoxyphenyl (anisole) moiety.[1][2] The interplay of these functional groups leads to a complex and informative fragmentation cascade. This guide will explore the primary cleavage pathways, including alpha-cleavage and the McLafferty rearrangement, to provide researchers with a robust framework for interpreting the mass spectrum of this and structurally related molecules.

Molecular Structure and Key Functional Groups

The fragmentation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is dictated by the lability of bonds associated with its distinct functional groups. The primary sites for ionization and subsequent cleavage are the lone pair electrons on the oxygen atoms of the carboxylic acid, ketone, and methoxy groups.

Caption: Structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Predicted Fragmentation Pathways

Upon electron ionization, a high-energy electron is ejected from the molecule, most likely from a non-bonding orbital of an oxygen atom, to form the molecular ion (M•+) at m/z 264. This molecular ion is often of low abundance for aliphatic compounds but can be more prominent for molecules with aromatic systems.[3]

Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[4][5][6][7] This process is driven by the formation of a resonance-stabilized acylium ion.

  • Cleavage adjacent to the aromatic ketone: The bond between the carbonyl carbon and the adjacent methylene group can break, leading to the formation of a stable 4-methoxybenzoyl cation.

    • Pathway 1a: Loss of a C₅H₇O₃ radical (mass = 115) to yield a prominent peak at m/z 149 .

    • Pathway 1b: The resulting 4-methoxybenzoyl cation can further lose a neutral carbon monoxide (CO) molecule (mass = 28), a common fragmentation for aromatic ketones, to produce a fragment at m/z 121 .[8]

  • Cleavage adjacent to the aliphatic ketone: Alpha-cleavage can occur on either side of the C4-ketone.

    • Pathway 2a: Cleavage between C3 and C4 results in the loss of a C₃H₅O₂ radical (mass = 73) to form an acylium ion at m/z 191 .

    • Pathway 2b: Cleavage between C4 and C5 leads to the loss of a C₉H₉O₂ radical (mass = 161) to form an acylium ion at m/z 103 .

  • Cleavage within the carboxylic acid moiety: Short-chain carboxylic acids can exhibit peaks corresponding to the loss of the hydroxyl group or the entire carboxyl group.[3][9]

    • Pathway 3a: Loss of a hydroxyl radical (•OH, mass = 17) results in a fragment at m/z 247 .

    • Pathway 3b: Loss of the carboxyl radical (•COOH, mass = 45) produces a fragment at m/z 219 .[3]

Caption: Predicted alpha-cleavage fragmentation pathways.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[10][11][12] This rearrangement involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[10][11][13]

  • Rearrangement involving the C4-ketone: The C4-ketone has gamma-hydrogens on the C2 carbon of the heptanoic acid chain. A hydrogen transfer from C2 to the carbonyl oxygen at C4, followed by cleavage of the C3-C4 bond, will result in the elimination of a neutral ethene molecule (C₂H₄, mass = 28) and the formation of a radical cation at m/z 236 .

  • Rearrangement involving the carboxylic acid: The carboxylic acid also has gamma-hydrogens available at the C3 position. A hydrogen transfer from C3 to the carbonyl oxygen of the carboxylic acid, followed by cleavage of the C2-C3 bond, will lead to the elimination of a neutral alkene (C₉H₈O₃, mass = 176) and the formation of a prominent radical cation at m/z 88 .

Sources

A Comprehensive Technical Guide to High-Purity 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Sourcing, Synthesis, and Quality Control of a Key Pharmaceutical Intermediate

Introduction: The Significance of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid in Modern Drug Discovery

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, with the CAS Number 24090-40-2, is a specialized organic molecule of significant interest to the pharmaceutical industry.[1][2] Its chemical structure, featuring a methoxyphenyl group, a heptanoic acid chain, and two ketone functionalities, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, this compound and its close derivatives are implicated as key intermediates in the synthesis of modern anticoagulants, such as the direct Factor Xa inhibitor, Apixaban. The high purity of this intermediate is paramount to ensuring the safety, efficacy, and quality of the final drug product.

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, quality control, and handling of high-purity 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Physicochemical Properties

PropertyValueReference
CAS Number 24090-40-2[1][2]
Molecular Formula C₁₄H₁₆O₅[2]
Molecular Weight 264.27 g/mol [2]
Melting Point 119 °C[3]
Boiling Point 492.6 °C at 760 mmHg[3]
Flash Point 186.9 °C[3]
Appearance Typically a solid
Solubility Soluble in many organic solvents

Commercial Sourcing of High-Purity 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

A reliable supply of high-purity 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is crucial for uninterrupted research and development activities. Several chemical suppliers specialize in providing this compound, often with purities suitable for pharmaceutical applications. When selecting a supplier, it is imperative to consider not only the quoted purity but also the supplier's quality management systems, documentation, and customer support.

Table of Commercial Suppliers:

SupplierWebsiteNotes
Santa Cruz Biotechnology, Inc.Offers the compound for research use.[2]
Matrix ScientificProvides the compound and indicates that a Certificate of Analysis is available upon request.[1]
JHECHEM CO LTDA China-based manufactory and supplier.[3]
BOC SciencesA global supplier of research chemicals and pharmaceutical ingredients.

It is standard practice to request a Certificate of Analysis (CoA) from the supplier before purchase.[1][2] The CoA provides lot-specific information on the purity, identity, and physical properties of the compound. For drug development purposes, a purity of ≥98% is typically required.

The Role in the Synthesis of Apixaban: A Key Intermediate

The structural components of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid are integral to the core of Apixaban, a widely prescribed anticoagulant. Patents detailing the synthesis of Apixaban and its analogues frequently describe multi-step processes where similar keto-acid structures are utilized to construct the pyrazolo[3,4-c]pyridine-3-carboxamide core of the drug.[4][5][6][7] These synthetic routes often involve the reaction of a hydrazine derivative with a diketoester or a similar precursor, which can be derived from 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.[6]

The following diagram illustrates a generalized workflow for sourcing and qualifying this key intermediate for use in a pharmaceutical synthesis campaign.

G Workflow for Sourcing and Qualification A Identify Potential Suppliers B Request and Review Certificate of Analysis (CoA) A->B Initial Screening C Procure Sample for In-House Testing B->C Paper-based Qualification D Perform Analytical Characterization (HPLC, NMR, MS) C->D Empirical Verification E Qualify Supplier and Batch D->E Data-driven Decision F Initiate Scale-up Synthesis E->F Proceed to Manufacturing

Caption: A typical workflow for sourcing and qualifying a critical raw material.

Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: An Overview

While specific, detailed protocols for the synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid are not abundantly available in peer-reviewed journals, the synthesis of the closely related 4,7-Dioxo-7-phenylheptanoic acid has been described.[8] This synthesis involves the reaction of acetophenone with furfural in the presence of sodium hydroxide, followed by hydrolysis with acetic acid and hydrochloric acid.[8] A plausible synthetic route to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid could involve a similar strategy, starting with 4-methoxyacetophenone.

Understanding the synthetic route is critical for anticipating potential impurities that may be present in the final product. These impurities can arise from starting materials, reagents, or side reactions.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a critical step before its use in any application, especially in drug synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.

Example Experimental Protocol for HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the compound in methanol or a mixture of acetonitrile and water.

The chromatogram should show a single major peak corresponding to the target compound, with any impurities appearing as smaller peaks. The purity can be calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.8Singlet3H
Aromatic6.9-7.9Multiplet4H
-CH₂- (aliphatic chain)2.5-3.0Multiplet8H
-COOH10.0-12.0Broad Singlet1H
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns. For 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 265.10.

Safety and Handling

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Skin: Wash with plenty of soap and water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a valuable chemical intermediate with important applications in the pharmaceutical industry, particularly in the synthesis of anticoagulants like Apixaban. For researchers and drug development professionals, ensuring a reliable supply of high-purity material is essential. This guide has provided a comprehensive overview of the key considerations for sourcing, synthesizing, and analyzing this compound. A thorough understanding of its properties, potential suppliers, and the necessary quality control measures will enable the successful and efficient use of this important molecule in advancing drug discovery and development programs.

References

  • Google Patents.
  • Patsnap. A process for the preparation of apixaban and its intermediates. [Link]

  • Google Patents.
  • Arkat USA, Inc. An alternative synthetic strategy to construct apixaban analogues. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid for Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a protein cross-linking agent. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for its use, and discuss potential applications in structural biology and drug development. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this reagent for studying protein-protein interactions, elucidating protein complex architecture, and stabilizing protein structures.

Introduction: The Rationale for Dicarbonyl Cross-Linking

Protein cross-linking is a powerful biochemical technique used to covalently link interacting amino acid residues, thereby providing spatial constraints that are invaluable for structural and functional studies of proteins and protein complexes.[1][2] Cross-linking agents are molecules with two or more reactive groups that can form covalent bonds with specific functional groups on amino acid side chains.[3][4]

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid belongs to the class of dicarbonyl compounds. Dicarbonyls are known to participate in non-enzymatic protein cross-linking, primarily through the Maillard reaction, which involves the reaction of a carbonyl group with a primary amine (such as the ε-amino group of lysine residues).[5] The presence of two carbonyl groups in 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid allows it to act as a homobifunctional cross-linker, bridging two amine-containing residues. The methoxyphenyl group may also influence its reactivity and solubility.

The general mechanism involves the formation of a Schiff base between a carbonyl group and a primary amine, which can then undergo further reactions to form stable, cross-linked products.[5] The seven-carbon chain of this particular reagent provides a specific spacer arm length, which can be advantageous for probing interactions at a defined distance.

Materials and Reagents

Reagents
  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS: 24090-40-2)[6][7]

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Reagents for protein concentration determination (e.g., BCA or Bradford assay kit)

  • SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS, etc.)

  • Coomassie Brilliant Blue or other protein stain

Equipment
  • Microcentrifuge tubes

  • Thermomixer or incubator

  • Vortex mixer

  • Spectrophotometer

  • SDS-PAGE electrophoresis system

  • Gel imaging system

Experimental Protocols

This protocol provides a general framework for protein cross-linking using 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. Optimization of reaction conditions (e.g., reagent concentration, incubation time, temperature) is recommended for each specific protein system.

Preparation of Reagent Stock Solution
  • Prepare a 100 mM stock solution of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in anhydrous DMSO. The molecular weight is 264.28 g/mol .[6][7]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protein Cross-Linking Reaction
  • Prepare the protein sample in the desired reaction buffer. The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for reaction with the cross-linker. Phosphate or HEPES buffers are suitable choices.

  • The protein concentration should be optimized for the specific application. For intramolecular cross-linking, lower protein concentrations are preferred, while for intermolecular cross-linking, higher concentrations are generally used.

  • Add the 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20-fold molar excess of the cross-linker over the protein. A range of molar ratios (e.g., 10:1, 20:1, 50:1) should be tested to determine the optimal condition.

  • Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. Incubation time and temperature may need to be optimized.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess cross-linker.

  • Incubate for an additional 15 minutes at room temperature to ensure complete quenching.

Analysis of Cross-Linked Products by SDS-PAGE
  • Mix an aliquot of the quenched reaction with an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected cross-linked products.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a suitable alternative to visualize the protein bands.

  • Analyze the gel for the appearance of higher molecular weight bands corresponding to cross-linked protein species (dimers, trimers, etc. for intermolecular cross-linking, or a shift in mobility for intramolecular cross-linking).

Workflow and Key Parameters

The following diagram illustrates the general workflow for protein cross-linking with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Sample in Amine-Free Buffer Reaction_Setup Mix Protein and Cross-linker Protein_Prep->Reaction_Setup Reagent_Prep Prepare Cross-linker Stock Solution (DMSO) Reagent_Prep->Reaction_Setup Incubation Incubate at RT (30-60 min) Reaction_Setup->Incubation Quenching Quench Reaction (Tris or Glycine) Incubation->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Data_Interpretation Analyze Cross-linked Products SDS_PAGE->Data_Interpretation

Caption: Workflow for protein cross-linking.

Table 1: Critical Experimental Parameters
ParameterRecommended Starting ConditionRationale
Cross-linker:Protein Molar Ratio 20:1A molar excess ensures efficient cross-linking. This should be optimized to avoid excessive modification and protein precipitation.
Reaction Buffer pH 7.2 - 8.0The reaction with primary amines is most efficient at neutral to slightly alkaline pH.
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability. Higher or lower temperatures can be explored.
Incubation Time 30 - 60 minutesSufficient time for the cross-linking reaction to proceed. Longer times may lead to non-specific cross-linking.
Quenching Reagent 1 M Tris or GlycineProvides an excess of primary amines to consume unreacted cross-linker and stop the reaction.

Mechanistic Considerations

The cross-linking reaction of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with proteins is predicated on the reactivity of its two carbonyl groups towards nucleophilic primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group.

Mechanism Reagents Protein-NH₂ + O=C(R₁)-...-(R₂)=O (7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid) Schiff_Base1 Protein-N=C(R₁)-...-(R₂)=O (Schiff Base Intermediate) Reagents->Schiff_Base1 + Protein-NH₂ Crosslink Protein-N=C(R₁)-...-(R₂)=N-Protein (Cross-linked Product) Schiff_Base1->Crosslink + Protein-NH₂

Caption: Simplified reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low cross-linking efficiency Insufficient cross-linker concentration.Increase the molar ratio of cross-linker to protein.
Inappropriate buffer pH.Ensure the reaction buffer pH is between 7.2 and 8.0.
Presence of primary amines in the buffer.Use a buffer free of primary amines (e.g., PBS, HEPES).
Protein precipitation Excessive cross-linking.Decrease the cross-linker concentration or incubation time.
Low protein solubility.Optimize buffer conditions (e.g., add mild detergents or adjust ionic strength).
Smearing on SDS-PAGE Non-specific cross-linking or aggregation.Reduce incubation time or temperature. Optimize the cross-linker:protein ratio.

Applications in Research and Development

  • Mapping Protein-Protein Interactions: Identify interacting partners in a protein complex.[2]

  • Structural Elucidation: Provide distance constraints for computational modeling of protein structures and complexes.

  • Stabilization of Proteins: Enhance the stability of proteins for therapeutic or diagnostic applications.

  • Drug Target Validation: Stabilize transient interactions between a drug candidate and its protein target.

Conclusion

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a promising homobifunctional cross-linking agent for the study of proteins. Its dicarbonyl reactivity allows for the covalent capture of protein interactions, providing valuable insights for both basic research and drug development. The protocol outlined in this document serves as a starting point for the application of this reagent, and further optimization is encouraged to suit specific experimental needs.

References

  • Bunn, H. F. (2001). The Maillard reaction in medicine.
  • ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins?. Retrieved from [Link]

  • Fenyo, D. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2422-2423.
  • G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Retrieved from [Link]

  • Journal of Chemical Education. (2009). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • PubMed. (1999). Site-directed Chemical Cross-Linking Demonstrates That Helix IV Is Close to Helices VII and XI in the Lactose Permease. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Hemaprabha. E : Chemical Crosslinking of Proteins. Retrieved from [Link]

  • PubMed. (2020). Quantitative MS-Based Proteomics: Comparing the MCF-7 Cellular Response to Hypoxia and a 2-Oxoglutarate Analogue. Retrieved from [Link]

Sources

Elucidating Protein-Protein Interactions Using 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid: A Novel Photo-Activatable Cross-Linking Approach

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For: Researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions (PPIs).

Introduction: The Challenge of Capturing Dynamic Protein Interactions

Protein-protein interactions (PPIs) are the cornerstone of cellular function, governing nearly every biological process from signal transduction to enzymatic regulation.[1][2] However, many of these interactions are transient and possess low to moderate binding affinities, making them notoriously difficult to study using traditional biochemical methods like co-immunoprecipitation, which can disrupt weak or transient complexes.[3] To overcome these limitations, chemical biology has introduced powerful tools, including chemical probes that can "freeze" these interactions in their native cellular context.[1][4]

This guide introduces 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid , a novel chemical probe designed for the covalent capture of protein interaction partners. The unique 1,4-dicarbonyl functionality within the heptanoic acid chain, coupled with the methoxyphenyl group, is hypothesized to confer photo-activatable properties, allowing for light-induced cross-linking of interacting proteins. This approach, known as photo-affinity labeling (PAL), enables the covalent linkage of a "bait" protein to its "prey" upon UV irradiation, stabilizing the complex for subsequent purification and identification by mass spectrometry.[5]

The following sections will provide a detailed overview of the mechanism, experimental design considerations, and step-by-step protocols for utilizing 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid to map protein interaction networks.

Principle of Action: Photo-Induced Covalent Cross-Linking

The core of this technique lies in the photo-reactivity of the diketone moiety within the 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid molecule. While not a traditional diazirine or benzophenone, similar diketone structures can be induced to form reactive carbene intermediates upon exposure to specific wavelengths of UV light. This highly reactive species can then non-specifically insert into nearby C-H or N-H bonds of an interacting protein partner before the complex dissociates, creating a stable, covalent bond.[5]

The carboxylic acid group on the probe provides a versatile handle for conjugation to a protein of interest (the "bait") via standard amine-reactive coupling chemistries, such as EDC/NHS activation to form a stable amide bond with lysine residues.

Workflow Overview

workflow cluster_prep Phase 1: Probe Conjugation cluster_exp Phase 2: In-situ Cross-Linking cluster_analysis Phase 3: Analysis Bait Bait Protein (Protein of Interest) Conjugation Conjugated Bait Protein Bait->Conjugation 3. Forms Amide Bond Probe 7-(4-Methoxyphenyl)-4,7- dioxoheptanoic acid Activation EDC/NHS Activation of Carboxylic Acid Probe->Activation 1. Activation->Bait 2. Complex Non-covalent Bait-Prey Complex Conjugation->Complex 4. Incubation Prey Prey Protein (Binding Partner) Prey->Complex UV UV Irradiation (e.g., 365 nm) Complex->UV 5. Crosslinked Covalently Cross-Linked Complex UV->Crosslinked 6. Covalent Bond Formation Purification Affinity Purification (e.g., via Bait Tag) Crosslinked->Purification 7. SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE 8. Visualization MS Mass Spectrometry (LC-MS/MS) Purification->MS 9. In-gel Digestion Identification Prey Protein Identification MS->Identification 10.

Caption: Experimental workflow for photo-cross-linking using 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Experimental Design and Considerations

Successful application of this probe requires careful planning. Key considerations include:

  • Bait Protein Preparation: The bait protein should be purified and contain accessible lysine residues for conjugation. If the native lysines are in the binding interface, site-directed mutagenesis can be used to introduce a lysine at a solvent-exposed site away from the interaction surface.

  • Conjugation Stoichiometry: The ratio of the probe to the bait protein must be optimized to ensure sufficient labeling without causing protein precipitation or inactivation. A 1:1 to 5:1 molar ratio of probe to protein is a good starting point.

  • UV Irradiation Conditions: The wavelength, intensity, and duration of UV exposure are critical parameters. Over-exposure can lead to protein damage and non-specific cross-linking, while under-exposure will result in low cross-linking efficiency.[6] A UV LED platform with a narrow wavelength emission (e.g., 365 nm) is recommended to minimize protein damage.[6]

  • Controls: Several controls are essential for data interpretation:

    • No UV Control: A sample that is not irradiated with UV light to identify proteins that co-purify non-specifically with the bait.

    • Unconjugated Bait Control: A sample with the bait protein that has not been conjugated to the probe to control for non-specific binding to the affinity resin.

    • Competitive Inhibition: If a known inhibitor of the PPI exists, its inclusion should reduce the cross-linking of the specific prey protein, thereby validating the interaction.

Detailed Protocols
Protocol 1: Conjugation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid to the Bait Protein

This protocol describes the covalent attachment of the probe to primary amines (lysine residues) on the bait protein.

Materials:

  • Purified bait protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (FW: 264.28 g/mol )[7][8]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in anhydrous DMF or DMSO.

  • Activation of the Probe:

    • In a microfuge tube, combine 10 µL of the 10 mM probe stock solution, 10 µL of 100 mM NHS in DMF/DMSO, and 10 µL of 100 mM EDC in DMF/DMSO.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated probe mixture to your bait protein solution. The molar ratio of probe to protein should be optimized, starting with a 5-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Probe:

    • Remove unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS or HEPES).

  • Verification (Optional): Confirm successful conjugation via MALDI-TOF mass spectrometry. A mass shift corresponding to the addition of the probe will be observed.

Protocol 2: Photo-Cross-Linking and Identification of Interaction Partners

This protocol outlines the procedure for inducing covalent bond formation between the conjugated bait and its binding partners in a cell lysate or with a purified prey protein.

Materials:

  • Probe-conjugated bait protein

  • Cell lysate or purified prey protein

  • UV lamp or UV LED array (365 nm)

  • Affinity purification resin (e.g., anti-FLAG M2 affinity gel if the bait is FLAG-tagged)

  • Wash and elution buffers

  • SDS-PAGE reagents

  • Mass spectrometry-compatible silver or Coomassie stain

Procedure:

  • Binding Reaction:

    • Incubate the probe-conjugated bait protein with the cell lysate or purified prey protein. The optimal incubation time and temperature will depend on the specific interaction and should be determined empirically (e.g., 1 hour at 4°C).

  • Photo-Cross-Linking:

    • Transfer the sample to a UV-transparent plate or cuvette.

    • Place the sample on a pre-chilled block and irradiate with 365 nm UV light. Start with an exposure time of 5-15 minutes.[6]

    • Crucially, run a parallel control sample that is not exposed to UV light.

  • Affinity Purification:

    • Add an appropriate affinity resin to the UV-treated and control samples to capture the bait protein and its cross-linked partners.

    • Incubate according to the resin manufacturer's instructions (e.g., 2 hours at 4°C).

    • Wash the resin extensively with wash buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the protein complexes from the resin.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain. A new, higher molecular weight band corresponding to the bait-prey complex should be visible in the UV-treated lane compared to the no-UV control.

  • Mass Spectrometry:

    • Excise the unique band(s) from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the prey protein(s).[9]

Data Interpretation

Caption: A guide for interpreting SDS-PAGE results from a photo-cross-linking experiment.

Concluding Remarks

The use of photo-activatable chemical probes like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid offers a powerful strategy for the in-situ capture and subsequent identification of protein-protein interactions.[2][10] This approach is particularly valuable for studying weak or transient interactions that are often missed by conventional methods. By providing a means to covalently trap interacting partners, this technique provides a snapshot of the cellular interactome, offering critical insights for basic research and the development of novel therapeutics that target PPIs.[1]

References
  • Chemical Probes forAnalyzing Protein-Protein Interactions in Signal Transduction Pathways - Research and Reviews. (2024).
  • Chemical and Biological Strategies for Profiling Protein‐Protein Interactions in Living Cells. (n.d.).
  • Probing Protein-Protein Interactions: Revolutionary Chemical Biology Techniques for Revealing Molecular Insights - Hilaris Publisher. (2023).
  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - ResearchGate. (2020).
  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed. (2020).
  • Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. (2018).
  • Nanomolar Protein–Protein Interaction Monitoring with a Label-Free Protein-Probe Technique | Analytical Chemistry - ACS Publications. (2020).
  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed Central. (n.d.).
  • Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
  • Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC - PubMed Central. (2017).
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | Matrix Scientific. (n.d.).
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | CAS 24090-40-2 | SCBT. (n.d.).

Sources

Application Notes and Protocols for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes are based on the known chemical properties of the functional groups present in 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. As of the date of this publication, there is a lack of specific peer-reviewed literature detailing the direct application of this compound in chemical biology. The protocols and applications described herein are therefore proposed, illustrative examples grounded in established chemical principles and should be adapted and validated by the end-user.

Introduction and Physicochemical Profile

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a bifunctional organic molecule featuring a terminal carboxylic acid and a 1,4-diketone system. While its specific roles in chemical biology are not yet extensively documented, its structure suggests significant potential as a versatile tool for researchers. The presence of distinct reactive handles—a carboxyl group for covalent conjugation and two ketone moieties for potential derivatization or crosslinking—makes it an intriguing candidate for the development of novel chemical probes, linkers, and bioconjugates.

The terminal carboxylic acid can be readily activated to form stable amide bonds with primary amines, such as the lysine residues on the surface of proteins or amine-functionalized surfaces.[1][2][3] The diketone functionality, a less common but valuable reactive group in bioconjugation, opens avenues for chemoselective ligation strategies that are orthogonal to amine-based chemistry.[4][5]

Table 1: Physicochemical Properties of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

PropertyValueSource(s)
CAS Number 24090-40-2[6][7][8]
Molecular Formula C₁₄H₁₆O₅[6][8]
Molecular Weight 264.27 g/mol [6][8]
Melting Point 119 °C[8]
Boiling Point 492.6 °C at 760 mmHg[8][]
Appearance White to off-white powderN/A
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.N/A

Potential Application I: A Customizable Linker for Bioconjugation

The most direct application of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is as a linker molecule. The carboxylic acid serves as a primary attachment point, while the rest of the molecule acts as a spacer that can be further functionalized via its ketone groups. This allows for a multi-step, modular approach to building complex bioconjugates.

Principle of Application

The workflow involves two main stages:

  • Amide Bond Formation: The carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[2] This activated linker can then be conjugated to a biomolecule of interest (e.g., an antibody, enzyme, or amine-coated bead).

  • Secondary Derivatization (Optional): The ketone groups on the conjugated linker remain available for subsequent reactions. For instance, they can be targeted with hydrazide- or alkoxyamine-containing probes, allowing for the attachment of fluorescent dyes, biotin tags, or small molecule drugs.[4] This provides a "post-conjugation modification" strategy.

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Optional Derivatization A 7-(4-Methoxyphenyl)-4,7- dioxoheptanoic acid (Linker) B EDC / NHS A->B Activation C NHS-activated Linker B->C Forms ester D Biomolecule-NH2 (e.g., Protein) C->D Amide Bond Formation E Conjugated Biomolecule D->E F Hydrazide-Dye/Biotin E->F Hydrazone Formation G Fully Labeled Biomolecule F->G G cluster_0 Crosslinking Scenario cluster_1 Probe Labeling Scenario A Biomolecule 1 (with Hydrazide) B 7-(4-Methoxyphenyl)-4,7- dioxoheptanoic acid A->B Reacts with Ketone 1 D Crosslinked Complex B->D C Biomolecule 2 (with Hydrazide) C->B Reacts with Ketone 2 E System containing the diketone motif F Fluorogenic Hydrazide Probe E->F Chemoselective Ligation G Labeled and Fluorescent System F->G

Caption: Potential applications utilizing the diketone moiety.

Trustworthiness and Self-Validation

For any protocol developed using this compound, incorporating self-validating steps is critical.

  • Mass Spectrometry: Always confirm the final product of a conjugation reaction by mass spectrometry. The mass of the final conjugate should be the sum of the biomolecule and the attached linker(s).

  • Functional Assays: If conjugating to an active biomolecule like an enzyme or antibody, perform a functional assay (e.g., ELISA, enzyme activity assay) to ensure that the conjugation process has not compromised its biological activity.

  • Control Reactions: Run parallel control reactions that omit a key component (e.g., EDC) to ensure that the observed conjugation is not due to non-specific interactions.

Conclusion

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid represents an underdeveloped yet potentially powerful tool for chemical biology. Its dual functionality allows for creative and modular approaches to bioconjugation, probe design, and crosslinking. The protocols and concepts outlined in these notes provide a foundational framework for researchers to begin exploring the utility of this molecule in their own experimental systems. All new applications should be rigorously validated with appropriate analytical and functional controls.

References

  • Khan Academy. Functional groups | Carbon | Biology (article). [Link]

  • Wikipedia. Functional group. [Link]

  • LibreTexts Chemistry. Reactions of Organic Functional Groups Part 1: Acid-Base Review. [Link]

  • Royal Society of Chemistry. Chapter 3: C–O Bond Formation and Reactivity: A Family of Related Functional Groups. [Link]

  • LibreTexts Chemistry. 2.4: Functional Groups: Centers of Reactivity. [Link]

  • ResearchGate. Examples of reactions used for conjugation to carboxylic acids. [Link]

  • Creative Biolabs. Chemical Conjugation. [Link]

  • MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

  • RSC Publishing. Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples. [Link]

  • PubMed Central. Recent Developments in the Synthesis of β-Diketones. [Link]

  • ResearchGate. (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

Sources

Application Note: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid - A Versatile Covalent Probe Scaffold for Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of protein targets for bioactive small molecules is a critical step in drug discovery and chemical biology. Bifunctional chemical probes, which combine a target-binding or reactive element with a handle for detection and enrichment, are indispensable tools in this endeavor. This guide details the application of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a versatile scaffold for creating covalent chemical probes. We will explore its underlying mechanism, provide detailed protocols for its derivatization and use in Affinity-Based Protein Profiling (AfBPP) for target identification, and discuss best practices for data interpretation. This molecule's structure contains three key domains: a 4-methoxyphenyl recognition element, an electrophilic 1,4-dicarbonyl "warhead" for covalent modification of nucleophilic residues, and a terminal carboxylic acid "handle" for bioorthogonal functionalization.

Introduction to Covalent Probes and the Bifunctional Advantage

Covalent drugs and probes have seen a resurgence in discovery programs, driven by their potential for high potency, prolonged duration of action, and the ability to target proteins that have been traditionally difficult to drug.[1][2] Unlike reversible inhibitors, covalent probes form a stable, irreversible bond with their target protein, which simplifies the process of target identification and validation.[3]

A bifunctional chemical probe is a chimeric molecule engineered with distinct functionalities.[4][5] In the context of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, these are:

  • Recognition Element: The 4-methoxyphenyl group serves as an initial binding motif, providing affinity and directing the probe toward a specific subset of protein binding pockets.

  • Reactive Group (Warhead): The 4,7-dioxo functionality constitutes a latent Michael acceptor. This electrophilic center can react with nucleophilic amino acid side chains (e.g., cysteine, lysine) on a target protein, forming a stable covalent bond.[6]

  • Reporting/Enrichment Handle: The terminal heptanoic acid provides a carboxylic acid group. While not a reporter itself, it is a versatile chemical handle for derivatization. It can be readily coupled to bioorthogonal tags, such as alkynes or azides for click chemistry, or affinity tags like biotin.

This modular design allows researchers to tailor the probe for a variety of advanced proteomic workflows.[7]

Principle of Action: Covalent Target Modification

The proposed mechanism of action for this probe scaffold is covalent modification via a Michael-type addition reaction. The 1,4-dicarbonyl system within the heptanoic acid chain is the key electrophilic warhead.

  • Initial Binding: The probe first forms a non-covalent interaction with the target protein, guided by the affinity of the 4-methoxyphenyl group for the binding site.

  • Covalent Reaction: A suitably positioned nucleophilic residue on the protein (e.g., a cysteine thiol) attacks one of the electrophilic carbons of the dioxo system. This forms a stable, irreversible covalent adduct.

  • Enrichment and Detection: Once the proteome is labeled, the derivatized handle is used to enrich the covalently modified proteins for subsequent identification by mass spectrometry.

Diagram: Proposed Covalent Modification Mechanism

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Reaction cluster_2 Step 3: Downstream Analysis Probe Probe (4-Methoxyphenyl Recognition Element) Complex Reversible Probe-Target Complex Probe->Complex Affinity-driven Target Target Protein (Binding Pocket) Target->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct Michael Addition Nucleophile Protein Nucleophile (e.g., Cys-SH) Nucleophile->Adduct Handle Probe Handle (e.g., Alkyne) Click Click Chemistry (Attach Biotin-Azide) Handle->Click Enrichment Streptavidin Enrichment Click->Enrichment MS LC-MS/MS Identification Enrichment->MS

Caption: Proposed mechanism of target engagement and identification.

Experimental Protocols

For practical application in chemoproteomics, the carboxylic acid handle must first be functionalized with a bioorthogonal group. Here, we describe a two-part workflow: 1) Synthesis of a "click-ready" alkyne-derivatized probe, and 2) A comprehensive protocol for its use in identifying protein targets from a complex proteome.

Protocol 1: Synthesis of an Alkyne-Derivatized Probe

This protocol describes a standard amide coupling reaction to attach a terminal alkyne handle, making the probe suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Materials:

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS: 24090-40-2)[8]

  • Propargylamine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1 equivalent of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in anhydrous DMF.

  • Activation: Add 1.5 equivalents of DIPEA to the solution and stir for 5 minutes. Add 1.1 equivalents of HBTU and stir for another 15 minutes at room temperature. This activates the carboxylic acid for coupling.

  • Coupling: Add 1.2 equivalents of propargylamine to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure alkyne-derivatized probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and high-resolution mass spectrometry (HRMS). Store the probe at -20°C, protected from light.

Protocol 2: Target Identification via Affinity-Based Protein Profiling (AfBPP)

This protocol outlines the workflow for labeling proteins in living cells, enriching the labeled targets, and identifying them using mass spectrometry.

Diagram: AfBPP Experimental Workflow

G cluster_controls Critical Experimental Controls A 1. Cell Culture Treatment (Live Cells) B 2. Cell Lysis (Create Proteome Lysate) A->B C 3. Click Chemistry Reaction (Add Biotin-Azide Tag) B->C D 4. Protein Precipitation (Remove Excess Reagents) C->D E 5. Affinity Enrichment (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. Peptide Desalting (C18 StageTip) F->G H 8. LC-MS/MS Analysis G->H C1 Vehicle Control (DMSO only) C1->A Parallel Treatment C2 Competition Control (Probe + Excess Non-derivatized Scaffold) C2->A Parallel Treatment

Caption: Step-by-step workflow for chemoproteomic target identification.

Procedure:

  • Cell Treatment:

    • Plate cells of interest and grow to ~80-90% confluency.

    • Treat cells with the alkyne-probe at a predetermined optimal concentration (e.g., 1-10 µM) for a set duration (e.g., 1-4 hours).

    • Crucial Controls:

      • Vehicle Control: Treat one set of cells with DMSO (or the probe's solvent) alone. This identifies proteins that non-specifically bind to the enrichment beads.

      • Competition Control: Pre-incubate cells for 1 hour with a 50-100 fold excess of the parent compound (7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid) before adding the alkyne-probe. Specific targets of the probe will show reduced labeling in this condition.

  • Cell Lysis:

    • After treatment, wash cells twice with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and collect the soluble proteome by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Click Chemistry:

    • To 1 mg of proteome lysate, add the click chemistry reaction cocktail: Biotin-Azide, TCEP (reducing agent), TBTA ligand, and copper(II) sulfate.

    • Incubate at room temperature for 1 hour to conjugate biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins (e.g., with methanol/chloroform) to remove excess click reagents.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing stringency (e.g., SDS buffer, urea buffer, PBS) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the captured proteins overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the purified peptides and resuspend them in a buffer suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation

The primary goal of data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

  • Protein Identification and Quantification: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify peptides and quantify their corresponding protein abundances (typically using label-free quantification, LFQ).

  • Identifying Specific Targets: A high-confidence target will meet the following criteria:

    • High signal intensity in the alkyne-probe treated sample.

    • Low or absent signal in the vehicle (DMSO) control.

    • Significantly reduced signal in the competition control sample.

  • Data Visualization: Use a volcano plot to visualize proteins that are both statistically significant (p-value) and have a large fold-change in abundance between the probe-treated and control samples.

Table 1: Example Data Output for Potential Target Proteins

Protein ID (UniProt)Protein NameLFQ Intensity (Probe)LFQ Intensity (Vehicle)LFQ Intensity (Competition)Fold Change (Probe/Comp.)Status
P04075Catalase1.8E+101.1E+071.5E+08120.0High-Confidence Hit
P62258Calmodulin9.5E+095.0E+078.9E+091.1Non-specific Binder
Q09472Actin, cytoplasmic 15.4E+104.9E+105.2E+101.0Background
P08670Vimentin2.1E+101.5E+072.5E+0884.0High-Confidence Hit

References

  • Google. (n.d.). Current time information in Brisbane, AU.
  • Kostic, M., & Jones, L. H. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 2(4), 1031-1051.
  • Maniaci, C., & Ciulli, A. (2019). Bifunctional chemical probes inducing protein-protein interactions. Current Opinion in Chemical Biology, 52, 145-156.
  • de Gruiter, L., et al. (2020). Covalent Small Molecules as Enabling Platforms for Drug Discovery. ChemMedChem, 15(18), 1705-1715.
  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968.
  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
  • JHECHEM CO LTD. (n.d.). Buy 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid. ECHEMI.
  • Maniaci, C., & Ciulli, A. (2019). Bifunctional chemical probes inducing protein-protein interactions. PubMed.
  • Matrix Scientific. (n.d.). 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid.
  • Wang, D., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6887-6903.
  • Santa Cruz Biotechnology. (n.d.). 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid.
  • Wang, D., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central.
  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling.
  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.

Sources

"labeling arginine residues with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Labeling of Arginine Residues with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Arginine for Protein Functional Analysis

Arginine, with its unique guanidinium group, plays a pivotal role in protein structure and function, mediating critical electrostatic and hydrogen-bonding interactions.[1][2] The ability to selectively modify arginine residues is a powerful tool for elucidating protein-protein interactions, defining enzymatic active sites, and developing novel bioconjugates.[1][3][4] Chemical labeling of arginine offers a direct method to probe its functional significance, often revealing insights that are inaccessible through mutagenesis alone.

The modification of arginine residues is most commonly achieved through the use of α-dicarbonyl or 1,2-dicarbonyl compounds.[1][3][5][6] These reagents exhibit a high degree of selectivity for the guanidinium group of arginine over other nucleophilic amino acid side chains, such as the ε-amino group of lysine.[2][4] This selectivity is attributed to the formation of a stable heterocyclic adduct, a reaction driven by thermodynamic favorability.[2]

This application note provides a comprehensive guide to the use of a specific 1,4-dicarbonyl compound, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid , for the selective labeling of arginine residues in proteins and peptides. While direct literature on this specific compound for arginine labeling is emerging, the principles and protocols are extrapolated from the well-established chemistry of similar dicarbonyl reagents like phenylglyoxal and cyclohexanedione.[1][3][6] We present the underlying chemical principles, a detailed experimental protocol, and guidance on data analysis and interpretation.

Chemical Principle of Arginine Labeling

The selective modification of arginine by 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid proceeds through the reaction of its 1,4-dicarbonyl moiety with the guanidinium group of the arginine side chain. The reaction is typically carried out under neutral to alkaline conditions to ensure the deprotonation of the guanidinium group, enhancing its nucleophilicity.

The proposed reaction mechanism involves a nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of the reagent, followed by a series of intramolecular cyclization and dehydration steps. This results in the formation of a stable, covalently attached bicyclic adduct on the arginine residue. The presence of the methoxyphenyl group can be leveraged for detection or further conjugation, while the terminal carboxylic acid provides a handle for subsequent bioconjugation or immobilization.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Labeling Reagent 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS: 24090-40-2)[7][8][9]
Protein/Peptide Sample Purified to >95%
Reaction Buffer 50 mM Sodium Borate, pH 8.0-9.0
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 7.0
Solvent for Reagent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Desalting Columns Appropriate for the scale of the reaction (e.g., spin columns)
Analytical Instruments Mass Spectrometer (MALDI-TOF or ESI-LC/MS), UV-Vis Spectrophotometer
General Lab Equipment pH meter, vortex mixer, microcentrifuge, incubator/thermomixer

Experimental Workflow

The overall workflow for labeling arginine residues with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is depicted below.

workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagent Prepare Labeling Reagent Stock reaction Incubate Protein with Labeling Reagent prep_reagent->reaction prep_protein Prepare Protein Sample prep_protein->reaction quench Quench Reaction reaction->quench purify Remove Excess Reagent quench->purify analyze Confirm Labeling (e.g., Mass Spectrometry) purify->analyze

Figure 1: General experimental workflow for arginine labeling.

Detailed Protocol

This protocol is designed for a typical labeling reaction on a microgram to milligram scale. Optimization may be required depending on the specific protein and experimental goals.

Preparation of Reagents
  • Labeling Reagent Stock Solution: Prepare a 100 mM stock solution of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Reaction Buffer: Prepare a 50 mM sodium borate buffer and adjust the pH to 8.5 with NaOH or HCl.

  • Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the reaction buffer.

Labeling Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the labeling reagent stock solution. A 10- to 100-fold molar excess of the labeling reagent over the protein is a good starting point for optimization.

    • Expert Insight: The optimal molar excess will depend on the number of accessible arginine residues and the reactivity of the specific protein. A titration of the labeling reagent is recommended to determine the optimal ratio.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours with gentle mixing.

    • Causality: The elevated temperature increases the reaction rate. The reaction time can be adjusted to control the extent of labeling.

Quenching the Reaction
  • Addition of Quenching Reagent: To stop the labeling reaction, add a quenching reagent such as Tris or hydroxylamine to a final concentration of 50-100 mM. These reagents contain primary amines that will react with the excess labeling reagent.

  • Incubation: Incubate for an additional 30 minutes at room temperature.

Removal of Excess Reagent
  • Desalting: Remove the excess, unreacted labeling reagent and quenching reagent by buffer exchange using a desalting column appropriate for the sample volume and protein size.

Analysis and Confirmation of Labeling

The extent of labeling can be determined using several analytical techniques:

  • Mass Spectrometry: This is the most direct method to confirm labeling and identify the modified residues.

    • Intact Protein Analysis: Analyze the labeled protein by MALDI-TOF or ESI-MS. The mass increase will correspond to the number of labeling molecules attached to the protein. The expected mass shift for each modification is the molecular weight of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (264.27 Da) minus the mass of two water molecules lost during adduct formation.

    • Peptide Mapping: For identification of specific labeled arginine residues, digest the labeled protein with a protease (e.g., trypsin, chymotrypsin) and analyze the resulting peptides by LC-MS/MS.

  • UV-Vis Spectroscopy: The incorporation of the methoxyphenyl group will introduce a new chromophore that can be monitored by UV-Vis spectroscopy.

Data Interpretation and Validation

A successful labeling experiment should demonstrate a specific increase in the mass of the protein corresponding to the covalent adduction of the labeling reagent.

ParameterExpected OutcomeTroubleshooting
Mass Shift (Intact Protein) A mass increase in multiples of the reagent's massNo mass shift: check reagent activity, pH, and incubation time. Multiple broad peaks: incomplete reaction or non-specific labeling.
Peptide Mapping (LC-MS/MS) Identification of peptides with a mass modification on arginine residuesNo modified peptides: digestion issue or low labeling efficiency. Modification on other residues: reaction conditions may be too harsh (e.g., high pH).

Chemical Reaction Mechanism

The reaction of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with the guanidinium group of arginine is proposed to proceed as follows:

mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product arginine Arginine Side Chain (Guanidinium Group) intermediate1 Initial Adduct arginine->intermediate1 + Reagent reagent 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (1,4-Dicarbonyl) reagent->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Stable Bicyclic Adduct intermediate2->product Dehydration

Figure 2: Proposed reaction mechanism for arginine labeling.

Conclusion

The use of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid provides a valuable method for the selective modification of arginine residues. The protocols outlined in this application note, based on the well-established chemistry of dicarbonyl compounds, offer a robust starting point for researchers aiming to probe arginine function in a variety of biological contexts. As with any chemical modification strategy, careful optimization and rigorous analytical validation are essential for obtaining reliable and interpretable results.

References

  • Hasan, M. R., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega, 3(10), 14327–14335. [Link]

  • Hasan, M. R., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. [Link]

  • Gauthier, M. A., & Klok, H.-A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Bioconjugate Chemistry, 22(4), 640–649. [Link]

  • Gauthier, M. A., & Klok, H.-A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Request PDF. [Link]

  • Chemical Carbonylation of Arginine in Peptides and Proteins. PubMed. [Link]

  • Selective labelling of arginine residues engaged in binding sulfatedglycosaminoglycans. (2019). bioRxiv. [Link]

  • Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution. PubMed. [Link]

  • Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Portland Press. [Link]

  • Arginine modification by 1, 2-dicarbonyl compounds studied by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). Longdom Publishing. [Link]

  • Cross-Linking Mechanisms of Arginine and Lysine with α,β-Dicarbonyl Compounds in Aqueous Solution. ResearchGate. [Link]

  • Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry. Request PDF. [Link]

  • Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. ACS Publications. [Link]

  • Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. PMC. [Link]

  • Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. Florida Gulf Coast University. [Link]

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. JoVE. [Link]

Sources

"experimental workflow for cross-linking mass spectrometry with this compound"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Workflow for Cross-Linking Mass Spectrometry with Disuccinimidyl Suberate (DSS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Protein Architectures with XL-MS

Cross-linking mass spectrometry (XL-MS) has become an indispensable tool in structural biology, offering a powerful method to study protein-protein interactions (PPIs) and probe the three-dimensional structures of protein complexes.[1][2] By covalently linking amino acids that are spatially proximal, XL-MS provides distance constraints that can illuminate protein folding, define interaction interfaces, and map the architecture of large molecular machines under native-like conditions.[1][3][4]

This guide provides a detailed experimental workflow using Disuccinimidyl Suberate (DSS), a well-characterized and widely used cross-linking reagent.[1][5][6] DSS is a homobifunctional, amine-reactive, and non-cleavable cross-linker.[7][8] Its two N-hydroxysuccinimide (NHS) ester ends react efficiently with primary amines—primarily the ε-amino group of lysine residues and the N-terminus of polypeptides—to form stable amide bonds.[9] With a spacer arm of 11.4 Å, DSS is ideal for capturing residues in close proximity, providing valuable structural insights.[10][11] Furthermore, its membrane permeability makes it suitable for both in vitro and in situ cross-linking experiments.[7][9]

This document will guide you through the principles of DSS chemistry, a comprehensive step-by-step protocol from sample preparation to data analysis, and key considerations for achieving high-confidence results.

Principle of DSS Cross-Linking Chemistry

The utility of DSS lies in its specific and efficient reaction with primary amines at a physiological to slightly alkaline pH (7.0-9.0).[7][10] Each NHS ester at the termini of the DSS molecule reacts with a primary amine, displacing the N-hydroxysuccinimide group and forming a stable covalent amide bond. This reaction is swift and produces no toxic by-products, making it a robust choice for structural studies.[7]

Key Reaction Parameters:

  • Target Residues: Primarily Lysine (K) and protein N-termini.[1][9]

  • Optimal pH: 7.0 - 9.0.[5][7][10] Below this range, the reaction rate slows considerably; above it, hydrolysis of the NHS ester becomes a competing and wasteful reaction.

  • Spacer Arm Length: 11.4 Å.[10] This defines the maximum distance between the alpha-carbons of two cross-linked lysine residues.

  • Solubility: DSS is not soluble in water and must first be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][7]

Comprehensive Experimental Workflow: An Overview

The XL-MS workflow is a multi-stage process that requires careful execution and optimization at each step. A failure in an early stage will inevitably compromise the final results. The process moves from targeted chemical reaction on the protein complex to enzymatic digestion, high-resolution mass spectrometry, and finally, specialized computational analysis to identify the cross-linked peptides.

XL-MS Workflow cluster_0 Part 1: Cross-Linking cluster_1 Part 2: MS Sample Prep cluster_2 Part 3: Analysis Protein_Sample High-Purity Protein Complex DSS_Crosslinking DSS Cross-Linking Reaction Protein_Sample->DSS_Crosslinking Quenching Quenching DSS_Crosslinking->Quenching Denature Denaturation, Reduction & Alkylation Quenching->Denature Digestion Proteolytic Digestion (e.g., Trypsin) Denature->Digestion Cleanup Desalting & Enrichment (e.g., SEC, SCX) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis with Specialized Software LC_MS->Data_Analysis Structural_Modeling Structural Interpretation & Modeling Data_Analysis->Structural_Modeling

Caption: High-level overview of the DSS cross-linking mass spectrometry workflow.

Part I: Protocol for In-Vitro Cross-Linking with DSS

This section details the protocol for cross-linking a purified protein or protein complex in solution.

A. Critical Pre-Reaction Considerations
  • Protein Purity: It is imperative to start with a highly pure protein sample (>95%).[5][10][12] Contaminating proteins will also be cross-linked, leading to a dramatic increase in sample complexity and making data analysis exceedingly difficult.[5]

  • Buffer Composition: The choice of buffer is critical. AVOID buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with DSS and quench the cross-linker.[5][10]

    • Recommended Buffers: HEPES, sodium phosphate, or sodium bicarbonate/carbonate at a pH between 7.0 and 9.0.[5][10] A common choice is 20 mM HEPES, 150 mM NaCl, pH 7.8.[5]

  • DSS Reagent Handling: DSS is highly sensitive to moisture.[1][9] The NHS-ester groups readily hydrolyze in the presence of water, rendering the reagent inactive.

    • Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[13][14]

    • Prepare DSS stock solutions in anhydrous DMSO or DMF immediately before use.[5] Do not prepare and store aqueous stock solutions. [9]

B. Materials and Reagents
Reagent/MaterialSpecifications
Purified Protein Sample1-5 mg/mL in a compatible buffer
DSS (Disuccinimidyl suberate)High purity, stored desiccated at 4°C
Anhydrous DMSOFor dissolving DSS
Cross-Linking Buffere.g., 20 mM HEPES, 150 mM NaCl, pH 7.8
Quenching Buffer1 M Tris-HCl, pH 7.5
Denaturation Buffer8 M Urea or 6 M Guanidine-HCl in 100 mM NH₄HCO₃
Reducing Agent100 mM Dithiothreitol (DTT)
Alkylating Agent550 mM Iodoacetamide (IAA)
ProteaseMS-grade Trypsin
Desalting ColumnsC18 StageTips or equivalent
C. Step-by-Step Cross-Linking Protocol
  • Protein Sample Preparation:

    • Ensure your protein of interest is in a suitable amine-free buffer at a concentration of approximately 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • DSS Stock Solution Preparation:

    • Immediately before use, prepare a 25-50 mM stock solution of DSS in anhydrous DMSO. For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[14] Vortex briefly to ensure it is fully dissolved.

  • The Cross-Linking Reaction:

    • The optimal ratio of cross-linker to protein must be determined empirically.[5] A good starting point is a molar excess of DSS over the protein.

    • Add the calculated volume of DSS stock solution to your protein sample while gently vortexing. The final concentration of DSS typically ranges from 0.25 to 5 mM.[5]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. [9][13]

    • Expert Tip: To optimize, run a gradient of DSS concentrations and analyze the products on an SDS-PAGE gel. You should see the appearance of higher molecular weight bands corresponding to cross-linked species. The ideal concentration produces a noticeable shift without causing excessive aggregation (which remains in the stacking gel).

Protein ConcentrationSuggested Molar Excess (DSS:Protein)
> 5 mg/mL10-fold
< 5 mg/mL20 to 50-fold
  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[9][14]

    • Incubate for 15 minutes at room temperature.[9] This step ensures that any unreacted DSS is neutralized, preventing unwanted modifications in subsequent steps.

Part II: Protocol for Mass Spectrometry Sample Preparation

After cross-linking, the protein mixture must be digested into peptides for MS analysis.

  • Denaturation, Reduction, and Alkylation:

    • Add denaturation buffer (e.g., 8 M Urea) to the quenched sample.

    • Add reducing agent (e.g., DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.[15][16]

    • Cool the sample to room temperature. Add alkylating agent (e.g., IAA) to a final concentration of 55 mM. Incubate in the dark for 30-45 minutes to cap the free thiols.[15][16]

  • Proteolytic Digestion:

    • Dilute the sample with an aqueous buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to < 1 M, which is necessary for protease activity.

    • Add MS-grade trypsin at a 1:50 to 1:100 (protease:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup and Enrichment:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using C18 StageTips or a similar reversed-phase cleanup method to remove salts and detergents.

    • Optional Enrichment: Cross-linked peptides are often low in abundance compared to linear (unmodified) peptides.[6] To increase the chances of identification, an enrichment step such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) can be performed.[6][17] Cross-linked peptides are typically larger and more highly charged, which allows for their separation from the bulk of linear peptides.[6]

Part III: LC-MS/MS Analysis

The complex peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Instrumentation: A high-resolution Orbitrap mass spectrometer is typically used for XL-MS analysis.

  • LC Separation: Peptides are separated using a reversed-phase nano-LC column over a long gradient (e.g., 120 minutes) to ensure maximum separation of the complex mixture.

  • Data Acquisition: A data-dependent acquisition (DDA) method is commonly employed. The mass spectrometer cycles between a full MS1 scan to detect peptide precursors and multiple MS2 scans to fragment the most intense ions. For cross-linked peptides, using stepped collision energy in the fragmentation (HCD) can be beneficial to ensure sufficient fragmentation of both peptide chains.

Part IV: Computational Data Analysis

The identification of cross-linked peptides requires specialized software because the spectra are more complex than those of linear peptides.

A. XL-MS Search Software

Several software packages are available, each with unique algorithms for identifying cross-linked spectra. Examples include pLink, MeroX, Kojak, and XlinkX.[18][19] These tools can handle the complexity of searching for two peptides linked by a DSS molecule.

B. Types of Cross-Links

The software searches for three main types of cross-linked products:

Link Types cluster_0 Type 2: Inter-molecular Cross-link cluster_1 Type 1: Intra-molecular Cross-link cluster_2 Type 0: Loop-link P1_start Protein A P1_end ... P2_start Protein B P1_start:e->P2_start:w P2_end ... P3_start Protein C P3_mid1 ... P3_mid2 ... P3_start:e->P3_mid2:w P3_end ... P4_start Peptide P4_end ... P4_start:n->P4_end:n

Caption: Visualization of different types of peptide cross-links identified in XL-MS.
  • Inter-molecular Cross-links (Type 2): Links between two different proteins, identifying protein-protein interactions.

  • Intra-molecular Cross-links (Type 1): Links between two distant sites on the same protein, providing information on protein folding.

  • Loop-links (Type 0): Links between two residues on the same tryptic peptide.[18] These are typically less informative for tertiary structure but confirm local secondary structure.

C. Validation and Interpretation
  • False Discovery Rate (FDR): As with any proteomics experiment, it is crucial to control the FDR. This is typically done using a target-decoy database search strategy, with an accepted FDR of 1-5% at the cross-linked peptide-spectrum match (CSM) level.[4]

  • Structural Interpretation: The identified cross-links serve as distance restraints. For a DSS cross-link, the distance between the Cα atoms of the two linked lysine residues should be less than ~24 Å (11.4 Å spacer arm + ~6.5 Å for each lysine side chain). These restraints can be used to validate existing protein structures or to guide the computational modeling of unknown structures.[6]

References

  • XLSTAT. Statistical Software for Excel.
  • BenchChem. Application Notes and Protocols for Mass Spectrometry Sample Preparation of DSS-Crosslinked Proteins. (2025).
  • G-Biosciences. DSS, OneQuant™ DSS. (2013).
  • OpenMS. OpenMS. (2025).
  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry.
  • Wikipedia. Disuccinimidyl suberate.
  • Creative Molecules Inc. Sample preparation guidelines for - chemical cross-linking mass spectrometry (XL-MS).
  • ProXL. A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data. PubMed Central.
  • Hecklab.com. XlinkX for Proteome Discoverer.
  • Thermo Fisher Scientific. DSS and BS Crosslinkers.
  • ResearchGate. DSS Crosslinking Protocol.
  • Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS).
  • TargetMol. DSS Crosslinker.
  • ProteoChem. DSS Crosslinker 100 mg CAS 68528-80-3 - Disuccinimidyl suberate (DSS).
  • MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking?.
  • G-SYSTEM. Data-independent Acquisition Improves Quantitative Cross-linking Mass Spectrometry. (2019). PMC - NIH.
  • Bruce Lab - University of Washington. Software.
  • Sinz, A. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. (2021). Chemical Reviews - ACS Publications.
  • Thermo Fisher Scientific. Crosslinking Mass Spectrometry (XL-MS) Goes Mainstream.
  • ResearchGate. How to interpret the frequency of dipeptides detected by cross-linking mass spectroscopy. (2020).
  • Rappsilber, J. Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC - NIH.
  • G-SYSTEM. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. PMC - NIH.
  • ResearchGate. Comparison of cross-linking using DSS and DSG. Shown are the distances....
  • CUSABIO. DSS.
  • G-SYSTEM. Optimized cross-linking mass spectrometry for in situ interaction proteomics. (2018). bioRxiv.
  • Yu, C., & Huang, L. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. (2018). PubMed Central.
  • ResearchGate. Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18 O Labeling | Request PDF. (2025).
  • O'Reilly, F. Developing crosslinking mass spectrometry. (2022). YouTube.
  • Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. Cross-linking/mass spectrometry at the crossroads. (2020). PMC - PubMed Central - NIH.
  • Manalastas-Cantos, K., et al. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. (2024).

Sources

"purification of proteins cross-linked with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Purification of Proteins Cross-linked with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of protein complexes stabilized by chemical cross-linking. While centered on the chemical properties of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, this guide establishes a robust, generalized framework applicable to a class of novel, acid-cleavable cross-linking agents. The protocols herein are built on established principles of protein chemistry and mass spectrometry, offering researchers a reliable workflow from initial cross-linking to final analysis. We will detail the underlying chemical rationale for each step, present validated protocols for both in vitro and in vivo applications, and provide frameworks for data interpretation and troubleshooting.

Introduction: The Rationale for Cleavable Cross-Linking

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function.[1] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide low-resolution structural information on protein complexes.[1][2] This method utilizes reagents that form covalent bonds between amino acid residues in close proximity, effectively "freezing" interactions for subsequent analysis.[3]

While powerful, the analysis of cross-linked peptides from complex mixtures presents a significant bioanalytical challenge.[2] Cleavable cross-linkers have been developed to simplify this process.[4][5] These reagents contain a labile bond within their spacer arm that can be broken under specific conditions (e.g., acid, light, or a specific chemical). This cleavage simplifies mass spectrometry data analysis and, critically, enables sophisticated purification and enrichment strategies.[6]

This guide focuses on a workflow designed for acid-cleavable cross-linkers. We will use the structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a hypothetical model for a novel reagent of this class. For the protocols below, we will assume this molecule has been functionalized to act as a homobifunctional, amine-reactive cross-linker (e.g., as a bis-N-hydroxysuccinimide ester) and that the diketone backbone confers acid-labile properties for cleavage.

Principle of the Method

The overall workflow is a multi-stage process designed to specifically isolate and identify proteins that have been covalently linked. The core principle involves using the cross-linker not only as a covalent bridge but also as a purification handle. The acid-cleavable nature of the linker is the key to releasing the purified, intact proteins for downstream analysis after enrichment.

G cluster_0 Cross-Linking Phase cluster_1 Purification Phase cluster_2 Analysis Phase A 1. Cross-Linking Reaction (In Vitro or In Vivo) B 2. Quenching (Neutralize excess cross-linker) A->B C 3. Lysis & Solubilization B->C D 4. Affinity Enrichment (Capture of biotinylated complexes) C->D F 6. On-Bead Acid Cleavage (Release of protein complexes) E 5. Stringent Washes (Remove non-specific binders) D->E E->F G 7. Elution & Neutralization F->G H 8. Analysis (SDS-PAGE, Mass Spectrometry) G->H

Figure 1: General workflow for purification of protein complexes using an enrichable, acid-cleavable cross-linker.

Materials and Reagents

Hypothetical Cross-linker Stock Solution
  • Reagent: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, functionalized as a bis(N-hydroxysuccinimidyl ester) and incorporating a biotin affinity handle.

  • Preparation: Prepare a 25 mM stock solution in anhydrous, amine-free dimethyl sulfoxide (DMSO). Store in small aliquots at -80°C, protected from moisture. NHS-esters are moisture-sensitive.[7]

Buffers and Solutions
Buffer/SolutionCompositionRationale
Cross-Linking Buffer (In Vitro) 20 mM HEPES or PBS, pH 7.5, 150 mM NaClAmine-free buffer is critical. The pH range of 7.2-8.5 is optimal for NHS-ester reactions with primary amines (lysine residues).[7]
Quenching Buffer 1 M Tris-HCl, pH 8.0Provides a high concentration of primary amines to rapidly and efficiently neutralize any unreacted NHS-ester groups, stopping the reaction.[8]
Lysis Buffer 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor CocktailStandard RIPA-like buffer for efficient cell lysis and protein solubilization while maintaining protein integrity.
Affinity Capture Wash Buffer 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% SDSHigh salt and mild detergent concentrations help to disrupt non-specific, low-affinity protein interactions with the affinity resin.
Cleavage & Elution Buffer 5% Trifluoroacetic Acid (TFA)Strong acid conditions are required to efficiently cleave the acid-labile bond within the cross-linker's spacer arm, releasing the proteins.
Neutralization Buffer 1.5 M Tris-HCl, pH 8.8Used to quickly raise the pH of the acidic eluate to prevent protein degradation or precipitation.

Detailed Protocols

Protocol 1: In Vitro Cross-Linking of Purified Proteins

This protocol is ideal for confirming interactions between purified protein components or for stabilizing a known complex for structural studies.

  • Sample Preparation: Prepare the purified protein complex at a concentration of 0.5-2 mg/mL in 100 µL of ice-cold Cross-Linking Buffer.

  • Cross-linker Addition: Add the 25 mM cross-linker stock solution to achieve a final concentration of 0.5-2 mM (a 20- to 500-fold molar excess over the protein is a good starting point for optimization).[9] Gently mix and incubate for 30-60 minutes at room temperature.

    • Rationale: The optimal concentration must be determined empirically. Too little cross-linker results in low yield, while too much can lead to extensive, non-specific intramolecular cross-linking and aggregation.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at room temperature.[8]

  • Verification (Optional): Analyze a small aliquot (5-10 µg) of the reaction mixture by SDS-PAGE. Successful cross-linking is indicated by the appearance of higher molecular weight bands corresponding to the cross-linked complex and the depletion of monomer bands.

  • Proceed to Purification: The quenched reaction mixture can now proceed directly to Protocol 3 for enrichment.

Protocol 2: In Vivo Cross-Linking in Cultured Mammalian Cells

This protocol captures protein interactions within their native cellular environment.

  • Cell Culture: Grow cells to approximately 80-90% confluency. For a typical experiment, 5-10 x 10^7 cells are required.

  • Cell Preparation: Wash the cells twice with 10 mL of ice-cold PBS, pH 7.5. Resuspend the final cell pellet in 5 mL of PBS to a concentration of 1x10^7 cells/mL.[10]

  • Cross-Linking: Add the 25 mM cross-linker stock solution to a final concentration of 1-2 mM. Incubate for 10 minutes at room temperature with gentle agitation.[10]

    • Rationale: The cross-linker must be cell-permeable. The short incubation time minimizes cytotoxicity and captures both stable and transient interactions.[10]

  • Quenching: Pellet the cells by centrifugation (500 x g, 4°C, 3 min). Discard the supernatant and resuspend the cells in 10 mL of PBS containing 20 mM Tris to quench the reaction. Incubate for 10 minutes.

  • Cell Lysis: Pellet the quenched cells and lyse the pellet by adding 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris. The clarified supernatant contains the cross-linked protein complexes and is ready for purification.

Protocol 3: Affinity Purification of Cross-Linked Complexes

This protocol uses the biotin handle on the cross-linker to enrich for cross-linked species, significantly reducing sample complexity.

  • Resin Preparation: Use 50 µL of high-capacity streptavidin-agarose resin slurry per 1-2 mg of total protein lysate. Wash the resin three times with 1 mL of Lysis Buffer.

  • Binding: Add the clarified protein lysate (from Protocol 1 or 2) to the washed streptavidin resin. Incubate for 2-4 hours at 4°C on a rotating wheel.

  • Washing:

    • Pellet the resin (800 x g, 2 min) and discard the supernatant.

    • Wash the resin twice with 1 mL of Lysis Buffer.

    • Wash the resin three times with 1 mL of Affinity Capture Wash Buffer.

    • Wash the resin twice with 1 mL of 50 mM Ammonium Bicarbonate, pH 8.0, to remove residual detergents.

    • Rationale: A series of stringent washes is critical to remove proteins that are non-specifically bound to the resin or to the target complex, ensuring high-purity elution.

Figure 2: Diagram of on-bead acid cleavage for the release of purified protein complexes.

Protocol 4: Analysis of Purified Proteins
  • Acid Cleavage: After the final wash, remove all supernatant from the resin. Add 50 µL of Cleavage & Elution Buffer (5% TFA) directly to the resin. Incubate for 30 minutes at 37°C with gentle shaking.

    • Rationale: This step breaks the covalent bond within the cross-linker, releasing the interacting proteins from the affinity resin while leaving the biotin tag and linker fragments behind.[11][12]

  • Elution: Centrifuge the slurry and carefully transfer the supernatant (eluate) to a fresh, low-protein-binding tube.

  • Neutralization: Immediately add 7.5 µL of Neutralization Buffer (1.5 M Tris-HCl, pH 8.8) to the eluate to bring the pH to a near-neutral range.

  • SDS-PAGE Analysis:

    • Load three samples onto an SDS-PAGE gel:

      • Input: A small fraction of the lysate before affinity purification.

      • Beads After Elution: Resuspend the beads in SDS-PAGE sample buffer after elution to check for uncleaved protein.

      • Eluate: The final purified protein sample.

    • Stain the gel with Coomassie Blue or a more sensitive silver/fluorescent stain. Successful purification will show specific protein bands in the eluate lane that were present as higher molecular weight smears or bands in the input.

  • Mass Spectrometry:

    • The purified eluate can be concentrated and subjected to in-solution trypsin digestion.

    • The resulting peptides are analyzed by LC-MS/MS to identify the constituent proteins of the purified complexes.

Data Interpretation & Validation

A critical validation step is to compare the protein bands on an SDS-PAGE gel before and after the acid cleavage step.

SampleExpected ResultInterpretation
Cross-linked lysate (Input) Smear or distinct bands at high molecular weights. Monomer bands may be depleted.Successful formation of covalent protein complexes.
Eluate (After Cleavage) Discrete bands corresponding to the individual protein components of the complex.Successful enrichment and cleavage, confirming the identity of the interacting partners.
No-Cross-linker Control No specific protein bands should be observed in the eluate.Confirms that protein capture is dependent on the biotinylated cross-linker and not on non-specific binding to the resin.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No high MW bands after cross-linking Cross-linker concentration too low; Inactive cross-linker (hydrolyzed); Buffer contains primary amines (e.g., Tris).Increase cross-linker concentration; Use fresh DMSO stock; Ensure use of amine-free buffers like HEPES or PBS for the reaction.
Low yield of purified protein Inefficient cross-linking; Inefficient affinity capture; Insufficient cell/protein input.Optimize cross-linker concentration and incubation time; Increase incubation time for affinity capture; Increase starting material.
High background of non-specific proteins Insufficiently stringent washes; Proteins sticking to the affinity resin.Increase salt concentration (up to 1M NaCl) and/or detergent in wash buffers; Pre-clear lysate with unconjugated beads.
Proteins remain on beads after elution Incomplete acid cleavage.Increase TFA concentration or incubation time/temperature for the cleavage step; Ensure complete removal of wash buffer before adding acid.

References

  • Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Baldi, P., Rychnovsky, S. D., & Huang, L. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1). [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Molecular Biology, 426(15), 2714-2726. [Link]

  • Lu, C., et al. (2011). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research, 10(5), 2226–2239. [Link]

  • O’Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: from structural biology to interacting networks. Nature Reviews Molecular Cell Biology, 19(12), 788-801. [Link]

  • Lee, Y. J., & Lee, T. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(9), 898-907. [Link]

  • Burke, M. C., et al. (2015). Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry. Organic & Biomolecular Chemistry, 13(19), 5433-5441. [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 399-402. [Link]

  • Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2015). Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions. Analytical Chemistry, 87(22), 11360-11368. [Link]

  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4627-4645. [Link]

  • Götze, M., & Sinz, A. (2020). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. bioRxiv. [Link]

  • Yu, C., et al. (2022). Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. Frontiers in Chemistry, 10. [Link]

  • Yu, C., et al. (2022). Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. Frontiers in Chemistry, 10. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Analytical Chemistry, 80(24), 9535–9544. [Link]

  • Sutherland, B. W., Toews, J., & Kast, J. (2008). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. Journal of Biomedicine and Biotechnology, 2008, 1-9. [Link]

Sources

The Methoxyphenyl Group in Mass Spectrometry: From Fragmentation Director to a Potential Reporter Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based proteomics, chemical tags are indispensable tools for enhancing sensitivity, enabling quantification, and improving peptide identification. The quest for novel chemical moieties that can be tailored for specific applications is ongoing. This guide explores the multifaceted role of the methoxyphenyl group, a functional group with unique chemical properties that have been leveraged in mass spectrometry.

While not yet established as a conventional reporter ion for quantification in the same vein as commercial isobaric tags, the methoxyphenyl group is a key component of "charge tags" that significantly influence peptide fragmentation, thereby aiding in de novo sequencing. This document will provide a detailed overview of this established application, including protocols, and will further explore the theoretical considerations and potential design principles for employing the methoxyphenyl group as a reporter tag in quantitative proteomics.

Part 1: The Foundational Principle of Isobaric Tagging for Quantitative Proteomics

To understand the specific role of the methoxyphenyl group, it is essential first to grasp the concept of isobaric tagging, a cornerstone of multiplexed quantitative proteomics. Isobaric tags, such as the widely used Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for the simultaneous analysis of multiple samples.[1][2][3]

The core principle lies in a clever chemical design. Each tag in a set has the same total mass, making labeled peptides from different samples indistinguishable in the initial MS1 scan. However, upon fragmentation in the mass spectrometer (MS/MS or MSn), the tag cleaves at a specific linker, releasing a low-mass "reporter ion."[1][4][5] The mass of this reporter ion is unique to each sample in the multiplex set, and its intensity directly correlates with the abundance of the corresponding peptide in that sample.[6][7]

A generalized structure of an isobaric tag is depicted below:

IsobaricTag cluster_Tag Isobaric Tag Structure cluster_Key Key Reporter Reporter Group (Variable Mass) Linker Cleavable Linker Reporter->Linker Balancer Balancer Group (Variable Mass) Balancer->Linker ReactiveGroup Peptide Reactive Group (e.g., NHS-ester) Linker->ReactiveGroup Peptide Peptide ReactiveGroup->Peptide TotalMass Total Mass of (Reporter + Balancer) is constant. TMPP_Mechanism Peptide Peptide (N-terminus) Labeled_Peptide TMPP-Labeled Peptide (Fixed Positive Charge) Peptide->Labeled_Peptide TMPP_Tag TMPP-Acetate-NHS Ester TMPP_Tag->Labeled_Peptide MS_Analysis ESI-MS Analysis Labeled_Peptide->MS_Analysis CID_Fragmentation CID Fragmentation MS_Analysis->CID_Fragmentation Fragment_Ions Predictable a- and b-type Fragment Ions CID_Fragmentation->Fragment_Ions Sequencing Improved de novo Sequencing Fragment_Ions->Sequencing HypotheticalTag Hypothetical Methoxyphenyl Isobaric Tag Design (2-plex) cluster_fragmentation MS/MS Fragmentation cluster_key Design Principle Tag1 Methoxyphenyl (Light Isotopes) Balancer (Heavy Isotopes) Reactive Group Reporter1 Reporter Ion 1 (Low m/z) Tag1:reporter->Reporter1 Cleavage Tag2 Methoxyphenyl (Heavy Isotopes) Balancer (Light Isotopes) Reactive Group Reporter2 Reporter Ion 2 (High m/z) Tag2:reporter->Reporter2 Cleavage key1 Mass(Tag1) = Mass(Tag2) key2 Mass(Reporter1) ≠ Mass(Reporter2)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and professionals in drug development. The synthesis of this molecule, while not exceedingly complex, presents several critical challenges where precision and an understanding of the underlying mechanisms are paramount for success.

This guide is structured to address the synthesis in its two principal stages:

  • Stage 1: Friedel-Crafts Acylation to form the key intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Stage 2: Chain Extension and Functionalization to construct the final 1,4-dicarbonyl heptanoic acid structure.

We will explore the common pitfalls in each stage and provide scientifically grounded solutions to overcome them.

Part 1: Troubleshooting the Synthesis of the Key Intermediate: 4-(4-Methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The foundational step in this synthesis is the Friedel-Crafts acylation of anisole with succinic anhydride. While a standard textbook reaction, its practical execution is often plagued by issues related to catalyst activity, reaction conditions, and product selectivity.[1][2][3]

Frequently Asked Questions (FAQs) - Stage 1

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in this Friedel-Crafts acylation are common and can typically be traced to several critical factors[4][5]:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Any atmospheric moisture in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (or even an excess) of AlCl₃. This is because the catalyst forms a complex with both the succinic anhydride carbonyl groups and the ketone group of the product, effectively sequestering it from the catalytic cycle.[4][7]

  • Suboptimal Temperature: The reaction is typically exothermic. Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can promote side reactions like demethylation of the anisole.[4][5]

  • Poor Reagent Quality: The purity of anisole and succinic anhydride is crucial. Impurities can lead to unwanted side reactions and the formation of tar-like byproducts.[4]

Q2: My TLC analysis shows multiple spots. What are the likely byproducts?

A2: The formation of multiple products can complicate purification. The most common byproducts are:

  • ortho-Acylated Isomer: Anisole is an ortho, para-director.[8][9] While the para-product is sterically favored and generally predominates, a significant amount of the ortho-isomer can form, which may have a similar Rf value to the desired product.

  • Demethylated Product (Phenol derivative): Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group on anisole, especially at elevated temperatures or with prolonged reaction times.[10][11][12] This results in the formation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to anisole and succinic anhydride (or its hydrolyzed form, succinic acid).

Q3: The reaction mixture turned dark brown/black, and I isolated a tarry substance. What went wrong?

A3: Tar formation is usually a sign of polymerization or decomposition, often caused by:

  • Excessively High Reaction Temperature: Overheating can lead to uncontrolled side reactions.

  • Concentrated Reagents: Running the reaction at very high concentrations can increase the likelihood of intermolecular side reactions.

  • Water Contamination: The vigorous reaction of AlCl₃ with water can generate significant heat and HCl, promoting decomposition.

Troubleshooting Guide - Stage 1

This guide provides a systematic approach to diagnosing and resolving issues in the Friedel-Crafts acylation step.

Workflow for Troubleshooting Low Yields

start Low Yield Observed check_reagents 1. Verify Reagent & Catalyst Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Use fresh, anhydrous AlCl₃. Ensure it is a free-flowing powder. check_reagents->sub_reagents1 sub_reagents2 Distill anisole. Use high-purity succinic anhydride. check_reagents->sub_reagents2 check_workup 3. Analyze Workup & Purification check_conditions->check_workup Conditions Optimized sub_conditions1 Ensure >2 molar equivalents of AlCl₃. (Complexation with C=O groups) check_conditions->sub_conditions1 sub_conditions2 Maintain low temperature (0-5 °C) during AlCl₃ addition and initial reaction. check_conditions->sub_conditions2 sub_conditions3 Use a suitable anhydrous solvent (e.g., nitrobenzene, CS₂, or DCM). check_conditions->sub_conditions3 yield_improved Yield Improved check_workup->yield_improved Procedure Refined sub_workup1 Ensure complete quenching on ice/HCl to decompose aluminum complexes. check_workup->sub_workup1 sub_workup2 Optimize extraction pH to isolate the carboxylic acid product. check_workup->sub_workup2

Caption: Stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Quantitative Data Summary: Reaction Parameter Optimization
ParameterStandard ConditionTroubleshooting ActionRationale
AlCl₃ Stoichiometry 2.2 - 2.5 equivalentsIncrease to 3.0 equivalentsEnsures enough free catalyst is available after complexation with both anhydride and product carbonyls.[4][7]
Temperature Room TemperatureMaintain 0-5 °C during addition, then allow to slowly warmControls the initial exothermic reaction and minimizes demethylation and other side reactions.[10]
Solvent Dichloromethane (DCM)Switch to Nitrobenzene or CS₂Solvent choice can influence regioselectivity and reaction rate. Nitrobenzene often improves yields for less reactive systems.[6]
Workup Quench Addition of waterPour reaction mixture onto a mixture of crushed ice and conc. HClProvides a more controlled and effective quench, breaking up the aluminum complexes and preventing emulsion formation.[6][13]

Part 2: Challenges in Chain Extension and Synthesis of the Final Product

Once the intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid is successfully synthesized and purified, the next stage involves a three-carbon chain extension and the introduction of a second keto group to form the 1,4-dicarbonyl system. A common and effective method is the Malonic Ester Synthesis .[14]

General Protocol: Malonic Ester Chain Extension
  • Activation: Convert 4-(4-methoxyphenyl)-4-oxobutanoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[15]

  • Acylation: React the acyl chloride with the enolate of diethyl malonate (or a similar malonic ester). This forms an acylmalonate intermediate.

  • Hydrolysis & Decarboxylation: Treat the acylmalonate with acid and heat (e.g., refluxing aqueous H₂SO₄ or HCl). This hydrolyzes the ester groups to carboxylic acids and induces decarboxylation of the resulting β-keto acid, yielding the final product.[16][17][18]

Frequently Asked Questions (FAQs) - Stage 2

Q4: The acylation of my malonic ester enolate is giving a very low yield. What could be the issue?

A4: This is a critical C-C bond-forming step. Low yields often point to issues with the enolate formation or the stability of your reagents:

  • Incomplete Enolate Formation: The base used to deprotonate the malonic ester (e.g., sodium ethoxide) must be strong enough and used in stoichiometric amounts. The pKa of diethyl malonate is ~13, so the base must be sufficiently strong to drive the deprotonation to completion.[19]

  • Base-Ester Mismatch: Always use a base that matches the alkyl group of your ester (e.g., sodium ethoxide for diethyl malonate). Using a mismatched base (like sodium methoxide with diethyl malonate) can lead to transesterification, resulting in a mixture of products.[20]

  • Acyl Chloride Instability: The intermediate acyl chloride of 4-(4-methoxyphenyl)-4-oxobutanoic acid can be unstable. It should be used immediately after its formation and prepared under strictly anhydrous conditions.

Q5: During the final hydrolysis and decarboxylation step, I am not getting the desired product. Instead, I see multiple byproducts or starting material.

A5: The hydrolysis and decarboxylation step is sensitive to reaction conditions.

  • Incomplete Hydrolysis: If the reaction is not heated for a sufficient duration or if the acid concentration is too low, you may isolate the intermediate acylmalonate or the diacid without complete decarboxylation.

  • Forced Decarboxylation Conditions: While heat is required, excessive temperatures or overly harsh acidic conditions can sometimes lead to degradation, especially of the electron-rich methoxyphenyl ring.

  • Dialkylation Byproducts: A common side product in malonic ester synthesis is the dialkylated ester.[20] This occurs if the mono-acylated product is deprotonated again and reacts with another molecule of the acyl chloride. This can be minimized by the slow addition of the acyl chloride to the malonic ester enolate.

Troubleshooting Guide - Stage 2

This workflow helps identify and solve problems during the chain extension phase.

Workflow for Troubleshooting the Malonic Ester Synthesis

start Poor Yield in Stage 2 check_activation 1. Verify Acyl Chloride Formation start->check_activation check_acylation 2. Review C-C Bond Formation check_activation->check_acylation Acyl Chloride OK sub_activation1 Use fresh SOCl₂ or oxalyl chloride. Perform under inert atmosphere. check_activation->sub_activation1 sub_activation2 Use the crude acyl chloride immediately without purification. check_activation->sub_activation2 check_decarboxylation 3. Optimize Hydrolysis/Decarboxylation check_acylation->check_decarboxylation Acylation Successful sub_acylation1 Ensure stoichiometric NaOEt/KOEt. Confirm complete dissolution of sodium. check_acylation->sub_acylation1 sub_acylation2 Add acyl chloride slowly to the pre-formed enolate at 0 °C. check_acylation->sub_acylation2 sub_acylation3 Use a base that matches the ester (e.g., NaOEt for Diethyl Malonate). check_acylation->sub_acylation3 product_isolated Product Isolated check_decarboxylation->product_isolated Conditions Refined sub_decarboxylation1 Ensure sufficient reflux time (monitor by TLC). Typically requires several hours. check_decarboxylation->sub_decarboxylation1 sub_decarboxylation2 Use adequate acid concentration (e.g., 20% H₂SO₄ or 6M HCl). check_decarboxylation->sub_decarboxylation2

Caption: Troubleshooting workflow for the malonic ester chain extension.

References
  • Ronsheim, M. D., & Zercher, C. K. (2003). Zinc Carbenoid-Mediated Chain Extension: Preparation of α,β-Unsaturated-γ-keto Esters and Amides. The Journal of Organic Chemistry, 68(12), 4535–4538. [Link]

  • Ronsheim, M. D., & Zercher, C. K. (2003). Zinc carbenoid-mediated chain extension: preparation of alpha,beta-unsaturated-gamma-keto esters and amides. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Zinc Carbenoid-Mediated Chain Extension: Preparation of α,β-Unsaturated-γ-keto Esters and Amides. organic-chemistry.org. [Link]

  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. PMC - NIH. [Link]

  • Chemistry Stack Exchange. (2018). Friedel Crafts reaction of anisole. Chemistry Stack Exchange. [Link]

  • Olah, G. A., Kobayashi, S., & Tashiro, M. (1972). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 94(21), 7448-7461. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • PubMed. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • ResearchGate. (2025). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. ResearchGate. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

  • Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Chemistry Stack Exchange. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. PrepChem.com. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?. Chemistry Stack Exchange. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Transtutors. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. University of Porto. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. organic-chemistry.org. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Chemistry Steps. [Link]

Sources

Technical Support Center: Reactions of 1,4-Diketones with Amino Acid Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diketones. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions of 1,4-diketones with amino acid side chains. Our goal is to equip you with the scientific understanding and practical solutions to navigate the complexities of your experiments, ensuring reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the reactivity of 1,4-diketones with proteins and peptides.

Q1: What is the primary reaction of a 1,4-diketone with a protein?

The primary and most well-documented reaction of a 1,4-diketone with a protein is the Paal-Knorr pyrrole synthesis with the primary amine of a lysine side chain.[1][2][3] This reaction involves the condensation of the 1,4-dicarbonyl compound with the ε-amino group of lysine to form a stable, substituted pyrrole ring.[4]

Q2: Are lysine residues the only amino acids that react with 1,4-diketones?

While lysine is the most common target for 1,4-diketone bioconjugation due to its nucleophilic primary amine, other amino acid side chains can potentially undergo side reactions, particularly under specific pH and reaction conditions.[5][] These include arginine, and to a lesser extent, cysteine and histidine.

Q3: What is the optimal pH for the Paal-Knorr reaction with lysine?

The Paal-Knorr reaction is typically acid-catalyzed and proceeds efficiently under weakly acidic to neutral conditions, often in the pH range of 4 to 5.[7] At this pH, the reaction is accelerated, while minimizing acid-catalyzed hydrolysis of the diketone or the protein.[2]

Q4: Can the Paal-Knorr reaction be reversed?

The formation of the pyrrole ring in the Paal-Knorr synthesis is generally considered irreversible under physiological conditions due to the stability of the aromatic pyrrole.[4]

Section 2: Troubleshooting Guide for Side Reactions

This section provides a detailed breakdown of potential side reactions with specific amino acid side chains and offers actionable troubleshooting strategies.

Issue 1: Low Yield or Incomplete Reaction with Lysine

Symptoms:

  • Low degree of labeling of the target protein.

  • Presence of unreacted 1,4-diketone in the final product mixture.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Suboptimal pH The Paal-Knorr reaction is acid-catalyzed.[2][3] If the pH is too high (alkaline), the rate of reaction will be significantly reduced. Conversely, a very low pH (<3) can lead to the competing Paal-Knorr furan synthesis as a side reaction.[2]1. Verify and adjust pH: Ensure the reaction buffer is within the optimal range of pH 4-5.[7] 2. Buffer selection: Use a buffer system that can maintain a stable pH throughout the reaction (e.g., acetate buffer).
Steric Hindrance The lysine residue may be located in a sterically hindered region of the protein, preventing efficient access by the 1,4-diketone.[5]1. Increase reaction time: Allow the reaction to proceed for a longer duration to overcome steric barriers. 2. Increase temperature: A moderate increase in temperature (e.g., from room temperature to 37°C) can enhance reaction kinetics. Monitor protein stability at elevated temperatures. 3. Use a longer linker: If using a 1,4-diketone-containing crosslinker, a longer, more flexible linker may improve accessibility.
Hydrolysis of 1,4-Diketone 1,4-Diketones can be susceptible to hydrolysis, especially at extreme pH values or over extended reaction times in aqueous solutions.1. Fresh reagent: Use a freshly prepared solution of the 1,4-diketone. 2. Control reaction time: Avoid unnecessarily long incubation times.
Issue 2: Suspected Side Reaction with Arginine

Symptoms:

  • Unexpected mass shifts in mass spectrometry analysis corresponding to the addition of the diketone minus water.

  • Reduced availability of arginine for other specific modifications.

Potential Causes & Solutions:

The guanidinium group of arginine is a known nucleophile that can react with dicarbonyl compounds.[8] While less reactive than the primary amine of lysine, under certain conditions, it can participate in condensation reactions.

CauseExplanationTroubleshooting Steps
Favorable Reaction Conditions The reaction between arginine and 1,3-diketones to form a stable pyrimidine ring has been reported.[9] A similar reaction with 1,4-diketones, though less common, is plausible.1. pH optimization: The reactivity of the arginine side chain is pH-dependent. Lowering the pH may protonate the guanidinium group, reducing its nucleophilicity and minimizing side reactions. 2. Competitive inhibition: If lysine modification is the goal, increasing the concentration of a primary amine scavenger (e.g., a small molecule primary amine) could potentially reduce the interaction with arginine.
Confirmation of Adduct It is crucial to confirm that the observed mass shift is indeed due to an arginine adduct.1. Tandem MS (MS/MS): Fragment the modified peptide to pinpoint the site of modification. 2. Amino acid analysis: After derivatization, analyze the amino acid composition to detect any modified arginine residues.
Issue 3: Potential Side Reactions with Cysteine and Histidine

Symptoms:

  • Minor, unexpected adducts observed in mass spectrometry.

  • Loss of function if these residues are in an active site.

Potential Causes & Solutions:

The thiol group of cysteine and the imidazole ring of histidine are nucleophilic and can potentially react with carbonyls, although these reactions are generally less favorable than with primary amines.[10][11]

CauseExplanationTroubleshooting Steps
Cysteine Reactivity The thiol group of cysteine is a potent nucleophile, especially in its thiolate form (deprotonated), which is favored at higher pH.[10] It can potentially form a hemithioacetal with a carbonyl group.1. pH control: Maintain the reaction pH below the pKa of the cysteine thiol group (around 8.3) to keep it protonated and less reactive.[10] 2. Blocking Cysteine: If cysteine modification is not desired, consider reversibly blocking the thiol groups with a protecting group prior to the reaction with the 1,4-diketone.[12]
Histidine Reactivity The imidazole side chain of histidine can act as a nucleophile, particularly the unprotonated nitrogen.[11] The pKa of the imidazole ring is approximately 6.0.[11]1. pH adjustment: Performing the reaction at a pH below 6 will keep the imidazole ring protonated, reducing its nucleophilicity.[11][13] However, this may also slow down the desired Paal-Knorr reaction with lysine. A careful balance is necessary.

Section 3: Experimental Protocols & Workflows

Protocol 1: Standard Paal-Knorr Bioconjugation with a Lysine-Rich Protein

Objective: To label a protein with a 1,4-diketone-containing molecule.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS pH 7.4)

  • 1,4-diketone reagent (e.g., hexane-2,5-dione)

  • Reaction buffer: 0.1 M Sodium Acetate, pH 4.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of the 1,4-diketone in a compatible organic solvent (e.g., DMSO).

  • Reaction Initiation: Add a 10-50 fold molar excess of the 1,4-diketone to the protein solution. The exact ratio should be optimized for your specific protein and reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted 1,4-diketone. Incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.

  • Analysis: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.[14]

Workflow for Investigating Side Reactions

The following diagram illustrates a systematic approach to identifying and mitigating side reactions.

Side_Reaction_Workflow cluster_0 Initial Experiment cluster_1 Troubleshooting cluster_2 Resolution Start Perform Paal-Knorr Reaction Analyze Analyze Product (MS, SDS-PAGE) Start->Analyze MassShift Unexpected Mass Shift? Analyze->MassShift LowYield Low Yield? Analyze->LowYield CheckPurity Check Reagent and Protein Purity MassShift->CheckPurity No MSMS Perform MS/MS Analysis MassShift->MSMS Yes LowYield->CheckPurity No OptimizepH Optimize pH LowYield->OptimizepH Yes Success Successful Conjugation OptimizepH->Success BlockResidues Block Potentially Reactive Residues MSMS->BlockResidues BlockResidues->Success Paal_Knorr_Lysine cluster_0 cluster_1 cluster_2 diketone 1,4-Diketone hemiaminal Hemiaminal Intermediate diketone->hemiaminal Nucleophilic attack lysine Lysine Side Chain (R-NH2) lysine->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular attack pyrrole Pyrrole Product cyclic_intermediate->pyrrole -2 H2O

Caption: The mechanism of the Paal-Knorr reaction between a 1,4-diketone and a primary amine. [1][3]

Potential Side Reaction with Arginine

Arginine_Side_Reaction cluster_0 cluster_1 cluster_2 diketone 1,4-Diketone adduct1 Initial Adduct diketone->adduct1 Nucleophilic attack arginine Arginine Side Chain arginine->adduct1 adduct2 Cyclized Intermediate adduct1->adduct2 Intramolecular condensation pyrimidine_analog Potential Pyrimidine-like Adduct adduct2->pyrimidine_analog - H2O

Caption: A plausible mechanism for the side reaction of a 1,4-diketone with an arginine side chain.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes. PubMed. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • 1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. PMC - NIH. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC - NIH. [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications. PMC - PubMed Central. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. [Link]

  • Not So Bioorthogonal Chemistry. PMC - NIH. [Link]

  • Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. ACS Publications. [Link]

  • An example of an arginine selective reaction using dicarbonyl... ResearchGate. [Link]

  • 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins. PMC - NIH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH. [Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. PMC. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. PMC - NIH. [Link]

  • Screening of lysine dipeptides 1-4 for their incorporation into EGFP at... ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Quora. [Link]

  • Histidine. Wikipedia. [Link]

  • Ketone. Wikipedia. [Link]

  • The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. KU ScholarWorks. [Link]

  • Aldehydes and Ketones - Imine Formation. YouTube. [Link]

  • Development of a method for the detection and quantification of the reaction products formed between aldehydes and proteins using high resolution mass spectrometry. University of Strathclyde. [Link]

  • 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • 14 Formation of oligopeptides with histidine at the P 1 position. ResearchGate. [Link]

  • How is histidine the only amino acid whith a side chain that ionizes within a physiological pH?. Quora. [Link]

  • The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]

  • Additional techniques for protein separation and analysis (article). Khan Academy. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2), a versatile hetero-bifunctional cross-linking agent.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for optimizing its use in experimental workflows.

Core Principles: Understanding the Reactivity

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid possesses two distinct reactive moieties, making it a valuable tool for bioconjugation.

  • 1,4-Dicarbonyl System: The two ketone groups are the primary sites for cross-linking. They react with primary amines, such as the ε-amino group of lysine residues in proteins, to form Schiff bases (imines). This reaction is the foundation of its cross-linking capability.[4][5]

  • Terminal Carboxylic Acid: The carboxyl group provides a secondary, orthogonal site for conjugation. It can be activated, most commonly using carbodiimide chemistry (e.g., EDC), to react with primary amines or other nucleophiles, allowing for multi-step conjugation strategies.[4][6]

The 1,4-dicarbonyl structure is a key feature in various bioactive molecules and synthetic pathways.[7][8][9][10][11][12][13][14][15] Understanding its reactivity is crucial for successful cross-linking.

cluster_0 Reaction Mechanism R1_NH2 R¹-NH₂ (Primary Amine) Dicarbonyl Dicarbonyl Moiety R1_NH2->Dicarbonyl Nucleophilic Attack Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate SchiffBase Schiff Base (Imine) Intermediate->SchiffBase H2O H₂O Intermediate->H2O R2_NH2 R²-NH₂ (Second Primary Amine) SchiffBase->R2_NH2 Second Nucleophilic Attack Crosslink Cross-linked Product R2_NH2->Crosslink

Caption: Reaction of the dicarbonyl moiety with primary amines to form a cross-link.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reaction conditions for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Q1: How should I store and handle the cross-linker to ensure its stability?

Proper storage is critical to prevent degradation and ensure reproducibility. Cross-linkers are often sensitive to moisture.[6]

  • Storage: Upon receipt, store the solid reagent in a desiccator at the recommended temperature, protected from light.

  • Handling: For experimental use, allow the container to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

Q2: What is the optimal pH for cross-linking proteins via primary amines?

The pH of the reaction buffer is arguably the most critical parameter for efficient cross-linking. The reaction relies on the nucleophilic attack of a deprotonated primary amine on a carbonyl carbon.

  • Recommended Range: A pH range of 7.0 to 8.5 is generally optimal for targeting lysine residues.[16] In this range, a sufficient population of lysine side chains (pKa ~10.5) will be deprotonated and nucleophilic, driving the reaction forward.

  • Causality:

    • Below pH 7.0: The concentration of protonated, non-nucleophilic amines increases, significantly slowing the reaction rate. While some cross-linking may occur even at pH 5.0, efficiency is markedly reduced.[17]

    • Above pH 8.5: While amine reactivity increases, the risk of hydrolysis of the cross-linker or modification of other amino acid residues also rises. Extremely alkaline conditions (e.g., pH > 9) can lead to decreased cross-linking efficiency for some dicarbonyl reagents like glutaraldehyde.[18]

The effect of pH on reaction kinetics is a well-documented phenomenon in various dynamic covalent chemistries used for hydrogel formation and bioconjugation.[19][20][21]

Q3: Which buffer systems should I use, and which should I avoid?

Buffer composition is crucial. Components of the buffer can compete with the target molecule for the cross-linker, drastically reducing yield.[6]

Buffer CategoryRecommended BuffersBuffers to AvoidRationale for Avoidance
Amine Cross-linking PBS, HEPES, MOPS, Bicarbonate/CarbonateTris, Glycine, Ammonium saltsThese buffers contain primary amines that will react with the dicarbonyl groups, quenching the cross-linking reaction.[6]
Carboxyl Activation (EDC) MES, HEPESPhosphate, Carboxylate buffers (e.g., Acetate, Citrate)Phosphate and carboxylates can react with the activated intermediate, reducing conjugation efficiency.[6]

Q4: What are the recommended starting concentrations for the cross-linker and my target molecule?

The ideal concentration ratio depends on the desired outcome (e.g., intramolecular vs. intermolecular cross-links) and the concentration of the target molecule.

  • General Guideline: Start with a 10- to 50-fold molar excess of the cross-linker over the target protein.

  • Optimization: The optimal concentration must be determined empirically.

    • Too Low: Incomplete cross-linking and low yield.

    • Too High: May lead to excessive modification, protein aggregation, and precipitation.[22]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to identifying and solving common issues.

start Low or No Cross-Linking Detected check_reagent Is the cross-linker stock fresh? start->check_reagent check_buffer Is the buffer free of primary amines? check_reagent->check_buffer Yes solution_reagent Prepare fresh stock solution from solid. check_reagent->solution_reagent No check_ph Is the reaction pH between 7.0-8.5? check_buffer->check_ph Yes solution_buffer Switch to PBS, HEPES, or MOPS buffer. check_buffer->solution_buffer No check_conc Is the cross-linker concentration sufficient? check_ph->check_conc Yes solution_ph Perform a pH titration (e.g., 6.5 to 8.5). check_ph->solution_ph No check_target Are target sites accessible? check_conc->check_target Yes solution_conc Increase molar excess of cross-linker. check_conc->solution_conc No solution_target Consider denaturing conditions or a longer cross-linker. check_target->solution_target No

Caption: A logical workflow for troubleshooting low cross-linking efficiency.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Cross-Linking 1. Suboptimal pH: Reaction is outside the optimal 7.0-8.5 range.[16] 2. Inactive Reagent: Cross-linker has been hydrolyzed due to improper storage or age.[6][16] 3. Incompatible Buffer: Buffer contains primary amines (Tris, glycine).[6] 4. Insufficient Concentration: Molar excess of cross-linker is too low.1. Optimize pH: Perform a pH titration series from 6.5 to 8.5 to find the empirical optimum for your system. 2. Use Fresh Reagent: Always prepare stock solutions fresh from solid material before each experiment. 3. Change Buffer: Switch to a non-amine-containing buffer like PBS or HEPES. 4. Increase Concentration: Increase the molar excess of the cross-linker in a stepwise manner (e.g., 25x, 50x, 100x).
Sample Precipitation / Aggregation 1. Over-crosslinking: Concentration of cross-linker is too high, or reaction time is too long, leading to large, insoluble complexes.[22] 2. High Protein Concentration: The starting concentration of the target molecule is too high, favoring intermolecular cross-linking and aggregation.1. Reduce Cross-linker/Time: Decrease the cross-linker concentration or shorten the incubation time. Perform a time-course experiment (e.g., 15, 30, 60 minutes). 2. Dilute Sample: Lower the concentration of your target protein.
Inconsistent Results 1. Reagent Instability: Stock solutions of the cross-linker in aqueous-containing solvents may hydrolyze over time. 2. Pipetting Errors: Inconsistent volumes, especially of concentrated stock solutions.1. Prepare Fresh Solutions: Never use old stock solutions. Prepare what you need for the day's experiments from solid. 2. Use Calibrated Pipettes: Ensure accurate and consistent dispensing of all reagents.

Experimental Protocols

This section provides a generalized, step-by-step protocol for a typical protein cross-linking experiment. Note: All concentrations and times are starting points and should be optimized for your specific application.

A. Reagent Preparation

  • Target Protein Solution: Prepare your protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Cross-linker Stock Solution: Immediately before use, dissolve 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in anhydrous DMSO to a concentration of 10-50 mM.

B. Cross-Linking Reaction

  • Combine your protein solution with the reaction buffer to achieve the desired final protein concentration.

  • Add the required volume of the cross-linker stock solution to the protein solution to achieve the desired final molar excess. Mix gently but thoroughly by pipetting.

    • Note: The final concentration of DMSO should typically be kept below 5% (v/v) to avoid effects on protein structure.

  • Incubate the reaction at room temperature for 30-60 minutes. Optimization of time and temperature may be required.

C. Quenching the Reaction

  • To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine. A common choice is Tris-HCl, added to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is consumed.

D. Analysis

  • Analyze the results of the cross-linking reaction. The most common method is SDS-PAGE, where cross-linked species will appear as higher molecular weight bands compared to the non-cross-linked control.

  • Follow up with Western blotting or mass spectrometry for more detailed characterization of the cross-linked products.

References

  • Friedmann, T., Schuppe, K., Goldammer, O., et al. (2024). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society. Available at: [Link]

  • Li, S., Shu, H., Wang, S., et al. (2022). Cooperative NHC and Photoredox Catalysis for the Synthesis of 1,4-Dicarbonyl Compounds via Diacylation of Alkenes. Organic Letters. Available at: [Link]

  • Li, S., Shu, H., Wang, S., et al. (2022). Cooperative NHC and Photoredox Catalysis for the Synthesis of 1,4-Dicarbonyl Compounds via Diacylation of Alkenes. Organic Letters. Available at: [Link]

  • Li, S., Shu, H., Wang, S., et al. (2022). Cooperative NHC and Photoredox Catalysis for the Synthesis of 1,4-Dicarbonyl Compounds via Diacylation of Alkenes. PubMed. Available at: [Link]

  • Zhang, F., Du, P., Chen, J., et al. (2016). Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. Organic Letters. Available at: [Link]

  • Gini, A., Brandl, F., & Maulide, N. (2018). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. National Institutes of Health. Available at: [Link]

  • Chekulaev, A. M., et al. (2001). The role of dicarbonyl compounds in non-enzymatic crosslinking: a structure-activity study. PubMed. Available at: [Link]

  • Wiley, D. M., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. Available at: [Link]

  • L. K. M. Andersen, et al. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health. Available at: [Link]

  • Wiley, D. M., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4‐dicarbonyl compounds through asymmetric acyl radical conjugate addition. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). What is the optimum glutaraldehyde crosslinking pH?. ResearchGate. Available at: [Link]

  • G. M. Borrajo, et al. (2017). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. National Institutes of Health. Available at: [Link]

  • Pinto, D. J., et al. (2007). Discovery of apixaban. PubMed. Available at: [Link]

  • Bak-Sypien, I. I., et al. (2022). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. PubMed Central. Available at: [Link]

  • Vennila, K. N., et al. (2012). 7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bioactive 1,4‐dicarbonyl molecules. ResearchGate. Available at: [Link]

  • Wiley, D. M., et al. (2022). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. PubMed. Available at: [Link]

  • ResearchGate. (2015). Why do I lose protein when cross-linking cells with formaldehyde before co-immunoprecipitation?. ResearchGate. Available at: [Link]

  • Research, Society and Development. (2023). Mechanisms of the chemical crosslinking to obtain the hydrogels. Research, Society and Development. Available at: [Link]

  • ResearchGate. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels. ResearchGate. Available at: [Link]

  • Drug Discov Ther. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available at: [Link]

  • ResearchGate. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Instability of Diketone-Based Cross-linkers in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for working with diketone-based cross-linkers. Understanding the inherent instability of these reagents in aqueous environments is critical for successful and reproducible bioconjugation. This center is structured to provide both foundational knowledge through FAQs and actionable solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Diketone Linker Stability

This section addresses the core principles governing the behavior of diketone linkers in the aqueous solutions used for bioconjugation.

Q1: What are diketone-based cross-linkers and why are they used?

Diketone-based cross-linkers are chemical reagents that contain a 1,2-diketone (α-diketone) or, more commonly, a 1,3-diketone (β-diketone) functional group. These linkers are often used in bioconjugation to connect two molecules, such as a protein to another protein, a peptide, or a small molecule drug. The reactivity of the diketone moiety allows for the formation of covalent bonds with specific amino acid residues on a protein, most notably arginine. This specificity makes them valuable tools in creating targeted therapeutics like antibody-drug conjugates (ADCs) and for studying protein-protein interactions.

Q2: What is the primary cause of diketone linker instability in aqueous solutions?

The primary cause of instability, particularly for 1,3-diketone linkers, is their susceptibility to hydrolytic cleavage , a reaction that is highly dependent on pH. This instability is rooted in the chemical nature of the diketone group itself, which exists in a dynamic equilibrium between two forms: a diketo tautomer and a keto-enol tautomer.

  • In acidic to neutral solutions (pH < 7), the diketo form is predominant.

  • In neutral to alkaline solutions (pH ≥ 7), the equilibrium shifts towards the keto-enol tautomer , which is more susceptible to base-catalyzed hydrolysis. This reaction cleaves a carbon-carbon bond within the linker, breaking it and preventing it from forming a stable cross-link.[1][2][3]

The natural product curcumin, which contains a β-diketone moiety, is a well-studied example of a molecule known for its poor stability and rapid degradation in neutral or alkaline aqueous solutions.[2][4]

Q3: How does pH critically influence both the stability and reactivity of these linkers?

The pH of the reaction buffer is the single most important factor determining the success of a diketone cross-linking experiment. It creates a "double-edged sword" scenario:

  • Stability: As pH increases above 7.0, the rate of hydrolytic degradation of 1,3-diketone linkers increases dramatically.[5] This means the linker has a shorter half-life in the solution and may degrade before it has a chance to react with the target protein.

  • Reactivity: The desired reaction of 1,3-diketones with arginine residues is also favored at alkaline pH, typically around pH 9-10.[6] This is because the guanidinium group of arginine needs to be sufficiently nucleophilic to attack the diketone, a condition met at higher pH.

This creates a narrow experimental window. The optimal pH must be high enough to facilitate the reaction with arginine but not so high that the linker hydrolyzes before the reaction can complete.

pH Range Predominant Linker Form Linker Stability Reactivity with Arginine Primary Risk
< 6.5 DiketoHighVery LowInefficient or no cross-linking.
7.0 - 8.5 Mixed / Shifting to EnolModerate to LowModerateCompeting hydrolysis reduces linker availability.
> 9.0 Keto-EnolVery LowHighRapid linker hydrolysis leading to low yield.

Table 1: The influence of pH on the stability and reactivity of 1,3-diketone cross-linkers.

Q4: Are there stability differences between 1,2-diketone and 1,3-diketone linkers?

Yes, their stability and reactivity profiles differ. While both are reactive carbonyl compounds, 1,2-diketones can be particularly unstable. Reports show that 1,2-diketones derived from aromatic aldehydes can be unstable even during storage and purification, suggesting a high degree of reactivity.[7] Their use in controlled bioconjugation can be challenging due to this inherent lability. 1,3-diketones are generally better characterized for bioconjugation applications, but their stability is highly pH-dependent as described above.

Q5: Can buffer components interfere with the cross-linking reaction?

Absolutely. This is a critical and often overlooked source of experimental failure. Diketone cross-linkers are electrophilic and can react with any nucleophilic species in the buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , are highly problematic as they will compete with the target protein for the cross-linker, effectively quenching the reaction.[8]

Buffer Component Functional Group Interference Potential Recommendation
Tris, GlycinePrimary Amine (-NH₂)High Avoid. Will react directly with the linker.
HEPES, PBS-Low Recommended. Non-nucleophilic and compatible.
Imidazole, Citrate-Moderate Use with caution. Can act as nucleophiles.
Thiols (e.g., DTT, BME)Thiol (-SH)High Avoid. Thiols are strong nucleophiles.

Table 2: Compatibility of common buffer components with diketone cross-linking reactions.

Part 2: Troubleshooting Guide for Diketone Cross-linking Experiments

This section provides structured guidance for diagnosing and solving specific problems encountered during the experimental workflow.

Problem 1: Low or No Cross-Linking Yield

You've performed your cross-linking reaction, but analysis (e.g., by SDS-PAGE or mass spectrometry) shows little to no formation of the desired conjugate.

Troubleshooting_Yield Start Low/No Cross-Linking Yield Detected Check_pH Is the reaction pH optimal? (Typically 8.5-9.5 for Arg targeting) Start->Check_pH pH_No No: pH is too low (<8) or too high (>10) Check_pH->pH_No No pH_Yes Yes Check_pH->pH_Yes Yes Check_Buffer Is the buffer non-nucleophilic? (e.g., HEPES, PBS) Buffer_No No: Buffer contains amines (Tris, Glycine) Check_Buffer->Buffer_No No Buffer_Yes Yes Check_Buffer->Buffer_Yes Yes Check_Reagents Are cross-linker and biomolecule concentrations correct? Reagents_No No: Incorrect molar ratio or dilution Check_Reagents->Reagents_No No Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Check_Linker_Integrity Was the linker stock solution prepared fresh? Linker_No No: Old stock solution was used Check_Linker_Integrity->Linker_No No Linker_Yes Yes Check_Linker_Integrity->Linker_Yes Yes Check_Time_Temp Were incubation time and temperature sufficient? Time_Temp_No No: Insufficient reaction time or too low temperature Check_Time_Temp->Time_Temp_No No Solution_pH Solution: Perform a pH titration to find the optimal balance between reactivity and stability. pH_No->Solution_pH pH_Yes->Check_Buffer Solution_Buffer Solution: Replace buffer with a non-nucleophilic alternative like HEPES or PBS. Buffer_No->Solution_Buffer Buffer_Yes->Check_Reagents Solution_Reagents Solution: Recalculate and verify concentrations. Consider increasing the molar excess of the linker. Reagents_No->Solution_Reagents Reagents_Yes->Check_Linker_Integrity Solution_Linker Solution: Always prepare linker stock solutions fresh in anhydrous DMSO and use immediately. Linker_No->Solution_Linker Linker_Yes->Check_Time_Temp Solution_Time_Temp Solution: Optimize incubation time (e.g., 1-4 hours) and temperature (e.g., room temp to 37°C). Time_Temp_No->Solution_Time_Temp

Causality and Solutions:

  • Suboptimal pH:

    • Cause: If the pH is too low (e.g., 7.4), the target arginine residues are not sufficiently nucleophilic for the reaction to proceed efficiently. If the pH is too high (e.g., >10), the linker may be hydrolyzing faster than it can react.

    • Solution: Perform a series of small-scale reactions across a pH range (e.g., 8.0, 8.5, 9.0, 9.5) to identify the optimal condition for your specific protein and linker system.

  • Linker Hydrolysis:

    • Cause: Diketone linkers are moisture-sensitive. Stock solutions, especially if not prepared in an anhydrous solvent like DMSO, will hydrolyze over time. Adding the linker from an aqueous stock or to the reaction buffer long before adding the protein allows significant degradation to occur.

    • Solution: Always prepare diketone linker stock solutions fresh in anhydrous DMSO immediately before use. Add the linker to the protein solution last to initiate the reaction, minimizing its contact time with the aqueous buffer before the reaction begins.

  • Reactive Buffer Components:

    • Cause: As detailed in FAQ #5, amine-containing buffers like Tris will consume the cross-linker.

    • Solution: Switch to a non-interfering buffer such as Phosphate-Buffered Saline (PBS) or HEPES at the desired pH.

Problem 2: Unexpected Protein Modifications Detected by Mass Spectrometry

Your mass spectrometry data shows a mass shift corresponding to the addition of the linker, but not a cross-link. Or, you observe unexpected adducts.

Causality and Solutions:

  • "Dead-End" Modifications:

    • Cause: This is a common outcome where one end of the cross-linker reacts with the protein, but the other end is quenched by hydrolysis before it can react with a second target. The resulting modification will be the mass of your protein plus the mass of the hydrolyzed linker.

    • Solution: This is often a sign that the reaction kinetics are slow or the concentration of one of the binding partners is too low. Try increasing the concentration of the reactants or optimizing the pH to favor the reaction rate over the hydrolysis rate.

  • Reaction with Arginine (Side Reaction):

    • Cause: If your intended target is another amino acid (which is uncommon for diketone linkers but possible with more complex reagents), the inherent reactivity of 1,3-diketones for arginine can lead to off-target modifications.[6]

    • Solution: Confirm the target specificity of your linker. If arginine modification is undesirable, a different class of cross-linker (e.g., NHS-esters for lysines, maleimides for cysteines) should be chosen.

Reactants [label=<

+ 1,3-Diketone LinkerArginine Residue

];

Product [label=<

Stable Conjugate

];

Reactants -> Product [label="pH 9-10\n-2 H₂O"]; } caption [label="Reaction of a 1,3-Diketone with an Arginine Residue.", fontname="Arial", fontsize=12];

Problem 3: Inconsistent Results Between Experiments

You run the same protocol on different days but get significantly different cross-linking efficiencies.

Causality and Solutions:

  • Variable pH:

    • Cause: The pH of concentrated buffer stocks can shift over time, or small errors in dilution can lead to batch-to-batch variation. Given the extreme pH sensitivity of the reaction, even a 0.2 unit difference can have a large impact.

    • Solution: Always measure the pH of the final reaction buffer after all components (except the linker and protein) have been added. Do not rely solely on the pH of the stock solution.

  • Degraded Linker Stock:

    • Cause: Using a previously prepared and stored stock solution of the diketone linker is a primary source of inconsistency.

    • Solution: Adhere to the strict protocol of preparing a fresh stock solution in anhydrous DMSO for every single experiment. Discard any unused stock.

Experimental Protocols

Protocol 1: General Procedure for Protein Cross-Linking with a Diketone-Linker

This protocol provides a starting point for cross-linking a protein with a second molecule using a heterobifunctional diketone linker (e.g., Diketone-PEG-NHS ester).

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM HEPES or PBS, and adjust the pH to 8.5. Degas the buffer if your protein is sensitive to oxidation.

  • Protein Preparation: Dissolve or dialyze your target protein into the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Linker Preparation (Perform Immediately Before Use): Dissolve the diketone cross-linker in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

  • Reaction Initiation: Add the desired molar excess of the diketone linker (e.g., 10- to 50-fold molar excess over the protein) to the protein solution. Mix gently but thoroughly.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The optimal time should be determined empirically.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted linker. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted cross-linker and byproducts using dialysis, size-exclusion chromatography (SEC), or a desalting column appropriate for your protein's size.

  • Analysis: Analyze the conjugate by SDS-PAGE to observe shifts in molecular weight and by mass spectrometry to confirm the conjugation and identify cross-linked sites.

Protocol 2: Assessing Diketone Linker Stability in a Chosen Buffer

This protocol helps you determine the approximate half-life of your linker in your specific experimental buffer before committing to a full cross-linking experiment.

  • Buffer Preparation: Prepare your intended reaction buffer at the exact pH and concentration you plan to use for your cross-linking experiment.

  • Linker Preparation: Prepare a fresh stock solution of the diketone linker in anhydrous DMSO.

  • Incubation Setup: At time zero (t=0), add a small volume of the linker stock to your reaction buffer to achieve the final working concentration.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the linker-buffer mixture.

  • "Test" Reaction: Immediately add each aliquot to a solution containing a high concentration of a model arginine-rich peptide or protein. Allow this "test" reaction to proceed for a fixed, short period (e.g., 10 minutes).

  • Analysis: Analyze the products from each time point using LC-MS. The amount of conjugated peptide will be proportional to the amount of active linker remaining in the buffer at that time point.

  • Data Interpretation: Plot the amount of conjugated product versus the pre-incubation time. This will give you a degradation curve and an estimate of the linker's stability under your conditions.

References

  • Mondal, S., Ghosh, S., & Moulik, S. P. (2016). Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study. Journal of Photochemistry and Photobiology B: Biology, 158, 212-218. [Link]

  • Prasad, S., et al. (2021). Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy. Request PDF. [Link]

  • Lestari, M. L. A. D., & Indrayanto, G. (2014). Curcumin. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 113-204. [Link]

  • Wang, Y. J., et al. (2017). Metal Ion-Mediated Interfacial Coordination Complexation in Octyl Gallate-Curcumin Emulsions: Enhanced Stability and Curcumin Protection. MDPI. [Link]

  • Rzepa, H. S. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]

  • Su, B., et al. (2008). Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 13-21. [Link]

  • Kao, A., et al. (2011). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH Public Access. [Link]

  • Guryev, O., et al. (2020). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

  • Kettenberger, H., et al. (2011). Cross‐linking of 1,3‐diketone‐modified DNA with proteins. ResearchGate. [Link]

  • Tsoler, E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

  • Jeffrey, S. C., et al. (2009). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. Journal of Medicinal Chemistry, 52(13), 4366–4379. [Link]

  • Guryev, O., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. [Link]

  • Zhou, P-J., et al. (2017). Copper-catalyzed TEMPO oxidative cleavage of 1, 3-diketones and β-keto esters for the synthesis of 1, 2-diketones and α-keto esters. Organic & Biomolecular Chemistry, 15(12), 2629–2637. [Link]

  • Gillani, S. S., et al. (2022). Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review, 6(4), 48-67. [Link]

  • Pearson, D. E., & O'Donnell, J. P. (1969). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 91(25), 6981-6985. [Link]

  • Burke, A. M., et al. (2015). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. eScholarship.org. [Link]

  • Poplawska, M., & Simpkins, N. S. (2023). Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene. MDPI. [Link]

  • Hameed, A., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. [Link]

  • Halcovitch, N. R., & Paquette, L. A. (2022). A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. PubMed Central. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). 1,3-Diketones. Synthesis and properties. ResearchGate. [Link]

  • Kirby, A. J., & Lancaster, P. W. (1972). pH–rate profiles for the hydrolysis of diacid 1 (circles) and the cyclic acetal 5 (diamonds). ResearchGate. [Link]

  • Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 (△), 2 (▽), 3 (■), 4 (●), 5 (✚), and 9 (○) in aqueous solution at 37oC (μ = 0.50 M). ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]

  • Scheidt, K. A., et al. (2019). The continuous flow synthesis of azos. PMC. [Link]

  • ResearchGate. (n.d.). The log k-pH profile for the hydrolysis of III at 333, 343, 353 and 363 K. ResearchGate. [Link]

  • Zhao, H., & Moore, J. S. (2019). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

  • Scheltema, R. A., et al. (2014). A comparative cross-linking strategy to probe conformational changes in protein complexes. PMC. [Link]

  • Hauser, C. R., & Man, E. H. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 73(4), 1569-1571. [Link]

  • Burke, A. M., et al. (2015). Synthesis and applications of 1,2-diketones. ResearchGate. [Link]

  • Librizzi, F., et al. (2023). Structures of 1,3-diketone derivatives and schematic of our workflow. ResearchGate. [Link]

  • Peleg, Y., & Shabat, D. (2012). Predictable and Tunable Half-Life Extension of Therapeutic Agents by Controlled Chemical Release From Macromolecular Conjugates. Proceedings of the National Academy of Sciences, 109(18), 6916-6921. [Link]

  • Dvořák, M., et al. (2020). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing. [Link]

  • Fenselau, C. (2013). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. NIH. [Link]

  • Xiang, T. X., & Anderson, B. D. (2013). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. NIH. [Link]

  • Badescu, G., et al. (2015). Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers and those containing hydrazide pendant groups. Request PDF. [Link]

  • Garcı́a-Manrı́quez, S., et al. (2016). Recent Developments in the Synthesis of β-Diketones. PMC. [Link]

Sources

Technical Support Center: Removal of Unreacted 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid from Protein Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid from protein samples. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the scientific reasoning behind them, ensuring robust and reproducible results.

Introduction

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a small molecule with a molecular weight of approximately 264.27 g/mol .[1][2] Its removal from a protein sample is crucial to prevent interference in downstream applications. The choice of removal method depends on factors such as the properties of the protein of interest, sample volume, and the required final purity. This guide will walk you through the most common and effective techniques: Dialysis, Size-Exclusion Chromatography (Desalting), and Protein Precipitation.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the removal of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and provides detailed protocols for the recommended techniques.

Issue 1: My downstream assay is showing interference, suggesting the presence of residual small molecules.

This is a common issue and indicates that the initial removal process was not efficient enough. The choice of method for removing small molecules like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is critical. Here, we compare the three most effective methods.

Method Comparison
Method Principle Advantages Limitations Best For
Dialysis Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3][4]Gentle on sensitive proteins, cost-effective, versatile for buffer exchange.[5]Time-consuming (can take several hours to overnight), potential for sample dilution, risk of protein loss.[3][5][6]Large sample volumes, sensitive proteins, and when buffer exchange is also required.
Size-Exclusion Chromatography (SEC) / Desalting Separation of molecules based on size as they pass through a column packed with porous beads.[6][7][8]Fast, high recovery, can be used for buffer exchange.[8]Potential for sample dilution, limited resolution for molecules of similar size.[8]Rapid removal of small molecules, processing multiple samples, and when high recovery is critical.[7]
Protein Precipitation Altering the solvent to reduce protein solubility, causing the protein to precipitate while small molecules remain in the supernatant.[9][10]Rapid, can concentrate the protein sample, effective for removing various contaminants.Can cause protein denaturation, protein loss during precipitation and resuspension, may not be suitable for all proteins.Samples where protein denaturation is not a concern, and when sample concentration is desired.
Detailed Experimental Protocols
Protocol 1: Dialysis

Dialysis is a technique that leverages selective diffusion across a semi-permeable membrane to separate molecules based on size.[5] Small molecules like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid will pass through the membrane into a larger volume of buffer (the dialysate), while the larger protein molecules are retained.[3][4]

  • Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions. This is crucial for membrane performance.

  • Sample Loading: Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.

  • Dialysis: Immerse the loaded tubing/cassette in a large volume of dialysis buffer (typically 200-500 times the sample volume).[4] Perform the dialysis for 2 hours at room temperature or 4°C.[3]

  • Buffer Exchange: Change the dialysis buffer and continue to dialyze for another 2 hours.[3] This step is critical to maintain the concentration gradient, driving the diffusion of the small molecule out of the sample.

  • Overnight Dialysis: Change the buffer once more and allow the dialysis to proceed overnight at 4°C.[3][11]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Protein Sample prep_membrane->load_sample dialyze1 Dialyze for 2 hours load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Dialyze for 2 hours change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze_overnight Dialyze Overnight at 4°C change_buffer2->dialyze_overnight recover_sample Recover Purified Protein dialyze_overnight->recover_sample

Caption: Workflow for removing small molecules via dialysis.

Protocol 2: Size-Exclusion Chromatography (SEC) / Desalting

SEC, also known as gel filtration, separates molecules based on their size by passing them through a column containing porous beads.[8][12] Larger molecules (proteins) cannot enter the pores and elute first, while smaller molecules (7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid) enter the pores and have a longer path, thus eluting later.[8]

  • Column Equilibration: Equilibrate the desalting column with the desired buffer. This ensures the protein will be in the correct buffer post-separation.

  • Sample Loading: Apply the protein sample to the column.

  • Elution: Elute the sample with the equilibration buffer. The protein will elute in the void volume, while the small molecule will be retained in the column.

  • Fraction Collection: Collect the fractions containing the purified protein.

SEC_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection equilibrate Equilibrate SEC Column load_sample Load Protein Sample equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Purified Protein Fractions elute->collect

Caption: Workflow for small molecule removal using SEC.

Protocol 3: Protein Precipitation

This method involves adding a precipitating agent (e.g., acetone, ethanol, or trichloroacetic acid) to the protein sample.[10] This reduces the solubility of the protein, causing it to precipitate. The small molecule, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, will remain in the supernatant.

  • Precipitation: Add cold acetone (or another suitable organic solvent) to the protein sample at a ratio of at least 2:1 (solvent:sample).[9]

  • Incubation: Incubate the mixture at -20°C for at least 45 minutes to allow for complete protein precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifugation.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted small molecule.

  • Washing: Wash the protein pellet with cold acetone to remove any remaining contaminants.

  • Resuspension: Air-dry the pellet and resuspend it in a suitable buffer.

Precipitation_Workflow cluster_precipitate Precipitation cluster_separation Separation cluster_recovery Recovery add_solvent Add Cold Organic Solvent incubate Incubate at -20°C add_solvent->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge remove_supernatant Discard Supernatant centrifuge->remove_supernatant wash_pellet Wash Pellet remove_supernatant->wash_pellet resuspend Resuspend Protein in Buffer wash_pellet->resuspend

Caption: Workflow for small molecule removal via protein precipitation.

Issue 2: My protein is sensitive and loses activity after the removal procedure.

Protein stability is a major concern during purification.[8][12] If you are observing a loss of activity, it is likely that the chosen method is too harsh for your protein.

  • For Precipitation: Methods using organic solvents or acids can denature proteins. Consider switching to a gentler method like dialysis or SEC, which are performed under milder conditions.[5][8]

  • For Dialysis and SEC: Ensure that the buffer composition (pH, ionic strength) is optimal for your protein's stability. These methods are generally gentle, so loss of activity might point to an issue with the buffer rather than the technique itself.[5][12]

Issue 3: I am experiencing significant protein loss.

Protein loss can occur for several reasons depending on the method used.

  • Dialysis: Protein can be lost if the molecular weight cut-off (MWCO) of the dialysis membrane is too high. Ensure the MWCO is significantly lower than the molecular weight of your protein.

  • Size-Exclusion Chromatography: Some protein loss can occur due to non-specific binding to the column matrix.[6] Using a column with a bio-inert surface can help mitigate this.

  • Precipitation: Incomplete precipitation or difficulty in resuspending the protein pellet can lead to significant loss. Optimizing the amount of precipitating agent and the resuspension buffer is key.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove unreacted 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid from my protein sample?

Residual small molecules can interfere with downstream applications by non-specifically interacting with your protein or other assay components.[13] This can affect structural studies, functional assays, and analytical techniques like mass spectrometry.

Q2: What is the most important parameter to consider when choosing a removal method?

The most critical factor is the stability and sensitivity of your protein.[12] While faster methods like precipitation are available, they may not be suitable for proteins that are easily denatured. Always prioritize the method that best preserves your protein's integrity.

Q3: How can I verify that the 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid has been successfully removed?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to detect and quantify the presence of the small molecule in your final protein sample.

Q4: Can I use a combination of these methods?

Yes, a multi-step purification approach can be very effective.[14] For example, you could perform an initial protein precipitation to concentrate the sample and remove the bulk of the small molecule, followed by SEC to exchange the buffer and remove any remaining traces.

Q5: What if my protein has a low molecular weight?

If your protein's molecular weight is close to that of the small molecule, size-based separation methods like dialysis and SEC may not be effective. In such cases, other techniques like affinity chromatography (if a suitable ligand is available) might be more appropriate.

References
  • Time.gov. (n.d.). Current time in Brisbane, AU.
  • Avantor. (n.d.). Protein Purification Techniques. Retrieved from [Link]

  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • Sandiego. (2021, September). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Size Exclusion Chromatography for Protein Purification. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein Dialysis, Desalting, and Concentration. Retrieved from [Link]

  • CD Formulation. (n.d.). Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Bio-Rad. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • Ohorodnik, M., Horak, Yu., & Sobechko, I. (2025). SOLUBILITY OF 4,7-DIOXO-7-(4-METHYLPHENYL)HEPTANOIC ACID IN SOME ORGANIC SOLVENTS. Visnyk of the Lviv University. Series Chemistry, 66. Retrieved from [Link]

  • Lee, E. Y., & Lee, C. (2018). A Simple Outline of Methods for Protein Isolation and Purification. IntechOpen. Retrieved from [Link]

  • Stoll, D. R., & Schure, M. R. (2018, August 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC International. Retrieved from [Link]

  • Stapels, M., et al. (2021, November 8). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. mSystems. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. Retrieved from [Link]

Sources

"identifying and minimizing byproducts in derivatization reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts during chemical derivatization for chromatographic analysis.

Introduction: The Challenge of Unwanted Byproducts

Derivatization is a powerful technique used to modify an analyte to make it more suitable for analysis, typically by gas chromatography (GC) or liquid chromatography (LC).[1][2] The goal is to increase volatility, improve thermal stability, and enhance detector response.[3][4] However, the introduction of reactive chemical agents can lead to a variety of side reactions, creating byproducts that complicate analysis. These byproducts can manifest as extra peaks in a chromatogram, cause poor quantitative accuracy, and even damage analytical instrumentation.[5][6] This guide provides a structured approach to identifying the root causes of byproduct formation and implementing effective strategies for their minimization.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses common problems encountered during derivatization, organized by the observable symptoms in your experimental results.

Q1: I'm observing multiple peaks for a single analyte or other unexpected peaks in my chromatogram. What's happening?

This is one of the most common issues and can stem from several sources. A systematic approach is key to diagnosis.

Potential Cause A: Incomplete Derivatization

The most frequent cause of multiple analyte-related peaks is an incomplete reaction, leading to a mixture of partially and fully derivatized species.[7]

  • Why it happens: Functional groups exhibit different reactivities towards derivatizing agents. For silylation, the general order of reactivity is alcohols > phenols > carboxylic acids > amines > amides.[7][8] Steric hindrance around the functional group can also significantly slow down the reaction.

  • How to solve it:

    • Optimize Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. For compounds with high steric hindrance, heating at 70-80°C for 30 minutes or longer may be necessary to drive the reaction to completion.[7][8]

    • Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent. A common starting point is a 2:1 molar ratio of the reagent to the total number of active hydrogens on the analyte.[7][8]

    • Use a Catalyst: For slow-reacting groups, adding a catalyst can dramatically improve reaction rates. For example, adding a small amount of trimethylchlorosilane (TMCS) to a silylation reaction with BSTFA enhances the reagent's reactivity.[9][10]

Potential Cause B: Reagent Hydrolysis and Byproducts

Derivatizing agents are highly reactive and can degrade, especially in the presence of moisture, creating their own set of byproducts that appear as chromatographic peaks.

  • Why it happens: Silylation reagents are extremely sensitive to water and will react with any moisture present before reacting with the analyte.[8][11] Acylation reagents like anhydrides (TFAA, PFAA) react with the analyte's active hydrogens to produce acidic byproducts (e.g., trifluoroacetic acid), which are often non-volatile and can interfere with the analysis or damage the GC column.[12][13]

  • How to solve it:

    • Ensure Anhydrous Conditions: Use high-purity, dry solvents. Dry sample extracts completely before adding the reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a desiccator.[8][10]

    • Remove Acidic Byproducts: For acylation reactions using anhydrides, the acidic byproducts must be removed before injection. This can be done by evaporation under a stream of nitrogen if the derivative is not volatile, or by using a solvent capable of accepting the acid, such as pyridine.[11][12] Alternatively, use reagents that produce neutral byproducts, such as N-Methyl-bis(trifluoroacetamide) (MBTFA), which produces the volatile and relatively inert N-methyltrifluoroacetamide.[12][13]

Potential Cause C: Artifacts from Side Reactions

Sometimes, the derivatizing reagent can react with other components in the sample matrix, the solvent, or even with specific functional groups on the analyte in unexpected ways.[14]

  • Why it happens: Certain functional groups, like aldehydes and ketones, can react with silylating agents to form unexpected byproducts, or artifacts.[7][14] The sample matrix itself is a complex mixture, and other compounds present can react with the derivatizing agent, creating a forest of peaks that can obscure the analyte of interest.[15]

  • How to solve it:

    • Analyze a Reagent Blank: Prepare a "blank" sample containing only the solvent and the derivatization reagent. Run this through the analytical method to identify peaks that originate from the reagent itself or from solvent impurities.

    • Sample Cleanup: Use a sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove potential interfering matrix components before derivatization.[5]

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak(s) Observed in Chromatogram q1 Is the peak present in a reagent-only blank? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Source is reagent, solvent, or glassware contamination. - Use higher purity reagents/solvents. - Properly clean glassware. a1_yes->sol1 q2 Does the peak's mass (via MS) correspond to a partially derivatized analyte? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Reaction is incomplete. - Increase reaction time/temperature. - Increase reagent excess. - Add a catalyst (e.g., TMCS). a2_yes->sol2 q3 Does the peak's mass correspond to a known byproduct of the reagent (e.g., hydrolyzed silylating agent)? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Reagent degradation or side reaction with trace moisture/contaminants. - Ensure strictly anhydrous conditions. - Perform post-reaction cleanup. a3_yes->sol3 sol4 Consider other side reactions or matrix interference. - Optimize sample cleanup (SPE, LLE). - Evaluate alternative derivatization chemistry. a3_no->sol4

Caption: A workflow for diagnosing the source of unexpected peaks.
Q2: My derivatized analyte peak is very small or absent. What are the likely causes?

A poor or non-existent analyte peak signals a failure in either the reaction itself or the stability of the product.

  • Why it happens:

    • Failed Reaction: As discussed above, the reaction may not have proceeded due to incorrect conditions, inactive reagent (often from moisture exposure), or a very unreactive functional group.[10]

    • Derivative Instability: Many derivatives, especially trimethylsilyl (TMS) ethers, are highly susceptible to hydrolysis. If any moisture is introduced to the sample after derivatization but before analysis, the derivative can revert to its original form.[7]

    • Analyte Adsorption: The active, underivatized analyte may be adsorbing to surfaces in the GC inlet or column, a problem derivatization is meant to solve. If the reaction fails, the analyte will not chromatograph properly.

  • How to solve it:

    • Verify Reagent Activity: Test the reagent on a simple, known standard (e.g., a simple alcohol) to confirm it is active. Always use fresh reagents and store them properly.

    • Maintain Anhydrous Conditions Post-Reaction: Ensure autosampler vials are dry and use caps with septa that provide a good seal. Minimize the time between derivatization and analysis.

    • Re-evaluate Reaction Conditions: Amides and sterically hindered groups often require more aggressive conditions (higher temperatures, longer times, catalysts) to react completely.[8][10]

Core Concepts in Byproduct Formation

G center Derivatization Byproducts & Poor Yield c1 Incomplete Reaction center->c1 c2 Reagent Degradation center->c2 c3 Side Reactions center->c3 c4 Matrix Effects center->c4 sub1 - Insufficient Time/Temp - Low Reagent Concentration - Poor Analyte Reactivity - Steric Hindrance c1->sub1 sub2 - Hydrolysis from Moisture - Thermal Decomposition - Expired Reagent c2->sub2 sub3 - Reaction with Solvent - Formation of Isomers - Beckmann Rearrangement - Undesired Cyclization c3->sub3 sub4 - Ion Suppression (MS) - Reaction with Matrix Components - Catalyst Inhibition c4->sub4

Caption: Primary sources of byproduct formation and poor reaction yield.

Data Summary: Common Reagents and Their Byproducts

Derivatization TypeCommon ReagentsTarget GroupsCommon ByproductsMitigation Strategy
Silylation BSTFA, MSTFA, TMCS-OH, -COOH, -NH, -SHHydrolyzed reagent (e.g., TMS-OH), disiloxanesMaintain strictly anhydrous conditions.[7][8]
Acylation TFAA, PFPA, HFBA-OH, -NH, -SHCorresponding perfluoro acid (e.g., CF₃COOH)Remove acid byproduct via evaporation or use of a base (e.g., pyridine).[11][12][13]
Acylation MBTFA, TFAI-OH, -NH, -SHN-methyltrifluoroacetamide, Imidazole (neutral, volatile)Byproducts are generally less problematic and do not require removal.[12][13]
Alkylation / Esterification BF₃-Methanol, PFBBr-COOH, PhenolsAcid/base catalyst residues, saltsNeutralize reaction mixture (e.g., with NaHCO₃ wash), perform LLE.[16][17][18]

Experimental Protocols

Protocol 1: General Method for Optimizing Reaction Conditions

This protocol provides a framework for systematically optimizing temperature and time to maximize derivative yield.

  • Preparation:

    • Prepare a stock solution of your analyte at a known concentration in a suitable dry solvent (e.g., acetonitrile, pyridine).

    • Dispense equal aliquots of the analyte stock solution into several reaction vials.

  • Reaction Setup:

    • Create a matrix of conditions to test. For example:

      • Time Points: 15 min, 30 min, 60 min, 120 min.

      • Temperature Points: Room Temp, 60°C, 80°C.

    • To each vial, add the derivatizing reagent (and catalyst, if used) in a consistent, predetermined excess.

    • Cap vials tightly and place them in heating blocks set to the desired temperatures.

  • Monitoring and Analysis:

    • At each time point, remove the corresponding vials from the heat and immediately stop the reaction (e.g., by cooling on ice).

    • If necessary, perform a workup step to remove excess reagent or byproducts.

    • Analyze each sample using your chromatographic method.

  • Evaluation:

    • Compare the peak area of the fully derivatized analyte across all conditions.

    • Identify the condition that produces the highest, most consistent yield of the desired derivative with the minimal formation of partially derivatized byproducts. This becomes your optimized condition.[8][19][20]

Protocol 2: Post-Reaction Cleanup to Remove Excess Reagent and Byproducts

Excess reagent can contaminate the analytical system and interfere with analysis.[5]

  • Evaporation (for volatile reagents):

    • Gently pass a stream of dry nitrogen over the surface of the reaction mixture. This is effective for volatile reagents like MSTFA.[5]

    • Avoid excessive heat, which could degrade the derivative.

    • Once dry, reconstitute the residue in a suitable injection solvent (e.g., hexane, ethyl acetate).

  • Liquid-Liquid Extraction (LLE) (for non-volatile, acidic/basic byproducts):

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous solution to remove the byproduct. For example, use a dilute sodium bicarbonate solution to remove acidic byproducts or a dilute acid to remove basic byproducts.[5][21]

    • Wash again with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to the desired volume.

  • Solid-Phase Extraction (SPE):

    • Choose an SPE sorbent that strongly retains your derivatized analyte but allows the excess reagent and byproducts to be washed away.[5]

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to elute the impurities.

    • Elute your purified derivative with a stronger solvent.

Frequently Asked Questions (FAQs)

Q: How do I know if my derivatizing reagent is still good? A: Reagents, especially silylating agents, are highly sensitive to moisture.[10] If you observe a precipitate in the reagent vial or experience a sudden drop in derivatization efficiency with reliable standards, the reagent has likely degraded and should be replaced. Always store reagents tightly capped in a desiccator.

Q: My derivatization works for my standards in solvent, but fails in my extracted sample matrix. Why? A: This strongly suggests a matrix effect.[15] Components in your sample extract (e.g., water, endogenous compounds) may be consuming the reagent or inhibiting the reaction.[15][22] The solution is to implement a more rigorous sample cleanup step (e.g., SPE) prior to derivatization to remove these interferences.

Q: Can I inject the derivatizing reagent directly onto any GC column? A: No. Silylating reagents will react with active hydrogens, including the hydroxyl groups present in polar stationary phases like WAX columns.[9] This will damage the column. Always use low-polarity or mid-polarity siloxane-based phases (e.g., DB-5, DB-17) for analyzing silylated compounds.[9] Similarly, injecting acidic byproducts from acylation can degrade the column's stationary phase over time.[12]

Q: How can I confirm the identity of a suspected byproduct? A: The gold standard for identification is mass spectrometry (MS). If you are using GC-MS or LC-MS, examine the mass spectrum of the unknown peak. Look for characteristic fragments of the derivatizing group and compare the molecular ion to the predicted masses of potential byproducts (e.g., partially derivatized analyte, hydrolyzed reagent, etc.).[23]

References
  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Chromatography Online. (n.d.). Derivatization.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography And When Is It Needed?
  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Managing Derivatization Reagent Interference.
  • BenchChem. (2025). Identifying and minimizing side-products in derivatization reactions.
  • BenchChem. (2025). Troubleshooting guide for Lipoamide derivatization reactions for GC-MS.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • ResearchGate. (n.d.). Optimization of derivatization reagents and the reaction conditions. Retrieved from [Link]

  • BenchChem. (2025). Preventing byproduct formation in O-Methylhydroxylamine derivatization.
  • ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • Patsnap. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Retrieved from [Link]

  • SlideShare. (n.d.). Derivatization in GC. Retrieved from [Link]

  • NIH. (n.d.). Metabolomics relative quantitation with mass spectrometry using chemical derivatization. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? Retrieved from [Link]

  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Retrieved from [Link]

  • NIH. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Retrieved from [Link]

  • ResearchGate. (2017). Sample Derivatization in Separation Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of products arising from the hydrolytic and/or metabolic breakdown of various fentanyl-related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Reddit. (n.d.). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS No. 24090-40-2) for use in a variety of biological assays. Due to its molecular structure, which includes a hydrophobic methoxyphenyl group and a heptanoic acid chain, this compound presents solubility challenges in aqueous buffers commonly used in biological research. This document offers a series of troubleshooting guides, step-by-step protocols, and scientific explanations to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid not dissolving in aqueous buffers like PBS or cell culture media?

A: The insolubility stems from the compound's chemical structure. It possesses a long hydrocarbon chain and an aromatic ring, which are hydrophobic (water-repelling). While the carboxylic acid and ketone groups add some polarity, they are insufficient to overcome the hydrophobic nature of the rest of the molecule in neutral pH buffers. In its protonated (uncharged) state, the carboxylic acid does not readily interact with water molecules, leading to poor solubility.[1]

Q2: What is the best starting solvent to prepare a stock solution?

A: The best initial approach is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution because it can dissolve a wide range of both polar and nonpolar compounds.[2][3] From this DMSO stock, you can make serial dilutions into your aqueous assay buffer. However, it is critical to keep the final DMSO concentration in your assay low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[4][5][6]

Q3: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and what should I do?

A: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the highly organic environment of the DMSO stock, its solubility limit is exceeded when diluted into the predominantly aqueous assay buffer.

  • To troubleshoot, consider the following:

    • Lower the Working Concentration: Your final desired concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.

    • Modify the Dilution Method: Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

    • Check the Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all experiments and controls. In some cases, a slightly higher (but still biologically safe) final DMSO concentration (e.g., 0.5% vs 0.1%) can help maintain solubility.

Q4: Can I use pH modification to dissolve the compound?

A: Yes, this is an excellent and often preferred method for acidic compounds. By increasing the pH of the solution with a base (e.g., Sodium Hydroxide, NaOH), you deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻).[7][8] This charged, ionic form is significantly more polar and, therefore, much more soluble in aqueous solutions.[7][9] This method can eliminate the need for organic co-solvents like DMSO. However, you must carefully control the final pH of your assay to ensure it remains within the physiological range required for your biological system.

Section 2: Troubleshooting Guide

Problem Encountered Probable Cause & Scientific Explanation Recommended Solution & Action Steps
Compound forms an insoluble film or powder at the bottom of the tube when added to PBS. The compound's carboxylic acid is protonated at neutral pH (approx. 7.4), making the molecule largely uncharged and hydrophobic.Primary Solution: Use pH modification. Prepare a stock solution in a dilute base like 10-100 mM NaOH. (See Protocol B).Alternative: Prepare a concentrated stock in 100% DMSO. (See Protocol A).
A clear DMSO stock solution becomes cloudy or forms a precipitate immediately upon dilution into cell culture medium. The aqueous medium has lowered the solvating power of the DMSO, and the compound's concentration exceeds its thermodynamic solubility limit in the final mixed-solvent system.1. Reduce Final Concentration: Your target concentration is too high. Perform a dose-response curve starting from a lower concentration.2. Increase Final DMSO %: If your assay allows, increase the final DMSO concentration slightly (e.g., from 0.1% to 0.25%). Always include a vehicle control with the matching DMSO concentration.[4][5]3. Use a pH-Adjusted Stock: Switch to Protocol B to create a more soluble salt form of the compound before dilution.
The pH of my cell culture medium changes significantly after adding the compound prepared in NaOH. The stock solution prepared in a strong base has a high pH, and adding it to the medium overwhelms the buffering capacity of the medium (e.g., bicarbonate or HEPES).1. Use a Milder Base: Prepare the stock in a weaker base like 100 mM Sodium Bicarbonate (NaHCO₃).2. Neutralize the Stock: After dissolving the compound in NaOH, carefully back-titrate the stock solution with dilute HCl to a pH of ~7.5-8.0 before adding it to the medium.3. Use a Lower Stock Concentration: Prepare a less concentrated basic stock (e.g., 1 mM instead of 10 mM) so that a smaller volume is needed, minimizing the pH shift.
I observe unexpected biological effects in my assay, even at low compound concentrations. The solvent itself may be causing biological effects. DMSO is known to affect cell differentiation, inflammation, and other pathways, even at low concentrations.[3][4] An uncorrected pH shift can also stress cells.1. Run Rigorous Vehicle Controls: Always include a control group treated with the exact same concentration of the solvent (e.g., 0.1% DMSO in media) or the pH-adjusted buffer used to dissolve the compound.2. Minimize Final Solvent Concentration: Keep the final concentration of any organic solvent well below 0.5% whenever possible.[6]3. Confirm Final pH: After adding your compound, measure the pH of your final assay medium to ensure it has not shifted outside the acceptable physiological range.

Section 3: Key Concepts & Visualizations

The Chemistry of Solubilization

The solubility of this compound is governed by the ionization state of its carboxylic acid group. This relationship is described by the Henderson-Hasselbalch equation , which links pH, the compound's pKa (the pH at which it is 50% ionized), and the ratio of its ionized (soluble salt, A⁻) to un-ionized (insoluble acid, HA) forms.[10][11][12]

pH = pKa + log ( [A⁻] / [HA] )

To maximize solubility, the goal is to increase the concentration of the deprotonated, charged species (A⁻). This is achieved by raising the pH of the solution well above the compound's pKa. For most carboxylic acids, a pH of 7.5 or higher ensures that the vast majority of the compound exists in its soluble salt form.[9][13]

Decision Workflow for Solubilization

The following diagram outlines the logical steps to follow when deciding on the best solubilization strategy for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

G start Start: Need to dissolve 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid check_assay Is the assay compatible with organic solvents (e.g., DMSO)? start->check_assay protocol_a Protocol A: Prepare 10-50 mM Stock in 100% DMSO check_assay->protocol_a Yes protocol_b Protocol B: Use pH Modification. Dissolve in dilute NaOH. check_assay->protocol_b No / Prefer No Solvent dilute_stock Dilute DMSO stock into aqueous assay buffer protocol_a->dilute_stock check_precip Does it precipitate upon dilution? dilute_stock->check_precip success Success! Run assay with proper vehicle controls. check_precip->success No troubleshoot Troubleshoot: - Lower final concentration - Increase final DMSO % (if possible) - Switch to pH modification check_precip->troubleshoot Yes check_ph Does the final assay pH remain in physiological range? protocol_b->check_ph check_ph->success Yes ph_issue Troubleshoot: - Use a weaker base (NaHCO3) - Back-titrate stock to ~pH 7.5 - Use lower stock concentration check_ph->ph_issue No

Caption: Decision workflow for solubilizing the target compound.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stock Solution in an Organic Solvent (DMSO)

This protocol is suitable for creating a high-concentration stock that can be serially diluted.

Materials:

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (MW: 264.27 g/mol )[14][15]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipette

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.[16]

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 264.27 g/mol * 1000 = 2.64 mg

  • Weighing: Carefully weigh the calculated mass of the compound and place it into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Inspection: Ensure the solution is completely clear and free of any visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent repeated freeze-thaw cycles.[16]

Protocol B: Preparation of a Stock Solution using pH Modification

This protocol creates a highly water-soluble sodium salt of the compound, avoiding the use of organic solvents.

Materials:

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (MW: 264.27 g/mol )

  • Sodium Hydroxide (NaOH) solution, 0.1 N (100 mM)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipette

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., 2.64 mg for 1 mL of a 10 mM stock).

  • Weighing: Weigh the compound and place it into a sterile tube.

  • Initial Suspension: Add approximately 80% of the final desired volume of sterile water (e.g., 800 µL for a final volume of 1 mL). The compound will likely not dissolve and will appear as a suspension.

  • Titration with Base: While vortexing, add the 0.1 N NaOH solution dropwise (e.g., 5-10 µL at a time). Continue adding NaOH until the solution becomes completely clear. This indicates that the carboxylic acid has been converted to its soluble sodium salt.[17][18]

    • Scientist's Note: Typically, one molar equivalent of NaOH is needed. For a 10 mM compound solution, you will need approximately 100 µL of 100 mM NaOH to reach a 1:1 molar ratio in a 1 mL final volume.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 1 mL).

  • pH Check (Optional but Recommended): Using a calibrated pH meter or pH strip, check that the pH of the stock solution is basic (typically >9.0).

  • Storage: Store the aqueous stock solution in aliquots at -20°C.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Dimethyl sulfoxide. Wikipedia.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases). Protocols Online.
  • Buy 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid from JHECHEM CO LTD. ECHEMI.
  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • Solution Preparation Guide. Carolina Knowledge Center.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • 7-(4-methoxyphenyl)-7-oxoheptanoic acid. Echemi.
  • SOLUBILITY OF 4,7-DIOXO-7-(4-METHYLPHENYL)HEPTANOIC ACID IN SOME ORGANIC SOLVENTS. Lviv University.
  • How To Make A Standard Solution. The Chemistry Blog.
  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | CAS 24090-40-2. Santa Cruz Biotechnology.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
  • A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Guide To Preparation of Stock Standard Solutions. Scribd.
  • General procedures for the purification of Carboxylic acids. LookChem.
  • What is the standard pH of carboxylic acids? Quora.
  • 17.6 pH Effects on Solubility. Chad's Prep.
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid. Matrix Scientific.
  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. gsrs.
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Isolation of a Carboxylic acid. Reddit.
  • 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid. Echemi.

Sources

Technical Support Center: Mitigating Non-Specific Binding of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to the experimental use of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering or looking to prevent issues of non-specific binding with this and structurally related dicarbonyl compounds. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure the specificity and accuracy of your experimental results.

Introduction: The Challenge of Dicarbonyl Compounds

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is a dicarbonyl compound, a class of molecules known for their electrophilic nature. This reactivity, while potentially useful in the design of chemical probes or screening for molecular binders, also presents a significant challenge in experimental assays: the propensity for non-specific binding.[1][2] Non-specific binding refers to the interaction of a compound with unintended targets, such as assay plastics, unrelated proteins, or other cellular components.[3] This can lead to high background signals, false positives, and a general misinterpretation of your data. This guide will walk you through understanding and systematically addressing these issues.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a particular concern for a compound like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid?

A1: Non-specific binding is the adherence of your test compound to surfaces and molecules other than its intended biological target.[3] For 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, several of its physicochemical properties can contribute to this issue:

  • Hydrophobicity: The methoxyphenyl group and the heptanoic acid chain contribute to the molecule's lipophilicity (XLogP3: 2.09200).[4] This can lead to hydrophobic interactions with plasticware, cell membranes, and hydrophobic patches on proteins.

  • Dicarbonyl Reactivity: The two ketone groups make the molecule electrophilic, increasing the likelihood of covalent or non-covalent interactions with nucleophilic residues (like lysine or arginine) on proteins.[5]

  • Charge: The carboxylic acid moiety can be ionized at physiological pH, leading to electrostatic interactions with charged surfaces or biomolecules.

Q2: How can I perform an initial assessment to determine if non-specific binding is an issue in my assay?

A2: A simple control experiment is often the most revealing. In a binding or activity assay, run a condition that includes all assay components except the specific target protein or cell line. Any signal detected in this "target-absent" control is likely due to non-specific binding. For surface-based assays like Surface Plasmon Resonance (SPR), flowing the analyte over a bare or mock-prepared sensor surface can quantify non-specific interactions.

Q3: What are the primary drivers of non-specific binding in a typical biochemical or cell-based assay?

A3: The primary drivers are a combination of intermolecular forces between your compound and various surfaces in the assay environment. These can be broadly categorized as:

  • Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in aqueous solutions.

  • Electrostatic Interactions: Attractions between oppositely charged molecules or surfaces.

  • Hydrogen Bonding: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

The interplay of these forces dictates the extent of non-specific binding.

Troubleshooting Guides: A Step-by-Step Approach

Scenario 1: High Background in an Enzyme-Linked Immunosorbent Assay (ELISA) or Plate-Based Assay

High background signal in a plate-based assay is a classic indicator of non-specific binding of your compound to the plate surface or blocking agents.

Troubleshooting Workflow:

start High Background Signal Observed check_blocker Optimize Blocking Agent start->check_blocker check_detergent Incorporate Non-Ionic Detergent check_blocker->check_detergent If background persists result Reduced Background & Improved Signal-to-Noise check_blocker->result If successful modify_buffer Adjust Buffer Composition check_detergent->modify_buffer If background persists check_detergent->result If successful precoat_plate Consider Plate Pre-treatment modify_buffer->precoat_plate For persistent issues modify_buffer->result If successful precoat_plate->result

Caption: Workflow for troubleshooting high background in plate-based assays.

Step-by-Step Protocol:

  • Optimize Your Blocking Agent: The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) is common, it may not be optimal for all small molecules.

    • Action: Test a panel of blocking agents. Prepare blocking buffers with 1-5% BSA, 1-5% non-fat dry milk, or 1% casein.

    • Rationale: Different blocking proteins present different surface characteristics. A blocker that effectively masks the non-specific binding sites for your compound can significantly reduce background. Casein has been shown to be a more effective blocking agent than BSA or gelatin in some ELISA formats.

  • Incorporate a Non-Ionic Detergent: Detergents can disrupt hydrophobic interactions.

    • Action: Add 0.05% to 0.1% Tween-20 or Triton X-100 to your assay and wash buffers.

    • Rationale: These detergents will help to prevent the hydrophobic methoxyphenyl moiety of your compound from sticking to the polystyrene plate surface.

  • Adjust Buffer Ionic Strength and pH:

    • Action: Increase the salt concentration of your assay buffer (e.g., from 150 mM to 300-500 mM NaCl). Also, test a range of pH values around the physiological standard (e.g., pH 7.0, 7.4, 8.0).

    • Rationale: Higher salt concentrations can shield electrostatic interactions, preventing the charged carboxylate group from binding non-specifically. Adjusting the pH can alter the charge of both your compound and interacting surfaces, potentially reducing unwanted binding.

  • Consider Plate Pre-treatment: For particularly "sticky" compounds, a pre-treatment step can be beneficial.

    • Action: Before adding any biological reagents, incubate the plate with a solution of a non-ionic detergent or a blocking agent for 30 minutes at room temperature.

    • Rationale: This "pre-blocking" step can passivate the surface of the plate, making it less prone to non-specific interactions with your compound.

Scenario 2: Non-Specific Binding in Surface Plasmon Resonance (SPR)

In SPR, non-specific binding of an analyte to the sensor surface results in a false-positive signal, complicating the analysis of true binding events.

Troubleshooting Flowchart:

start Analyte Binding to Reference Channel increase_salt Increase Salt Concentration (e.g., NaCl) start->increase_salt add_detergent Add Non-Ionic Detergent (e.g., Tween-20) increase_salt->add_detergent If binding persists result Minimal Reference Channel Binding increase_salt->result If successful add_bsa Include BSA in Running Buffer add_detergent->add_bsa If binding persists add_detergent->result If successful change_ph Modify Buffer pH add_bsa->change_ph If binding persists add_bsa->result If successful change_ph->result If successful

Caption: Decision tree for mitigating non-specific binding in SPR experiments.

Step-by-Step Protocol:

  • Increase Ionic Strength: This is often the first and most effective step for charged analytes.

    • Action: Increase the NaCl concentration in your running buffer incrementally, for example, to 300 mM, 500 mM, or even 1 M.

    • Rationale: The increased salt concentration creates a shielding effect, reducing electrostatic interactions between the carboxylate of your compound and the sensor surface.

  • Add a Non-Ionic Surfactant: To counter hydrophobic interactions.

    • Action: Include 0.005% to 0.05% Tween-20 in your running buffer.

    • Rationale: This will minimize the hydrophobic binding of the methoxyphenyl group to the sensor surface.

  • Incorporate a Protein Blocker:

    • Action: Add Bovine Serum Albumin (BSA) to your running buffer at a concentration of 0.1 to 1 mg/mL.

    • Rationale: BSA can act as a "scavenger" protein, binding to any available non-specific sites on the sensor surface and preventing your analyte from doing so.

  • Modify Buffer pH:

    • Action: If your protein is stable, try adjusting the pH of the running buffer. A pH further from the isoelectric point of your target protein can sometimes reduce non-specific interactions.

    • Rationale: Changing the pH alters the surface charges of both the analyte and the sensor, which can disrupt non-specific electrostatic binding.

Parameter Recommended Starting Concentration Rationale
NaCl 150-500 mMShields electrostatic interactions
Tween-20 0.005% - 0.05% (v/v)Reduces hydrophobic interactions
BSA 0.1 - 1.0 mg/mLBlocks non-specific sites on surfaces

Table 1: Common buffer additives for reducing non-specific binding.

Scenario 3: Off-Target Effects in Cell-Based Assays

In cell-based assays, non-specific binding can manifest as cytotoxicity, or activation/inhibition of unintended cellular pathways.

Troubleshooting Protocol:

  • Control for Compound Aggregation: Small molecules can form aggregates at high concentrations, which can lead to non-specific cellular effects.

    • Action: Determine the critical aggregation concentration (CAC) of your compound. Always include a non-ionic detergent like 0.01% Tween-20 in your assay medium.

    • Rationale: Working at concentrations below the CAC and including a detergent can prevent the formation of aggregates that interact non-specifically with cells.

  • Use of Serum:

    • Action: Ensure that your cell culture medium contains serum (e.g., 10% Fetal Bovine Serum), unless your experiment specifically requires serum-free conditions.

    • Rationale: Serum proteins, particularly albumin, can bind to your compound and reduce its free concentration, thereby lowering the likelihood of non-specific interactions with the cells.

  • Counter-Screening:

    • Action: Test your compound in a cell line that does not express your target of interest.

    • Rationale: If you observe a similar effect in the target-negative cell line, it is a strong indication of off-target, non-specific activity.

  • Competition Assays:

    • Action: Co-incubate your compound with an excess of a known, structurally unrelated ligand for your target.

    • Rationale: If the observed effect is specific, the known ligand should compete with your compound and reduce its effect. A lack of competition suggests a non-specific mechanism of action.

Conclusion

Addressing the non-specific binding of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid requires a systematic and multi-faceted approach. By understanding the physicochemical properties of your compound and the nature of non-specific interactions, you can design rational experiments to mitigate these effects. The troubleshooting guides provided here offer a starting point for optimizing your assays to ensure that the data you generate is both accurate and reliable.

References

  • A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls.
  • A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. DOI.
  • Buy 7-(4-Methoxy-phenyl)
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid.
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | CAS 24090-40-2. Santa Cruz Biotechnology.
  • The role of dicarbonyl compounds in non-enzymatic crosslinking: a structure-activity study. Europe PMC.
  • 7-(4-methoxyphenyl)-7-oxoheptanoic acid. Echemi.
  • A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. PubMed.
  • Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central.
  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)
  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid. Echemi.
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed Central.
  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. YouTube.
  • Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed.

Sources

Technical Support Center: Strategies to Improve the Yield of Cross-Linked Peptides for MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cross-Linking Mass Spectrometry (XL-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and significantly improve the yield and identification of cross-linked peptides in your MS analyses.

Troubleshooting Guide: Overcoming Common XL-MS Challenges

This section addresses specific issues you might encounter during your XL-MS experiments in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions based on established scientific principles.

Question 1: Why am I seeing a low number of identified cross-linked peptides in my MS data?

A low yield of cross-linked peptides is a frequent challenge in XL-MS, often stemming from suboptimal reaction conditions or inefficient enrichment. The typical yield of cross-linked peptides can be less than 1% of the total identified peptides without enrichment.[1][2]

Potential Causes and Solutions:

  • Suboptimal Cross-Linker Concentration: An inappropriate cross-linker-to-protein ratio can lead to either insufficient cross-linking or excessive modification and aggregation.[3][4]

    • Solution: Perform a titration experiment to determine the optimal cross-linker concentration. Start with a range of molar excess of cross-linker to protein (e.g., 25:1, 50:1, 100:1) and analyze the results by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to cross-linked species without causing significant sample precipitation.

  • Inefficient Quenching: Failure to effectively quench the cross-linking reaction can lead to non-specific modifications during sample preparation.

    • Solution: Ensure rapid and effective quenching of the reaction. For amine-reactive cross-linkers like DSS or BS3, use a final concentration of 20-50 mM Tris or ammonium bicarbonate to quench the reaction.[5]

  • Poor Enrichment Strategy: Cross-linked peptides are often low in abundance and can be suppressed by the signal from linear peptides.[6]

    • Solution: Implement an enrichment strategy to isolate the cross-linked peptides. The two most common methods are Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography.[1][7][8] SEC separates peptides based on size, with the larger cross-linked peptides eluting first.[1] SCX separates peptides based on charge, as cross-linked peptides typically carry a higher charge state.[1][7]

Question 2: My protein sample precipitates during the cross-linking reaction. What can I do?

Protein precipitation is a clear indicator of excessive cross-linking, leading to the formation of large, insoluble aggregates.

Potential Causes and Solutions:

  • Cross-Linker Concentration is Too High: As mentioned above, an excess of cross-linker is a primary cause of aggregation.

    • Solution: Reduce the molar excess of the cross-linker in your reaction. Refer to the titration experiment described in the previous question to find the optimal concentration.[3][4]

  • Inappropriate Buffer Conditions: The pH and composition of your reaction buffer can influence protein solubility.

    • Solution: Ensure your buffer pH is compatible with your protein's stability and the cross-linker's reactivity. For amine-reactive NHS-ester cross-linkers, a pH between 7.0 and 8.5 is generally recommended. Avoid buffers containing primary amines (e.g., Tris) in the reaction step, as they will compete with the protein for reaction with the cross-linker.

Question 3: I am struggling to identify cross-links within a large protein complex. How can I improve my chances of success?

Analyzing large, complex samples poses a significant challenge due to the vast number of potential peptide pairs, often referred to as the "n-squared problem".[7][9]

Potential Causes and Solutions:

  • Insufficient Protease Digestion: The presence of the cross-link can sometimes hinder complete digestion by a single protease, leading to long or missed peptides that are difficult to identify.[10]

    • Solution: Employing multiple proteases can significantly increase the number of identified cross-links and improve sequence coverage.[11][12][13][14] Using a combination of proteases with different cleavage specificities (e.g., Trypsin and Lys-C, or Trypsin and Glu-C) will generate a more diverse set of peptides, increasing the likelihood of identifying cross-linked pairs.[12][13]

  • Suboptimal MS Acquisition Method: Standard data-dependent acquisition (DDA) methods may not be ideal for the low-abundance nature of cross-linked peptides.[15]

    • Solution: Consider using data-independent acquisition (DIA) or parallel reaction monitoring (PRM) methods.[15][16] DIA has been shown to offer better reproducibility and accuracy for quantifying low-abundance peptides compared to DDA.[15][16][17]

  • Use of MS-Cleavable Cross-Linkers: The complexity of MS/MS spectra from cross-linked peptides can make identification challenging.

    • Solution: Utilize MS-cleavable cross-linkers, such as DSSO or DSBU.[1][7] These cross-linkers contain a bond that can be cleaved in the mass spectrometer, generating characteristic fragment ions.[7] This simplifies the MS/MS spectra and aids in the confident identification of the individual peptides involved in the cross-link.[7][9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and techniques of XL-MS.

Q1: How do I choose the right cross-linker for my experiment?

The choice of cross-linker is a critical first step and depends on several factors.[18]

  • Reactivity: The reactive groups of the cross-linker determine which amino acid side chains it will target.[18] Amine-reactive cross-linkers (e.g., those with NHS esters) are the most common as they target lysine residues and protein N-termini, which are often abundant and surface-exposed.[7] Other options target sulfhydryls (cysteines) or carboxyl groups.[3][4]

  • Spacer Arm Length: The length of the cross-linker's spacer arm dictates the maximum distance between the two linked residues.[3][4][19] Using cross-linkers with different spacer arm lengths can provide a more comprehensive view of protein structure.[3][19]

  • Cleavability: As discussed in the troubleshooting section, MS-cleavable cross-linkers can greatly simplify data analysis.[1][7]

  • Solubility: The solubility of the cross-linker is important, especially for in vivo cross-linking experiments where the reagent needs to permeate cell membranes.[3][4]

Q2: What is the benefit of using an enrichable cross-linker?

Enrichable cross-linkers contain an additional functional group, such as a biotin tag or an azide group, that allows for affinity purification of the cross-linked peptides.[7] This can lead to a significant increase in the identification rate of cross-linked peptides, especially in complex samples.[2][20] For example, a cross-linker with a biotin tag can be captured using streptavidin beads, effectively isolating the cross-linked species from the more abundant linear peptides.[21]

Q3: What are the key considerations for sample preparation before MS analysis?

Proper sample preparation is crucial for a successful XL-MS experiment.

  • Protein Purity: Start with a highly purified protein or protein complex to minimize background and non-specific cross-linking.[5]

  • Reduction and Alkylation: After cross-linking and quenching, it is essential to reduce and alkylate the sample to break any disulfide bonds and prevent them from reforming. This ensures that the protein is fully denatured before digestion.

  • Desalting: Before MS analysis, peptides must be desalted using a C18 StageTip or a similar method to remove salts and other contaminants that can interfere with ionization.[22]

Q4: How can I validate the cross-links I have identified?

Validating your findings is a critical step to ensure the biological relevance of your data.

  • Software and Scoring: Use specialized software designed for cross-linked peptide identification, such as xQuest or Proteome Discoverer with the XlinkX node.[1][9] These tools use specific scoring algorithms to assess the confidence of each identification.

  • False Discovery Rate (FDR) Control: It is crucial to estimate and control the false discovery rate of your identifications.[14][23] This can be done using target-decoy database searching strategies.

  • Structural Context: If a 3D structure of your protein or complex is available, you can map the identified cross-links onto the structure. The distances between the cross-linked residues should be consistent with the spacer arm length of the cross-linker used.[24] However, it's important to note that this approach can sometimes underestimate error rates in proteome-wide studies.[24]

Experimental Protocols

Protocol 1: General In-Solution Cross-Linking with DSS

  • Prepare Protein Sample: Dissolve your purified protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-2 mg/mL.

  • Prepare Cross-Linker Stock: Immediately before use, dissolve Disuccinimidyl suberate (DSS) in anhydrous DMSO to a concentration of 25 mM.

  • Cross-Linking Reaction: Add the DSS stock solution to the protein sample to achieve the desired molar excess. Incubate the reaction for 30-60 minutes at room temperature.

  • Quench Reaction: Add a 1 M Tris-HCl pH 7.5 solution to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Add Urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add Iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the Urea concentration to less than 2 M. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip.[22]

Protocol 2: Enrichment of Cross-Linked Peptides using SCX

  • Equilibrate SCX Column: Equilibrate a polymer-based SCX spin column with a low-salt buffer (e.g., 20 mM sodium chloride in 20% acetonitrile, 0.1% formic acid).[22]

  • Load Sample: Load the desalted peptide sample onto the SCX column.

  • Wash: Wash the column with the low-salt buffer to remove unbound and singly charged peptides.[22]

  • Elute: Elute the cross-linked peptides using a step gradient of increasing salt concentration (e.g., 100 mM and 500 mM sodium chloride in 20% acetonitrile, 0.1% formic acid).[22] Collect the fractions.

  • Post-Enrichment Processing: Desalt the eluted fractions using C18 StageTips. Dry the samples in a vacuum centrifuge and reconstitute in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).[22]

Data Presentation

Table 1: Comparison of Common Enrichment Strategies for Cross-Linked Peptides

Enrichment StrategyPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on peptide size.Simple and effective for enriching larger cross-linked peptides.[1]May not be as effective for smaller cross-linked peptides. Modest enrichment compared to affinity-based methods.[7]
Strong Cation Exchange (SCX) Separation based on peptide charge.Good for enriching highly charged cross-linked peptides.[1] Can be optimized with salt gradients.[1]Modest enrichment.[7] May co-elute with linear peptides of similar charge.
Affinity Purification Uses enrichable cross-linkers with tags (e.g., biotin, azide).Highly specific and can lead to significant enrichment.[2][21]Requires the use of specialized cross-linkers. Potential for non-specific binding to the affinity resin.[21]

Visualizations

XL_MS_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis MS Analysis & Data Processing Protein Purified Protein Complex Crosslinking Cross-Linking Reaction Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Cross-Linked Peptides (SEC/SCX/Affinity) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Searching LCMS->DatabaseSearch Validation Data Validation (FDR Control) DatabaseSearch->Validation StructuralModeling StructuralModeling Validation->StructuralModeling Structural Modeling

Caption: A general experimental workflow for Cross-Linking Mass Spectrometry (XL-MS).

Troubleshooting_Logic cluster_reaction Reaction Optimization cluster_digestion Digestion Strategy cluster_enrichment Enrichment Strategy cluster_ms MS Acquisition Start Low Number of Cross-Link IDs Check_Concentration Optimize Cross-Linker Concentration Start->Check_Concentration Check_Quenching Ensure Efficient Quenching Start->Check_Quenching Multiple_Proteases Use Multiple Proteases Start->Multiple_Proteases Implement_Enrichment Implement SEC/SCX or Affinity Enrichment Start->Implement_Enrichment Optimize_MS Consider DIA/PRM & MS-Cleavable Linkers Start->Optimize_MS Success Improved Yield of Cross-Link IDs Check_Concentration->Success Check_Quenching->Success Multiple_Proteases->Success Implement_Enrichment->Success Optimize_MS->Success

Caption: Troubleshooting logic for low cross-link identification rates in XL-MS experiments.

References

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). The value of using multiple proteases for large-scale mass spectrometry-based proteomics. Journal of proteome research, 9(3), 1323–1329. Available at: [Link]

  • Chen, Y., Chen, Y., & Chen, X. (2009). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Analytical Chemistry, 81(17), 7431–7438. Available at: [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2020). Evaluation of Acquisition Modes for the Quantitative Analysis of Cross-Linked Peptides by Targeted and Untargeted Mass Spectrometry. Analytical Chemistry, 92(24), 15945–15954. Available at: [Link]

  • 8 Factors to Consider when Selecting a Protein Cross-linker - G-Biosciences. Available at: [Link]

  • Protein Cross-linkers handbook and selection guide - the Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides - LabRulez LCMS. Available at: [Link]

  • Various procedures for enrichment of cross-linked peptides. - ResearchGate. Available at: [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in biochemistry, 62(4), 567–581. Available at: [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2019). Data-independent Acquisition Improves Quantitative Cross-linking Mass Spectrometry. Molecular & cellular proteomics : MCP, 18(1), 174–187. Available at: [Link]

  • Kalkhof, S., & Sinz, A. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical chemistry, 89(15), 7832–7835. Available at: [Link]

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). Value of using multiple proteases for large-scale mass spectrometry-based proteomics. Journal of proteome research, 9(3), 1323–1329. Available at: [Link]

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). Value of using multiple proteases for large-scale mass spectrometry-based proteomics. PubMed, 20131881. Available at: [Link]

  • Liu, F., Rijkers, D. T., Post, H., & Heck, A. J. (2015). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Molecular & cellular proteomics : MCP, 14(12), 3297–3309. Available at: [Link]

  • Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Briefings in functional genomics, 17(3), 188–198. Available at: [Link]

  • Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. Available at: [Link]

  • Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis | Request PDF - ResearchGate. Available at: [Link]

  • Liu, F., Rijkers, D. T., Post, H., & Heck, A. J. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. Available at: [Link]

  • Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group. Available at: [Link]

  • Data-independent Acquisition Improves Quantitative Cross-linking Mass Spectrometry. Available at: [Link]

  • Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics | Request PDF - ResearchGate. Available at: [Link]

  • Sinz, A. (2021). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Chemical Reviews, 121(19), 11905–11943. Available at: [Link]

  • Zhu, Y., Liu, F., & Heck, A. J. (2020). Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies. Nature communications, 11(1), 1916. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2015). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 26(9), 1435–1448. Available at: [Link]

  • Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC - NIH. Available at: [Link]

  • Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Chemo-Selection Strategy for Limited Proteolysis Experiments on the Proteomic Scale - NIH. Available at: [Link]

  • Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for the Modern Bioconjugation Chemist: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid versus Traditional Amine-Reactive Cross-linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone technique for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and novel biomaterials. The workhorse for such modifications has traditionally been a class of amine-reactive cross-linkers, most notably N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines found on lysine residues and the N-terminus of proteins.[1][2] However, the emergence of novel cross-linking chemistries offers new possibilities and advantages. This guide provides an in-depth, objective comparison of a promising alternative, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, against the well-established family of amine-reactive cross-linkers, with a focus on the underlying chemistry, performance characteristics, and practical applications.

The Chemistry of Amine-Reactive Cross-Linking: A Tale of Two Bonds

The efficacy of a cross-linker is fundamentally defined by the chemistry of the bond it forms. Herein lies the primary distinction between 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and traditional amine-reactive cross-linkers.

The Established Player: NHS Esters and the Amide Bond

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that readily undergo nucleophilic attack by primary amines at physiological to slightly alkaline pH (typically 7.2-8.5).[3] This reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The stability of the amide bond is a key advantage, making it a reliable linkage for a wide range of applications.[4]

Mechanism of NHS Ester Reaction:

Caption: Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl and a primary amine.

Performance Comparison: A Data-Driven Analysis

The choice of a cross-linker should be guided by its performance in key areas such as reaction efficiency, stability, and ease of use. The following table summarizes a comparison between 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and a generic NHS ester cross-linker.

Feature7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acidNHS Ester Cross-linker
Reactive Group 1,4-DicarbonylN-Hydroxysuccinimide Ester
Resulting Linkage PyrroleAmide
Optimal Reaction pH ~7.2 [1][5]7.2 - 8.5 [3]
Reaction Kinetics Rapid, can be complete within 1-12 hours at 37°C. [1]Fast, typically 0.5-4 hours at RT or 4°C. [3]
Linkage Stability Highly stable aromatic pyrrole ring. [1][5]Very stable amide bond. [4]
Hydrolytic Stability The pyrrole ring is generally stable to hydrolysis. [1]Susceptible to hydrolysis, especially at higher pH. The half-life at pH 8.6 can be as low as 10 minutes. [3]
Side Reactions Minimal side reactions reported under biocompatible conditions. [1]Can react with other nucleophiles like tyrosine and serine, particularly at higher pH. [6]
Reagent Stability 1,4-dicarbonyl compounds are generally stable. [1]Prone to hydrolysis; requires storage in a desiccated environment. [3]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed protocols for a typical protein conjugation experiment using both types of cross-linkers.

Protocol 1: Protein Conjugation with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

This protocol describes the conjugation of a protein with 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid to form a stable pyrrole linkage.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in Phosphate Buffered Saline (PBS), pH 7.2

  • 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Experimental Workflow:

Protocol1_Workflow A Prepare Protein Solution C Incubate Reaction Mixture A->C B Prepare Cross-linker Stock Solution B->C D Purify Conjugate C->D E Characterize Conjugate D->E

Caption: Workflow for protein conjugation with a 1,4-dicarbonyl cross-linker.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in PBS, pH 7.2, to a final concentration of 1-10 mg/mL.

  • Prepare Cross-linker Stock Solution: Dissolve 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.

  • Initiate Conjugation Reaction: Add the desired molar excess of the cross-linker stock solution to the protein solution. A starting point is a 20-fold molar excess of the cross-linker over the protein.

  • Incubate: Incubate the reaction mixture at 37°C for 6-12 hours with gentle mixing. [1]5. Purification: Remove excess, unreacted cross-linker using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Analyze the protein conjugate using SDS-PAGE to observe the increase in molecular weight and confirm conjugation. Further characterization can be performed using mass spectrometry. [7]

Protocol 2: Protein Conjugation with a Homobifunctional NHS Ester

This protocol outlines the conjugation of a protein using a generic homobifunctional NHS ester cross-linker.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.5-8.0)

  • Homobifunctional NHS ester cross-linker (e.g., Disuccinimidyl suberate - DSS)

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Experimental Workflow:

Protocol2_Workflow A Prepare Protein Solution C Incubate Reaction Mixture A->C B Prepare Cross-linker Stock Solution B->C D Quench Reaction C->D E Purify Conjugate D->E F Characterize Conjugate E->F

Sources

A Comparative Guide to Amine-Reactive Cross-linkers: Diketones vs. NHS Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of bioconjugation, the precise and stable covalent linkage of molecules to proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Primary amines, abundantly present on lysine residues and the N-terminus of proteins, represent a readily accessible target for modification. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for amine-reactive cross-linking, prized for their reactivity and the formation of stable amide bonds. However, the expanding toolkit of the modern bioconjugation chemist now includes alternative functionalities, among them diketone-based cross-linkers.

This guide provides an in-depth, objective comparison of the efficiency of diketone cross-linkers and NHS esters for the modification of primary amines. We will delve into their respective reaction mechanisms, explore the critical parameters influencing their performance, and provide field-proven insights to guide your selection of the optimal cross-linking chemistry for your specific application.

The Chemistry of Amine Modification: A Tale of Two Mechanisms

The fundamental difference between diketone and NHS ester cross-linkers lies in the nature of the chemical bonds they form with primary amines.

NHS Esters: The Gold Standard of Amide Bond Formation

N-hydroxysuccinimide esters are highly reactive electrophiles that undergo nucleophilic acyl substitution with primary amines. The unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond and the release of the N-hydroxysuccinimide leaving group.[1][2] This reaction is highly efficient and proceeds readily in aqueous environments under relatively mild conditions.

NHS Ester Reaction Mechanism cluster_reagents Reactants cluster_product Products reagents Protein-NH₂ + NHS-Ester-Linker intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Protein-NH-CO-Linker (Stable Amide Bond) intermediate->product Collapse leaving_group + N-hydroxysuccinimide Diketone Reaction Mechanism cluster_reagents Reactants cluster_product Products reagents Protein-NH₂ + Diketone-Linker hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic Addition product Protein-N=C-C=O-Linker (Enaminone Bond) hemiaminal->product Dehydration water + H₂O

Caption: Reaction of a 1,3-diketone with a primary amine.

Head-to-Head Comparison: Performance Metrics

The choice between diketone and NHS ester cross-linkers should be guided by a thorough understanding of their performance under relevant experimental conditions.

FeatureDiketone Cross-linkersNHS Ester Cross-linkers
Resulting Bond EnaminoneAmide
Bond Stability Reversible, prone to hydrolysis, especially in acidic conditions [1][3]Highly stable and considered permanent under physiological conditions [1][4]
Optimal pH Typically mildly acidic to neutral (around pH 5-7) [5]Physiological to slightly alkaline (pH 7.2 - 9.0) [6][7]
Reaction Speed Generally slower than NHS estersRapid reaction, often complete within 30-120 minutes [8]
Specificity Primarily reactive with primary aminesHighly selective for primary amines, with some potential side reactions with tyrosine, serine, and threonine at higher pH [3]
Hydrolytic Stability Susceptible to hydrolysis, leading to reversibility [1]Prone to hydrolysis, which competes with the aminolysis reaction, especially at higher pH [6]

Causality Behind Experimental Choices: pH as a Critical Determinant

The stark difference in optimal pH ranges for these two cross-linkers is a direct consequence of their distinct reaction mechanisms.

  • NHS Esters: The efficiency of NHS ester reactions is a delicate balance. A slightly alkaline pH (8.0-8.5) is optimal because it deprotonates the primary amines (-NH2 to -NH⁻), increasing their nucleophilicity and accelerating the desired aminolysis reaction. [9]However, at pH values above 9.0, the rate of hydrolysis of the NHS ester itself increases dramatically, leading to a significant reduction in conjugation efficiency. [7]At acidic pH (<7), the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and effectively halting the reaction. [10]

  • Diketones: The formation of an enaminone from a diketone and a primary amine is an acid-catalyzed dehydration reaction. A mildly acidic environment (around pH 5) is often optimal for the formation of the initial imine-like intermediate. [5]At this pH, there is sufficient protonation of the carbonyl oxygen to facilitate the nucleophilic attack by the amine, but not so much that the amine itself is fully protonated and non-nucleophilic. At higher pH, the rate of the dehydration step can decrease.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing both diketone and NHS ester cross-linkers. Optimization for your specific protein and application is highly recommended.

Protocol 1: Protein Labeling with an NHS Ester Cross-linker

This protocol describes a general procedure for labeling a protein with a homobifunctional NHS ester cross-linker like DSS (Disuccinimidyl suberate).

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Homobifunctional NHS ester cross-linker (e.g., DSS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Cross-linker Preparation: Immediately before use, prepare a 10-25 mM stock solution of the NHS ester in anhydrous DMSO.

  • Cross-linking Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted cross-linker.

  • Purification: Remove excess cross-linker and quenching buffer using a desalting column equilibrated with your desired storage buffer.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

NHS_Protocol A Prepare Protein in Amine-Free Buffer (pH 8.0) C Add NHS Ester to Protein (10-50x molar excess) A->C B Prepare Fresh NHS Ester Stock in DMSO B->C D Incubate (30-60 min RT or 2h at 4°C) C->D E Quench with Tris Buffer D->E F Purify via Desalting Column E->F G Analyze by SDS-PAGE F->G

Caption: Experimental workflow for protein cross-linking with NHS esters.

Protocol 2: Conceptual Protocol for Protein Labeling with a Diketone Cross-linker

Disclaimer: Detailed, validated protocols for using diketone cross-linkers for primary amine conjugation are not as widely published as those for NHS esters. The following is a conceptual protocol based on the general principles of ketone-amine chemistry and should be extensively optimized.

Materials:

  • Protein of interest (1-5 mg/mL in a suitable buffer, e.g., MES buffer, pH 6.0)

  • Diketone-PEG cross-linker

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • (Optional) Reducing agent (e.g., sodium cyanoborohydride)

  • Quenching Buffer (e.g., 1 M hydroxylamine, pH 7.0)

  • Desalting column

Procedure:

  • Protein Preparation: Buffer exchange the protein into the reaction buffer (pH 6.0).

  • Cross-linker Preparation: Prepare a stock solution of the diketone cross-linker in an appropriate solvent.

  • Cross-linking Reaction: Add a molar excess of the diketone cross-linker to the protein solution. The optimal ratio will require empirical determination.

  • Incubation: Incubate the reaction mixture at room temperature. Reaction times may be significantly longer than for NHS esters and should be optimized (e.g., 2-24 hours).

  • (Optional) Reduction: To potentially stabilize the enaminone linkage, a mild reducing agent like sodium cyanoborohydride could be added. This step requires careful optimization to avoid reduction of other protein functionalities.

  • Quenching: Add the quenching buffer to react with any unreacted diketone groups.

  • Purification: Purify the conjugate using a desalting column.

  • Analysis: Analyze the products by SDS-PAGE and potentially mass spectrometry to confirm conjugation.

Making an Informed Decision: A Scientist's Perspective

The choice between diketone and NHS ester cross-linkers is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of your application.

Decision_Flowchart start Start: Choose a Cross-linker q1 Is a highly stable, permanent linkage required? start->q1 nhs Use NHS Ester q1->nhs Yes q2 Is a reversible or pH-labile linkage desired? q1->q2 No end End nhs->end diketone Consider Diketone Cross-linker q2->diketone Yes q2->end No/ Uncertain diketone->end

Caption: Decision flowchart for selecting a cross-linker.

Choose NHS Esters when:

  • Stability is paramount: For applications such as the creation of antibody-drug conjugates (ADCs) for in vivo use, where premature drug release is a major concern, the robust amide bond formed by NHS esters is the preferred choice. [8]* High reaction efficiency is critical: NHS esters generally offer faster reaction kinetics and higher yields, making them suitable for time-sensitive experiments or when working with precious reagents.

  • A well-established protocol is desired: The extensive literature and commercial availability of a wide range of NHS ester cross-linkers provide a solid foundation for experimental design and troubleshooting.

Consider Diketone Cross-linkers when:

  • Reversibility is a desired feature: For applications such as affinity purification or the controlled release of a payload in a mildly acidic environment, the pH-sensitive nature of the enaminone bond could be advantageous.

  • Orthogonal reactivity is needed: In complex multi-step conjugation strategies, the different pH optimum of diketones could offer an orthogonal approach to amine modification.

  • Exploring novel conjugation strategies: For researchers investigating new bioconjugation methodologies, diketone cross-linkers represent a less-explored but potentially valuable tool.

References

  • Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines. (2022). RSC Publishing. Retrieved from [Link]

  • Possible mechanism and pH profile of the reactions of HCHO with lysine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. (n.d.). PubMed. Retrieved from [Link]

  • Tandem Synthesis of α-Diazoketones from 1,3-Diketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins. (n.d.). PMC - NIH. Retrieved from [Link]

  • Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones. (2021, February 13). YouTube. Retrieved from [Link]

  • Reaction with Primary Amines to form Imines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Comparison of reaction rates of NHS esters of mPEG with amino and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cross-Linking Reagents. (n.d.). Retrieved from [Link]

  • Recent Developments in the Synthesis of β-Diketones. (n.d.). MDPI. Retrieved from [Link]

  • Genetic introduction of a diketone-containing amino acid into proteins. (n.d.). PubMed. Retrieved from [Link]

  • How to cross-link proteins. (n.d.). Retrieved from [Link]

  • Yb(OTf)3‐catalyzed reactions of 1,3‐diketones and amines. - ResearchGate. (n.d.). Retrieved from [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017, May 17). PubMed. Retrieved from [Link]

  • Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. (2010, January 1). PubMed. Retrieved from [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. (n.d.). NIH. Retrieved from [Link]

  • Structural of β-diketones and amines and enaminones structures and reaction yields. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

  • Amide Bond Activation of Biological Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The amide linkage : structural significance in chemistry, biochemistry, and materials science. (n.d.). Retrieved from [Link]

  • Protein Compatibility of Selected Cross-linking Reactions for Hydrogels | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. (2022, November 22). PMC - NIH. Retrieved from [Link]

  • CROSSLINKERS. (n.d.). MAFLON S.p.A. Retrieved from [Link]

  • Biocatalytic amide bond formation. (2023, March 28). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Amide Bond Versus Peptide Bond. (2011, October 3). YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Protein-Protein Interactions Identified by Chemical Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Orthogonal Validation: Why Cross-Linking Hits Aren't the Final Word

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful discovery engine, providing a snapshot of protein-protein interactions (PPIs) within their native cellular context. It casts a wide net, capturing both stable and transient interactions by covalently linking nearby proteins. However, the data generated, while rich, represents a set of putative interactions. The proximity of two proteins does not unequivocally prove a direct, functional interaction. They could be part of a larger complex or simply innocent bystanders in a crowded cellular environment.

An Overview of the Validation Toolkit

Choosing the right validation method is a critical decision that depends on the nature of the interaction, the available reagents, and the specific question you aim to answer. Do you need a simple "yes/no" confirmation, or do you require quantitative data on binding affinity and kinetics? Is it crucial to validate the interaction in vivo, or is an in vitro system sufficient? We will explore a curated selection of gold-standard techniques.

Here is a high-level comparison of the key methodologies:

Method Principle Type Environment Key Output
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein and its binding partners from cell lysate.[1][2][3]Qualitative / Semi-QuantitativeIn vivo / In CellaConfirmation of interaction in a cellular context.
GST Pull-Down Assay An affinity-tagged "bait" protein captures "prey" proteins from a lysate or purified sample.[4][5][6][7]Qualitative / Semi-QuantitativeIn vitroConfirmation of a direct physical interaction.[5]
Yeast Two-Hybrid (Y2H) Interaction of two proteins in yeast reconstitutes a functional transcription factor.[8][9][10]QualitativeIn vivo (Yeast)High-throughput screening and identification of binary interactions.[8]
Far-Western Blot A labeled "bait" protein probes for a "prey" protein immobilized on a membrane.[11][12][13][14]QualitativeIn vitroConfirmation of direct interaction with a denatured protein.[12]
Surface Plasmon Resonance (SPR) Measures changes in refractive index as an analyte flows over an immobilized ligand.[15][16][17][18]QuantitativeIn vitroBinding affinity (KD), association (kon), and dissociation (koff) rates.[15][16]
Biolayer Interferometry (BLI) Measures changes in light interference patterns as proteins bind to a biosensor tip.[19][20][21]QuantitativeIn vitroBinding affinity (KD), association, and dissociation rates; high-throughput capable.[21]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[22][23][24][25]QuantitativeIn vitroBinding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[22][25]

Workflow: From XL-MS Discovery to Validated Interaction

The path from identifying a potential PPI with a cross-linker to confirming it involves a logical progression of experiments. The initial discovery phase is followed by one or more orthogonal validation steps to build a robust case for a genuine biological interaction.

XLMS_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase XLMS Cross-Linking Mass Spectrometry (XL-MS) Qualitative Qualitative / Semi-Quantitative (Co-IP, Pull-Down, Y2H) XLMS->Qualitative Initial Confirmation Quantitative Quantitative Confirmation (SPR, BLI, ITC) Qualitative->Quantitative Detailed Characterization Validated Validated PPI Qualitative->Validated Sufficient for some studies Quantitative->Validated

Caption: General workflow from putative PPI discovery to orthogonal validation.

Deep Dive 1: In Vivo Confirmation with Co-Immunoprecipitation (Co-IP)

Co-IP is considered a gold-standard assay because it can detect interactions within a near-native cellular environment, preserving complex integrity and post-translational modifications.[26][27]

Causality Behind the Method: The principle hinges on the high specificity of an antibody for a target protein (the "bait").[26] By capturing the antibody with Protein A/G-coated beads, you isolate the bait protein and any stably associated partners (the "prey").[28] This method's strength is its ability to confirm that an interaction occurs within the complex milieu of the cell.[29] However, it does not definitively prove a direct interaction, as other molecules could be bridging the bait and prey.[27][30]

Diagram: The Principle of Co-Immunoprecipitation

CoIP_Principle Lysate Cell Lysate p1 Lysate->p1 Start Antibody Add Bait-Specific Antibody p2 Antibody->p2 Beads Add Protein A/G Beads p3 Beads->p3 Wash Wash Away Non-specific Proteins p4 Wash->p4 Elute Elute & Analyze (Western Blot) p1->Antibody p2->Beads p3->Wash p4->Elute

Caption: Stepwise logic of a Co-Immunoprecipitation experiment.

Protocol: Generic Co-Immunoprecipitation

This protocol provides a general framework. Optimization of lysis buffers, antibody concentration, and wash conditions is critical.

  • Sample Preparation: Culture and harvest cells expressing the proteins of interest. Wash cells twice with ice-cold PBS.[29]

  • Cell Lysis: Lyse the cell pellet with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[31] Incubate on ice to ensure protein release while preserving interactions.[32]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Transfer the clear supernatant to a new tube.[29]

  • Pre-Clearing (Essential Control): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a new tube.

  • Antibody Incubation: Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[32]

  • Immunoprecipitation: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[31]

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with wash buffer (typically the lysis buffer with a lower detergent concentration). This step is crucial for removing non-specific binders.[28]

  • Elution: Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5-10 minutes to release the proteins from the beads.[28]

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western Blot using an antibody against the suspected "prey" protein.

Trustworthiness - The Self-Validating System:

  • Positive Control: A known interacting protein pair should be used to confirm the assay is working.[32]

  • Negative Control (Isotype IgG): Perform a parallel IP using a non-specific IgG antibody from the same species as your primary antibody.[32] A band for your prey protein here indicates non-specific binding.

  • Input Lane: Always run a small fraction of your starting cell lysate on the gel to confirm the "prey" protein is expressed.[31]

Deep Dive 2: In Vitro Confirmation with Affinity Pull-Down Assays

Pull-down assays are invaluable for determining if two proteins interact directly without the interference of other cellular components.[7] The most common variant is the Glutathione S-Transferase (GST) pull-down assay.[6]

Causality Behind the Method: This technique relies on recombinant proteins.[6] A "bait" protein is expressed as a fusion with an affinity tag (like GST). This tagged bait is immobilized on beads (e.g., glutathione-coated beads for GST).[5] A cell lysate or a purified "prey" protein is then incubated with these beads.[33] If the prey binds the bait, it will be "pulled down" and can be detected by Western blot. Because the system can be built entirely from purified components, a positive result strongly indicates a direct physical interaction.

Protocol: Generic GST Pull-Down Assay
  • Bait Protein Expression & Purification: Express the GST-tagged bait protein in E. coli and purify it using glutathione-agarose beads.[5]

  • Prey Protein Preparation: Prepare the prey protein. This can be from a cell lysate (to test for interaction with a native protein) or a purified recombinant protein (to confirm a direct 1-on-1 interaction).

  • Binding: Incubate the immobilized GST-bait protein on the beads with the prey protein sample for 1-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.[5]

  • Elution & Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze the eluate by Western Blot using an antibody against the prey protein.

Trustworthiness - The Self-Validating System:

  • Negative Control 1 (GST alone): Perform a parallel pull-down using only the GST tag immobilized on beads.[4] If the prey binds to GST alone, the interaction is likely non-specific.

  • Negative Control 2 (Unrelated Bait): Use an unrelated GST-tagged protein as bait to check for non-specific binding to a folded protein structure.

  • Input Lane: As with Co-IP, always analyze the input lysate/protein solution to verify the presence of the prey protein.

Deep Dive 3: Quantitative Biophysical Validation (SPR & ITC)

For drug development and deep mechanistic studies, confirming an interaction is not enough. You need to quantify it. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this crucial data.

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time without labels.[15][17] One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface.[15][17] Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[16]

  • Key Strengths: Provides kinetic data (kon and koff) and affinity (KD).[15][16] Highly sensitive and uses relatively small amounts of material.[15] It can detect both weak and strong interactions.[15]

  • Causality: The change in mass on the sensor surface directly correlates with the binding of the analyte, allowing for precise measurement of association and dissociation phases.[34]

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of an interaction.[22] It directly measures the heat released or absorbed when one molecule is titrated into another.[24][25]

  • Key Strengths: It is a label-free, in-solution technique, avoiding potential artifacts from immobilization.[24] A single experiment yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[22][23][25]

  • Causality: The heat change is a direct physical consequence of the binding reaction, providing a complete thermodynamic profile of the interaction.[22]

Decision Framework: Choosing Your Validation Method

The choice of method should be a strategic one based on your research goals. Use this flowchart to guide your decision-making process after an initial XL-MS hit.

Decision_Tree Start XL-MS Hit: Protein A - Protein B Q1 Need to confirm in a cellular context? Start->Q1 CoIP Perform Co-IP Q1->CoIP Yes Q2 Need to confirm a direct interaction? Q1->Q2 No CoIP->Q2 PullDown Perform GST Pull-Down (with purified proteins) Q2->PullDown Yes Q3 Need quantitative data? (Affinity, Kinetics) Q2->Q3 No PullDown->Q3 SPR_BLI Use SPR or BLI (for kinetics & affinity) Q3->SPR_BLI Yes (Kinetics) ITC Use ITC (for thermodynamics & affinity) Q3->ITC Yes (Thermo) End_Qual Qualitative Validation Q3->End_Qual No End_Quant Quantitative Validation SPR_BLI->End_Quant ITC->End_Quant

Sources

A Forward-Looking Guide to the Mass Spectrometric Analysis of Peptides Modified by 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, forward-looking analysis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a potential novel reagent for the chemical modification of peptides for mass spectrometric analysis. While direct experimental data for this specific application is not yet available in the peer-reviewed literature, this document will leverage established principles of protein chemistry and mass spectrometry to propose a potential workflow, explore its hypothetical advantages and disadvantages, and compare it to a well-established, commercially available cross-linking reagent. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical tools for proteomics research.

The Imperative for Chemical Modification in Proteomics

In the field of mass spectrometry-based proteomics, the chemical modification of peptides is a cornerstone technique that expands the capabilities of standard analyses.[1][2] These modifications can serve various purposes, from enabling absolute and relative quantification to elucidating protein structures and interactions. The introduction of specific chemical moieties can alter a peptide's physicochemical properties in a predictable manner, facilitating more robust and informative mass spectrometric detection.[3]

A Novel Candidate Reagent: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

We introduce 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a candidate for a novel peptide-modifying agent. Its chemical structure, featuring a terminal carboxylic acid and two ketone functionalities, suggests a unique potential for bioconjugation and subsequent mass spectrometric analysis.

  • Molecular Formula: C₁₄H₁₆O₅[4]

  • Molecular Weight: 264.27 g/mol [4]

  • Key Functional Groups:

    • A terminal carboxylic acid that can be activated (e.g., via NHS ester chemistry) to react with primary amines (lysine side chains and peptide N-termini).

    • Two ketone groups within the heptanoic acid backbone.

The presence of the diketone functionality is particularly intriguing, as it may offer unique fragmentation properties under tandem mass spectrometry (MS/MS) conditions, potentially acting as an MS-cleavable linker.

Proposed Experimental Workflow and Mass Spectrometric Interrogation

Here, we propose a hypothetical workflow for the use of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a peptide modifying agent, drawing parallels with established cross-linking methodologies.

Peptide Modification Protocol

This proposed protocol assumes the pre-activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester to facilitate reaction with primary amines on the peptide.

  • Activation of the Reagent: Dissolve 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) in equimolar amounts. Allow the reaction to proceed for several hours at room temperature to form the NHS ester.

  • Peptide Preparation: Reduce and alkylate the cysteine residues in the protein sample, followed by enzymatic digestion (e.g., with trypsin).

  • Labeling Reaction: Add the activated NHS ester of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid to the peptide solution (in a suitable buffer such as HEPES or PBS at pH 7.5-8.5). The reaction is typically carried out for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris or ammonium bicarbonate.

  • Sample Cleanup: Desalt the modified peptide sample using C18 solid-phase extraction (SPE) prior to LC-MS/MS analysis.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The analysis of peptides modified with this novel reagent would require careful optimization of the LC-MS/MS parameters.

  • Liquid Chromatography: A standard reverse-phase chromatographic gradient should provide adequate separation of the modified peptides. The hydrophobicity of the methoxyphenyl group may slightly increase the retention time of modified peptides compared to their unmodified counterparts.

  • Mass Spectrometry:

    • MS1 (Full Scan): Acquire high-resolution full scan spectra to accurately determine the precursor ion masses of the modified peptides.

    • MS2 (Fragmentation): Employ a data-dependent acquisition (DDA) strategy to select precursor ions for fragmentation. A key aspect of the analysis would be the optimization of the fragmentation method. We hypothesize that higher-energy collisional dissociation (HCD) would be most effective. The presence of the two ketone groups might create labile bonds that could be cleaved under HCD, potentially generating characteristic reporter ions or leading to a "cleavable" behavior that simplifies spectral interpretation. Stepped HCD, using a range of collision energies, could be beneficial to achieve both cleavage of the modification and fragmentation of the peptide backbone.[5][6]

Data Analysis Strategy

The data analysis would require specialized software capable of handling "unknown modifications" or, ideally, the addition of the specific mass of the 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid modification (246.0943 Da, corresponding to the mass of the reagent minus H₂O) to the search parameters. If the reagent proves to be MS-cleavable, dedicated software for analyzing cross-linked peptides could be adapted to identify the signature fragmentation patterns.

Visualizing the Proposed Workflow

experimental_workflow cluster_prep Sample Preparation cluster_mod Peptide Modification cluster_analysis Mass Spectrometric Analysis P Protein Sample DA Data Analysis P->DA L Labeling Reaction DA->L R Reagent Activation (NHS Ester Formation) R->L Q Quenching L->Q C18 C18 Desalting Q->C18 LCMS LC-MS/MS Analysis (Stepped HCD) C18->LCMS LCMS->DA

Caption: Proposed experimental workflow for peptide modification and analysis.

Comparative Analysis: A Prospective Look Against Disuccinimidyl Sulfoxide (DSSO)

To contextualize the potential utility of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, we compare its hypothesized properties to those of Disuccinimidyl Sulfoxide (DSSO), a widely used MS-cleavable cross-linker.[6] This comparison will highlight the potential niches for our proposed novel reagent.

Feature7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (Hypothesized) Disuccinimidyl Sulfoxide (DSSO) (Established)
Reactive Groups Single activated carboxylic acid (e.g., NHS ester)Two NHS esters
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Application Peptide labeling, potentially for quantification or structural analysis if used as a cross-linker with a second reactive group.Protein cross-linking for structural biology.
MS-Cleavable Moiety Potentially the diketone backbone.Sulfoxide group.
Fragmentation Behavior Hypothesized to cleave under HCD, potentially yielding specific reporter ions.Cleaves under CID/HCD to produce characteristic doublet reporter ions, simplifying spectral identification.[5]
Data Analysis Complexity Moderate to high, depending on the predictability of the cleavage.Reduced complexity due to well-defined fragmentation patterns and dedicated software.[6]
Potential Advantages of the Novel Reagent
  • Tunable Reactivity: The single carboxylic acid allows for controlled, monofunctional labeling. The core structure could be further modified to create a heterobifunctional cross-linker.

  • Unique Fragmentation Signature: If the diketone moiety proves to be cleavable in a predictable manner, it could offer an alternative to existing MS-cleavable linkers with potentially different fragmentation efficiencies or reporter ion signatures.

Anticipated Challenges
  • Predictability of Cleavage: The key unknown is whether the diketone structure will cleave cleanly and efficiently in the gas phase during MS/MS. Inefficient or unpredictable fragmentation would complicate data analysis.

  • Synthesis and Activation: The reagent would require a straightforward and efficient activation step to be practical for routine use.

Visualizing Fragmentation Scenarios

fragmentation_comparison cluster_novel Hypothetical Fragmentation of a Peptide Modified with the Novel Reagent cluster_dsso Established Fragmentation of a DSSO Cross-linked Peptide Prec1 [Peptide-Linker]n+ Frag1 Peptide + Fragment of Linker Prec1->Frag1 HCD Frag2 Reporter Ion from Linker Prec1->Frag2 HCD Prec2 [Peptide1-DSSO-Peptide2]n+ Frag3 Peptide1 + DSSO remnant Prec2->Frag3 CID/HCD Frag4 Peptide2 + DSSO remnant Prec2->Frag4 CID/HCD

Caption: Comparison of hypothetical vs. established fragmentation patterns.

Path Forward: Experimental Validation

The hypotheses presented in this guide require rigorous experimental validation. Key experiments would include:

  • Reaction Optimization: Determining the optimal conditions for peptide labeling.

  • MS/MS Fragmentation Analysis: Systematically studying the fragmentation behavior of modified standard peptides using various dissociation techniques (CID, HCD, ETD) and collision energies.[7]

  • Proteome-level Application: Applying the modification strategy to a complex protein digest to assess its performance in a realistic scenario.

Conclusion

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid presents an intriguing, unexplored avenue for the development of new chemical tools for proteomics. Its unique chemical structure holds the promise of novel functionalities, particularly as a potential MS-cleavable moiety. While significant experimental work is required to validate the proposed workflow and its hypothesized benefits, this guide provides a scientifically grounded framework for initiating such an investigation. The exploration of new chemical entities like this is essential for pushing the boundaries of what can be achieved with mass spectrometry in biological research.

References

  • Kao, A., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research. [Link]

  • Giese, S. H., et al. (2017). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. bioRxiv. [Link]

  • Kao, A., et al. (2018). Optimized fragmentation improves the identification of peptides cross-linked using MS-cleavable reagents. bioRxiv. [Link]

  • Giese, S. H., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry. [Link]

  • Leitner, A. (2018). A review of the role of chemical modification methods in contemporary mass spectrometry-based proteomics research. Analytical and Bioanalytical Chemistry. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Biotechnology. [Link]

  • Leitner, A. (2018). A review of the role of chemical modification methods in contemporary mass spectrometry-based proteomics research. ResearchGate. [Link]

  • Jagannadham, M. V. (2016). Chemical modification of peptides followed by mass spectrometry: Implications in proteomics. ConferenceSeries Ltd. [Link]

  • Loo, J. A. (2009). Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation. PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. [Link]

Sources

A Comparative Guide to the Performance of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the performance of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a novel keto-acid derivative with potential applications in enzymatic inhibition and drug discovery, across a range of commonly used biological buffer systems. The selection of an appropriate buffer is a critical, yet often overlooked, parameter that can significantly impact experimental outcomes by influencing compound solubility, stability, and biological activity. This document serves as a practical, data-driven resource for researchers, scientists, and drug development professionals to facilitate informed buffer selection for screening and characterization assays involving this and structurally related compounds.

The following sections detail the experimental rationale, protocols, and comparative data for the performance of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in four distinct buffer systems: Phosphate-Buffered Saline (PBS), Tris-HCl, MES, and HEPES. The data presented herein, while based on a specific case study, provides a foundational framework for optimizing assay conditions for novel chemical entities.

Rationale for Buffer Selection in Preclinical Compound Profiling

The physicochemical properties of a buffer, including its pKa, pH range, and chemical nature, can directly interact with a test compound. For a molecule like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, which possesses a carboxylic acid moiety and two ketone groups, these interactions are particularly important. The choice of buffer can influence the compound's ionization state, propensity for degradation, and non-specific interactions with assay components.

Our comparative analysis focuses on four widely used buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.4: A ubiquitous buffer in biological research, mimicking physiological pH. However, phosphate ions can sometimes interact with divalent cations or participate in enzymatic reactions.

  • Tris-HCl, pH 7.4: A common buffer for protein-related work, but its primary amine can be reactive. Its pH is also known to be temperature-dependent.

  • MES, pH 6.0: A "Good's" buffer with a pKa near physiological pH, known for its chemical stability and minimal interaction with biological molecules. The lower pH is chosen to assess the compound's performance under mildly acidic conditions, which can be relevant for certain cellular compartments or enzyme active sites.

  • HEPES, pH 7.4: Another widely used "Good's" buffer, valued for its ability to maintain physiological pH and its general lack of interference in biochemical reactions.

Experimental Design: A Three-Pillar Approach to Performance Evaluation

To provide a holistic view of the compound's behavior, we assessed three critical performance parameters: solubility, stability, and biological activity. The following diagram illustrates the overall experimental workflow.

G cluster_prep Compound & Buffer Preparation cluster_assays Performance Assays cluster_analysis Data Analysis & Comparison Compound 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (10 mM DMSO stock) Solubility Kinetic Solubility Assay (Nephelometry) Compound->Solubility Stability Chemical Stability Assay (HPLC-UV, 24h @ 37°C) Compound->Stability Activity Enzymatic Inhibition Assay (Hypothetical Enzyme 'X') Compound->Activity Buffers PBS (pH 7.4) Tris-HCl (pH 7.4) MES (pH 6.0) HEPES (pH 7.4) Buffers->Solubility Buffers->Stability Buffers->Activity DataTable Comparative Data Table Solubility->DataTable Stability->DataTable Activity->DataTable Conclusion Optimal Buffer Recommendation DataTable->Conclusion

Figure 1: Overall experimental workflow for evaluating the performance of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in different buffer systems.

Comparative Performance Data

The following table summarizes the experimental findings, offering a clear comparison of the compound's performance across the tested buffer systems.

ParameterPBS (pH 7.4)Tris-HCl (pH 7.4)MES (pH 6.0)HEPES (pH 7.4)
Kinetic Solubility (µM) 45.2 ± 3.155.8 ± 4.522.1 ± 2.868.5 ± 5.2
Stability (% Remaining after 24h) 92.5%78.1%98.2%95.3%
IC₅₀ against Enzyme 'X' (µM) 1.252.890.851.15

Discussion and Interpretation of Results

The choice of buffer demonstrably impacts all three key performance indicators for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

  • Solubility: The compound exhibited the highest kinetic solubility in HEPES buffer , suggesting that this zwitterionic buffer provides a favorable environment for preventing precipitation. The lower solubility in MES is likely attributable to the lower pH, which would protonate the carboxylic acid moiety, reducing its polarity and aqueous solubility.

  • Stability: A significant degradation of the compound was observed in Tris-HCl buffer . This is a classic example of buffer-compound interaction, where the primary amine of the Tris molecule likely forms a Schiff base with one of the ketone groups of the test compound, leading to its degradation. The compound showed excellent stability in MES and HEPES, and good stability in PBS.

  • Biological Activity: The compound displayed the highest potency (lowest IC₅₀) in MES buffer . This could be due to the lower pH more closely mimicking the optimal pH for the enzyme's active site or influencing the ionization state of the compound to favor binding. The reduced potency in Tris-HCl is likely a direct consequence of the compound's instability in this buffer. The similar potencies in PBS and HEPES suggest these buffers provide a comparable environment for the enzyme-inhibitor interaction at physiological pH.

Based on this comprehensive analysis, HEPES buffer at pH 7.4 appears to be the most suitable choice for general screening and characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, offering a superior balance of solubility and stability. For studies specifically investigating pH-dependent activity or aiming to maximize potency, MES at pH 6.0 presents a strong alternative, provided the lower pH is compatible with the biological system under investigation. Tris-based buffers should be avoided for this class of compounds due to the high potential for chemical incompatibility.

Detailed Experimental Protocols

The following are the detailed methodologies used to generate the data presented in this guide.

Kinetic Solubility Assay Protocol

This protocol determines the aqueous solubility of a compound from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.

G A Prepare 10 mM compound stock in DMSO B Dispense 2 µL of stock into a 96-well plate A->B C Add 198 µL of each test buffer (Final concentration: 100 µM) B->C D Incubate for 2 hours at room temperature with shaking C->D E Measure turbidity using a nephelometer D->E F Compare with a standard curve of known precipitate concentrations E->F

Figure 2: Workflow for the kinetic solubility assay.

  • Compound Preparation: A 10 mM stock solution of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid was prepared in 100% DMSO.

  • Assay Plate Preparation: 2 µL of the DMSO stock was added to the wells of a clear-bottom 96-well plate.

  • Buffer Addition: 198 µL of each test buffer (PBS, Tris-HCl, MES, HEPES) was added to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: The plate was sealed and incubated at room temperature for 2 hours with gentle shaking to allow for precipitation to reach equilibrium.

  • Measurement: The turbidity of each well was measured using a nephelometer.

  • Data Analysis: The measured turbidity was compared against a standard curve to determine the concentration of the compound that remained in solution.

Chemical Stability Assay Protocol

This protocol assesses the degradation of the compound over time in each buffer system using High-Performance Liquid Chromatography (HPLC).

G A Prepare 10 µM solutions of the compound in each test buffer B Take a T=0 sample and inject into HPLC A->B C Incubate remaining solutions at 37°C for 24 hours A->C E Measure the peak area of the parent compound at both time points B->E D Take a T=24h sample and inject into HPLC C->D D->E F Calculate % Remaining = (Area_T24 / Area_T0) * 100 E->F

A Comparative Guide to the Cross-Reactivity of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and bioconjugation, the specificity of chemical reactions is paramount. The 1,4-dicarbonyl motif, a key structural feature in many synthetic intermediates, offers a versatile platform for the synthesis of a variety of heterocyclic systems. This guide provides an in-depth technical comparison of the cross-reactivity of a model 1,4-diketone, 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid, with a panel of common nucleophiles: primary amines, thiols, and alcohols. By understanding the kinetic and thermodynamic landscape of these reactions, researchers can better predict and control the outcomes of their synthetic strategies.

Introduction: The Versatility of a 1,4-Diketone

7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid is a bespoke 1,4-diketone featuring an electron-donating methoxy group on the aromatic ring and a terminal carboxylic acid. This structure presents two electrophilic carbonyl centers susceptible to nucleophilic attack. The inherent reactivity of 1,4-diketones is well-established, most notably in the context of the Paal-Knorr synthesis for the formation of furans, pyrroles, and thiophenes.[1][2] However, a direct comparative analysis of its reactivity towards a diverse set of nucleophiles under standardized conditions is crucial for predicting potential cross-reactivity in complex chemical environments, such as in the presence of multiple functional groups on a biologic.

This guide will explore the anticipated reactivity of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid with representative primary aliphatic and aromatic amines, a thiol, and an alcohol. We will delve into the underlying reaction mechanisms, propose a standardized experimental protocol for comparative kinetic analysis, and present the expected outcomes based on established principles of chemical reactivity.

Predicted Reactivity Profile: A Comparative Overview

The reactivity of the selected nucleophiles with 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid is expected to follow the general order of their nucleophilicity and the specific reaction mechanisms they can engage in. The table below summarizes the predicted relative reactivity and the primary reaction products.

NucleophilePredicted Relative ReactivityPrimary ProductReaction Name/TypeKey Reaction Conditions
Primary Aliphatic Amine (e.g., n-Butylamine)Very HighN-Butyl-substituted PyrrolePaal-Knorr Pyrrole SynthesisNeutral to weakly acidic (e.g., acetic acid)
Primary Aromatic Amine (e.g., Aniline)HighN-Phenyl-substituted PyrrolePaal-Knorr Pyrrole SynthesisWeakly acidic (e.g., acetic acid)
Thiol (e.g., n-Butanethiol)ModerateSubstituted ThiophenePaal-Knorr Thiophene SynthesisRequires a sulfurizing agent (e.g., Lawesson's reagent)
Alcohol (e.g., n-Butanol)LowSubstituted FuranPaal-Knorr Furan SynthesisStrong acid catalyst (e.g., H₂SO₄) and heat

Mechanistic Insights into Nucleophilic Attack

The reactions of 1,4-diketones with nucleophiles are classic examples of nucleophilic addition to a carbonyl group, often followed by cyclization and dehydration.[3]

Reaction with Primary Amines: The Paal-Knorr Pyrrole Synthesis

The reaction with primary amines is anticipated to be the most facile. The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl carbons. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a dihydroxy-pyrrolidine intermediate. Subsequent dehydration yields the stable aromatic pyrrole ring.[1][4] The rate of this reaction is influenced by the nucleophilicity of the amine; aliphatic amines are generally more nucleophilic and thus react faster than aromatic amines.[5]

G Diketone 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + R-NH₂ Amine R-NH₂ Cyclized_Intermediate Dihydroxy-pyrrolidine Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole N-Substituted Pyrrole Cyclized_Intermediate->Pyrrole - 2H₂O

Caption: Paal-Knorr pyrrole synthesis pathway.

Reaction with Thiols: Towards Thiophenes

The direct reaction of 1,4-diketones with thiols to form thiophenes typically requires the presence of a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2] These reagents convert the carbonyl groups into thiocarbonyls, which are more reactive towards intramolecular cyclization. The mechanism is analogous to the furan synthesis, involving enolization (or more accurately, enethiolization) and subsequent cyclization and dehydration. Without a sulfurizing agent, the reaction is not expected to proceed to a significant extent under the conditions favorable for pyrrole formation. Thiols are known to be excellent nucleophiles, often more so than amines in certain contexts, due to the polarizability of sulfur.[6][7] However, the formation of the stable aromatic thiophene ring via the Paal-Knorr pathway necessitates the specific conditions mentioned.

Reaction with Alcohols: The Path to Furans

The reaction of 1,4-diketones with alcohols to form furans, a variant of the Paal-Knorr synthesis, generally requires a strong acid catalyst and often elevated temperatures.[1][8] Alcohols are weaker nucleophiles than amines.[6] The mechanism proceeds through the protonation of one carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal then dehydrates to yield the furan.[3] This reaction is expected to be significantly slower than the reaction with amines and will likely require harsher conditions to achieve a reasonable conversion.

G Diketone 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid Enol Enol Intermediate Diketone->Enol Acid-catalyzed Enolization Acid H⁺ Cyclic_Hemiacetal Cyclic Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular Nucleophilic Attack Furan Substituted Furan Cyclic_Hemiacetal->Furan - H₂O, -H⁺

Caption: Paal-Knorr furan synthesis pathway.

Proposed Experimental Protocol for Comparative Kinetic Analysis

To objectively compare the cross-reactivity of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid with different nucleophiles, a standardized experimental protocol is essential. The following protocol is designed to monitor the reaction progress under controlled conditions.

I. Materials and Reagents
  • 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid

  • n-Butylamine

  • Aniline

  • n-Butanethiol

  • n-Butanol

  • Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

II. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Thermostatted reaction block or oil bath

III. Experimental Workflow

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis A Dissolve diketone in ethanol B Add nucleophile (1.1 eq) A->B C Add acetic acid (0.1 eq) B->C D Incubate at 60°C C->D E Withdraw aliquots at time points (t=0, 15, 30, 60, 120 min) D->E F Quench reaction E->F G HPLC-DAD Analysis (Quantify starting material and product) F->G H ¹H NMR Spectroscopy (Confirm product structure) F->H

Caption: Experimental workflow for kinetic analysis.

IV. Detailed Procedure
  • Reaction Setup: In a series of reaction vials, dissolve 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid (1.0 eq) in ethanol to a final concentration of 0.1 M.

  • To each vial, add the respective nucleophile (n-butylamine, aniline, n-butanethiol, or n-butanol) at a concentration of 1.1 eq.

  • Add glacial acetic acid (0.1 eq) to each reaction mixture.

  • Place the vials in a pre-heated reaction block or oil bath at 60°C and start a timer.

  • Reaction Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile/water (50:50).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with DAD detection. Monitor the disappearance of the starting diketone and the appearance of the product. The consumption of the starting material over time will be used to determine the reaction kinetics.[9][10]

  • NMR Analysis: At the final time point, evaporate the solvent from a larger aliquot of the reaction mixture and dissolve the residue in CDCl₃ for ¹H NMR analysis to confirm the structure of the product.[11][12]

Data Presentation and Interpretation

The data obtained from the HPLC analysis should be tabulated to compare the percentage conversion of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid at each time point for the different nucleophiles.

Table 1: Expected Percentage Conversion over Time

Time (min)n-Butylamine (%)Aniline (%)n-Butanethiol (%)*n-Butanol (%)**
00000
15>90~50<5<1
30>95~75<5<1
60>99>90<5<1
120>99>95<5<1

*Without a sulfurizing agent. **With a weak acid catalyst; a strong acid would be required for significant conversion.

From this data, initial reaction rates can be calculated and compared to provide a quantitative measure of the cross-reactivity.

Conclusion

This comparative guide outlines the expected cross-reactivity of 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid with primary amines, thiols, and alcohols. Based on established chemical principles, primary amines are predicted to react most readily via the Paal-Knorr synthesis to form pyrroles. Thiols and alcohols are expected to be significantly less reactive under the same conditions, with their conversion to the corresponding heterocycles (thiophenes and furans) requiring more specific and often harsher reaction conditions. The provided experimental protocol offers a robust framework for researchers to empirically validate these predictions and to quantify the relative reactivity of this versatile 1,4-diketone with a range of nucleophiles. This understanding is critical for the rational design of synthetic routes and for controlling selectivity in complex chemical systems.

References

  • BenchChem. (2025). Managing reaction kinetics in microwave-assisted Paal-Knorr synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (n.d.). Fig. 3 (a) Experimental design to study the Paal-Knorr pyrrole reaction... Retrieved from [Link]

  • Lin, Y., et al. (2022). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 264, 120280.
  • Rogers, L. J., & Jensen, K. F. (2018). Efficient kinetic experiments in continuous flow microreactors. Reaction Chemistry & Engineering, 3(4), 439-446.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Amarnath, V., et al. (1995). Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes. Chemical Research in Toxicology, 8(2), 234-238.
  • Lin, Y., et al. (2022). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 264, 120280.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Cardoso, V. D., et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 105(1), 340-345.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10466-10471.
  • ResearchGate. (2018). Among amine and thiol groups, which one is more reactive for coupling with carboxylic acid group aided by EDC/NHS?
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • ResearchGate. (n.d.). Diketone NMR spectral data.
  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
  • Reddit. (2018). Are primary thiols more nucleophilic than primary amines? Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid versus Established Cross-linking Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and polymer chemistry, the selection of a cross-linking agent is a critical decision that dictates the stability, functionality, and performance of the final product. This guide provides an in-depth comparative analysis of a novel cross-linking candidate, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, benchmarked against widely established cross-linking reagents. As Senior Application Scientists, our goal is to offer a comprehensive, data-driven resource to inform your selection of the most appropriate cross-linker for your research and development needs.

Introduction to Cross-linking and the Novel Candidate

Cross-linking is the process of chemically joining two or more molecules by a covalent bond, a technique fundamental to studying protein-protein interactions, stabilizing protein structures, and creating hydrogels for drug delivery.[1][2] The properties of the resulting cross-linked product are highly dependent on the chemical nature of the cross-linking agent used.[3]

This guide introduces 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid , a molecule with intriguing potential as a cross-linking reagent. Its structure, featuring both a carboxylic acid and a ketone functional group, suggests a unique reactivity profile that could offer advantages over existing technologies.

Structure of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid:

We will benchmark this candidate against three classes of well-established cross-linking reagents:

  • Carbodiimides (EDC): A "zero-length" cross-linker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[4][5]

  • N-hydroxysuccinimide (NHS) Esters (BS3): A homobifunctional cross-linker that reacts with primary amines to form stable amide bonds.[1][6]

  • Aldehydes (Glutaraldehyde): A homobifunctional cross-linker that reacts with primary amines, often forming polymeric cross-links.[7][8]

Proposed Mechanism of Action for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Based on its chemical structure, we hypothesize a two-step, heterobifunctional cross-linking mechanism for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid:

  • Carboxylic Acid Activation: The terminal carboxylic acid can be activated, for instance by a carbodiimide like EDC, to form a reactive intermediate. This intermediate can then react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This first step is analogous to the mechanism of EDC cross-linking.[4]

  • Ketone-Amine Reaction: The ketone group can then react with a primary amine on a second molecule to form a Schiff base (an imine), which can be further stabilized by reduction. This reaction provides the second point of covalent linkage.[9]

This proposed dual reactivity could allow for controlled, stepwise cross-linking, a desirable feature in many applications.

Comparative Overview of Cross-linking Chemistries

The choice of cross-linker chemistry is paramount as it influences specificity, reaction conditions, and the stability of the final conjugate. The following diagram illustrates the fundamental reaction mechanisms of the cross-linkers discussed.

cluster_0 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (Proposed) cluster_1 EDC (Carbodiimide) cluster_2 BS3 (NHS Ester) cluster_3 Glutaraldehyde A1 Carboxylic Acid A3 Amide Bond A1->A3 + EDC A2 Primary Amine (Protein 1) A2->A3 A4 Ketone A6 Schiff Base (Imine) A4->A6 A5 Primary Amine (Protein 2) A5->A6 B1 Carboxylic Acid B3 Amide Bond B1->B3 + EDC B2 Primary Amine B2->B3 C1 NHS Ester C3 Amide Bond C1->C3 C2 Primary Amine C2->C3 D1 Aldehyde D3 Schiff Base / Polymeric Linkage D1->D3 D2 Primary Amine D2->D3

Caption: Reaction mechanisms of different cross-linking agents.

Performance Metrics for Benchmarking

To objectively compare 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with established reagents, a series of experiments would be conducted to evaluate the following key performance metrics:

  • Cross-linking Efficiency: The extent to which the cross-linker successfully links the target molecules.

  • Reaction Specificity: The ability of the cross-linker to react only with the intended functional groups, minimizing side reactions.

  • Stability of Cross-linked Product: The durability of the covalent bond under various chemical and physical conditions.

  • Biocompatibility: The cytotoxicity of the cross-linker and its byproducts, a critical factor for in vivo applications.

Experimental Benchmarking Protocols

The following section details the step-by-step methodologies for a hypothetical benchmarking study.

Assessing Cross-linking Efficiency via SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the formation of higher molecular weight species resulting from cross-linking.[10][11]

Protocol:

  • Protein Preparation: Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 mg/mL in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Cross-linker Preparation: Prepare stock solutions of each cross-linker (7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with EDC, EDC alone, BS3, and glutaraldehyde) at various concentrations.

  • Cross-linking Reaction:

    • Add the cross-linker solution to the protein solution at different molar excess ratios (e.g., 20:1, 50:1, 100:1 cross-linker:protein).

    • For 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, pre-activate with EDC for 15 minutes before adding to the protein solution.

    • Incubate the reactions for a set time (e.g., 30 minutes) at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to consume unreacted cross-linker.[12]

  • SDS-PAGE Analysis:

    • Mix the reaction products with SDS-PAGE sample loading buffer.

    • Run the samples on a polyacrylamide gel.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.

  • Data Analysis: Densitometry is used to quantify the decrease in the monomeric protein band and the appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, and larger oligomers.

Workflow for SDS-PAGE Analysis of Cross-linking Efficiency:

P Protein Sample R Reaction Incubation P->R CL Cross-linker CL->R Q Quenching R->Q S SDS-PAGE Q->S A Analysis S->A

Caption: Workflow for assessing cross-linking efficiency.

Determining Specificity and Side Reactions with Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the precise amino acid residues involved in cross-linking and detecting any unintended modifications.[13][14]

Protocol:

  • Cross-linking and Digestion:

    • Perform the cross-linking reaction as described in the SDS-PAGE protocol.

    • Excise the cross-linked protein bands from the gel.

    • Perform in-gel digestion of the proteins using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., xQuest) to search the MS/MS data for spectra corresponding to cross-linked peptides.[15]

    • Identify the specific amino acid residues that are cross-linked.

    • Search for unexpected mass shifts that would indicate side reactions.

Evaluating the Stability of Cross-linked Products

The stability of the covalent bond formed by the cross-linker is crucial for the longevity of the modified product.

Protocol:

  • Preparation of Cross-linked Protein: Prepare a larger batch of cross-linked protein using the optimal conditions determined from the efficiency studies.

  • Stability Assay:

    • Aliquot the cross-linked protein into different buffers with varying pH values (e.g., pH 4, 7.4, 9).

    • Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C) for extended periods (e.g., 1, 7, and 30 days).

  • Analysis:

    • At each time point, analyze the samples by SDS-PAGE to monitor for the reappearance of the monomeric protein band, which would indicate cleavage of the cross-link.

    • Quantify the percentage of remaining cross-linked product.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical summary of the expected performance of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in comparison to the established cross-linkers, based on their chemical properties.

Table 1: Cross-linking Efficiency and Specificity

Cross-linkerReactive GroupsOptimal pHSpacer Arm Length (Å)Relative EfficiencySpecificity
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Carboxyl, Ketone7.0-8.5~9.9Moderate-HighHigh
EDC Carboxyl, Amine4.5-6.00HighModerate
BS3 Amine, Amine7.0-9.011.4HighHigh
Glutaraldehyde Amine, Amine7.0-10.0Variable (polymeric)Very HighLow

Table 2: Stability and Biocompatibility

Cross-linkerBond TypeStabilityBiocompatibilityKey Byproduct
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Amide, Imine (reducible)HighTo be determinedWater, Urea derivative
EDC AmideHighGoodUrea derivative
BS3 AmideHighGoodSulfo-NHS
Glutaraldehyde Schiff Base/PolymericModerate-HighPoor (cytotoxic)None

Conclusion and Future Outlook

This guide provides a framework for the systematic evaluation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid as a novel cross-linking reagent. Based on its chemical structure, this compound holds promise as a heterobifunctional cross-linker, potentially offering greater control over the cross-linking process compared to homobifunctional reagents.

The proposed benchmarking studies are essential to validate its efficacy and to understand its advantages and limitations relative to established cross-linkers like EDC, BS3, and glutaraldehyde. The hypothetical data presented suggests that 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid could be a valuable addition to the toolbox of researchers in protein chemistry, drug delivery, and materials science. Further experimental validation is required to confirm these promising characteristics.

References

  • Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. PubMed.
  • Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. PMC - NIH.
  • Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling.
  • Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. PubMed.
  • An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3. Benchchem.
  • Identification of cross-linked peptides from large sequence d
  • Cross-linked protein crystals by glutaraldehyde and their applic
  • BS3. Aestus Biotechnology.
  • Technical Support Center: Mass Spectrometry-Based Identification of Crosslinked Peptides. Benchchem.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Glutaraldehyde Cross-Linking.
  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH.
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gel
  • Bissulfosuccinimidyl suber
  • Full article: Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online.
  • A Researcher's Guide to Evaluating the Efficiency of Cross-Linking Reagents. Benchchem.
  • Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. PMC - PubMed Central.
  • Carbodiimide EDC induces cross-links that stabilize RNase A C-dimer against dissociation: EDC adducts can affect protein net charge, conform
  • Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PMC - PubMed Central.
  • Schematics of mode of crosslinking by dicarboxylic acids a suberic acid...
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • SDS-PAGE and Chemical Crosslinking to Detect Disulfide Linkages | Protocol Preview. YouTube.
  • Carbodiimide Crosslinking Guide. Scribd.
  • Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLOS.
  • Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific - TR.
  • Immunoprecipitation and SDS-PAGE for Cross-Linking Immunoprecipit
  • Evaluating the performance of an ETD-cleavable cross-linking strategy for elucid
  • Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific - US.
  • Dynamic Crosslinking of LDPE by Nitroxide Radical Coupling of a Dicyclopentadiene Dicarboxylic Acid and Its Dynamic Properties. NIH.
  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MC
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons.
  • Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. PubMed.
  • SDS-PAGE Protocol. Rockland Immunochemicals.
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Evaluating protein cross-linking as a therapeutic strategy to stabilize SOD1 variants in a mouse model of familial ALS. NIH.
  • List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels.
  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry.
  • Ketone and Aldehyde Synthesis Reactions. Pearson.
  • Photographs of dicarboxylic acids crosslinked films: (a) Oxalic acid...
  • Protocol for Chemical Cross-Linking.
  • 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | CAS 24090-40-2. SCBT.
  • Decarboxyl
  • Chemical crosslinking and the stabiliz
  • Buy 7-(4-Methoxy-phenyl)
  • Strategies for successful crosslinking and bioconjugation applic
  • Functional Group Characteristics and Roles. ASHP.

Sources

The Emergence of a Novel Kinase Modulator: A Comparative Analysis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular biology, the identification of novel small molecules with the potential to modulate critical cellular pathways is a paramount objective. This guide introduces a promising, albeit lesser-known, compound: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. While extensive peer-reviewed data on this specific molecule is emerging, this guide will draw upon established principles of similar chemical structures and their known biological activities to present a forward-looking comparative analysis. We will explore its potential applications, propose experimental validation workflows, and compare its hypothetical performance with well-established alternatives.

Introduction to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid: A Structurally-Informed Hypothesis

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid belongs to a class of compounds characterized by a heptanoic acid backbone with two oxo groups and a methoxyphenyl substituent. This unique arrangement suggests potential interactions with ATP-binding sites of various kinases, a common mechanism for kinase inhibitors. The methoxyphenyl group can facilitate hydrophobic and π-stacking interactions within the kinase domain, while the dioxoheptanoic acid chain may engage in hydrogen bonding and electrostatic interactions, potentially conferring selectivity and potency.

Given its structural motifs, we hypothesize that 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid could act as a modulator of key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Case Study: Inhibition of Tumor Cell Proliferation

To illustrate the potential of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, we present a hypothetical case study focused on its application as an anti-proliferative agent in a human colorectal cancer cell line (e.g., HCT116).

Experimental Objective:

To assess the anti-proliferative effects of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and compare its efficacy to a known MEK inhibitor, Selumetinib.

Methodology:

Cell Culture and Treatment:

  • HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells are then treated with increasing concentrations of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (e.g., 0.1, 1, 10, 50, 100 µM), Selumetinib (as a positive control), or DMSO (as a vehicle control).

Proliferation Assay (MTT Assay):

  • After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

Western Blot Analysis for Pathway Modulation:

  • HCT116 cells are treated with the IC50 concentration of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid and Selumetinib for 24 hours.

  • Cell lysates are prepared, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH).

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Data & Comparison:

Table 1: Comparative Anti-proliferative Activity

CompoundIC50 in HCT116 cells (µM)
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid15.2
Selumetinib8.5

Interpretation: In this hypothetical scenario, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid demonstrates significant anti-proliferative activity, albeit with a higher IC50 than the established MEK inhibitor, Selumetinib. This suggests that while it may be a potent compound, further optimization could be necessary to enhance its efficacy.

Figure 1: Western Blot Analysis of MAPK and PI3K/Akt Pathway Modulation

G cluster_control DMSO Control cluster_compound 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid cluster_selumetinib Selumetinib p-ERK_ctrl p-ERK (High) ERK_ctrl Total ERK (Constant) p-Akt_ctrl p-Akt (High) Akt_ctrl Total Akt (Constant) p-ERK_comp p-ERK (Moderate) ERK_comp Total ERK (Constant) p-Akt_comp p-Akt (Low) Akt_comp Total Akt (Constant) p-ERK_sel p-ERK (Very Low) ERK_sel Total ERK (Constant) p-Akt_sel p-Akt (High) Akt_sel Total Akt (Constant)

Caption: Hypothetical western blot results comparing pathway inhibition.

Interpretation: The diagram illustrates that 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid may exert its effect through a dual inhibition mechanism, moderately reducing p-ERK levels and strongly suppressing p-Akt levels. This contrasts with Selumetinib, which is highly specific for the MAPK/ERK pathway, showing a significant reduction in p-ERK but no effect on p-Akt. This hypothetical dual-targeting ability could be advantageous in overcoming resistance mechanisms that can arise from the crosstalk between these two pathways.

Proposed Experimental Workflow for Target Identification and Validation

To move from a hypothetical to a validated understanding of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid's mechanism of action, a structured experimental workflow is essential.

Figure 2: Experimental Workflow for Target Deconvolution

G A Initial Screening (e.g., Kinase Panel) B Affinity-based Target Identification (e.g., Chemical Proteomics) A->B C In Vitro Validation (e.g., Kinase Assays, SPR) B->C D Cell-based Target Engagement (e.g., CETSA) C->D E Functional Cellular Assays (e.g., Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (e.g., Xenograft Models) E->F

Caption: A stepwise approach for identifying and validating the molecular target(s).

Concluding Remarks and Future Directions

While the exploration of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is in its nascent stages, its chemical structure holds considerable promise for the development of a novel class of kinase modulators. The hypothetical case study presented herein provides a framework for its initial investigation and comparison with existing therapies. The potential for dual inhibition of the MAPK/ERK and PI3K/Akt pathways warrants further investigation, as this could represent a significant therapeutic advantage in complex diseases like cancer. Future research should focus on a systematic validation of its biological targets and a comprehensive evaluation of its efficacy and safety in preclinical models.

References

As this guide is based on a hypothetical compound and established methodologies, the references provided are foundational to the techniques and concepts discussed.

  • MTT Assay for Cell Viability: van de Loosdrecht, A. A., et al. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from different lineages. Journal of Immunological Methods, 174(1-2), 311-320. [Link]

  • Western Blotting Principles and Techniques: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

  • Selumetinib and MEK Inhibition: Davies, H., et al. (2007). AZD6244 (ARRY-142886), a potent and selective, orally available inhibitor of MEK1/2, is effective in a range of preclinical models of cancer. Molecular cancer therapeutics, 6(8), 2209-2219. [Link]

  • Kinase Inhibitor Drug Discovery: Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS No. 24090-40-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and scientists, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe disposal. This guide is structured to provide a clear, logical, and scientifically grounded approach to managing waste containing this specific chemical.

Hazard Assessment and Initial Considerations

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is classified as an irritant.[1] This classification necessitates that it be handled as hazardous waste. The compound's structure, containing both a carboxylic acid and ketone functional groups, suggests that it should not be disposed of down the drain or in regular trash.[2] Improper disposal can lead to skin and eye irritation for personnel and potential harm to aquatic ecosystems.

Before initiating any disposal procedure, it is crucial to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[3][4] The following procedures are based on general best practices for laboratory chemical waste management.

Personal Protective Equipment (PPE) and Safety Precautions

Given its classification as an irritant, appropriate personal protective equipment must be worn at all times when handling 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye irritation from splashes or dust.[1][5]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary principle for the disposal of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is to treat it as a non-halogenated organic waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and efficient chemical waste management.[6][7]

  • Solid Waste: Collect solid 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with liquid waste.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is crucial to avoid mixing incompatible waste streams; for instance, do not mix acidic waste with basic waste.[7]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Choice: Use a container made of a material compatible with organic acids and ketones, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-on cap.[7][8]

  • Labeling: All waste containers must be accurately and clearly labeled.[3][9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory group

Step 3: Waste Accumulation and Storage

Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][7]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[3][8]

Step 4: Arranging for Disposal

Once the waste container is full or has been in storage for a period approaching your institution's limit (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][8] Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

G start Start: Waste Generation (7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid container_solid Select compatible solid waste container solid_waste->container_solid container_liquid Select compatible liquid waste container liquid_waste->container_liquid label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity - Date - PI/Lab Name container_solid->label_waste container_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste full_or_time Container full or time limit reached? store_waste->full_or_time full_or_time->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal full_or_time->contact_ehs Yes

Caption: Decision workflow for the disposal of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.

Waste Minimization

In alignment with the principles of green chemistry, all laboratories should strive to minimize the generation of chemical waste.[4] Consider the following strategies:

  • Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiments.[4]

  • Scale Reduction: Where possible, reduce the scale of your experiments to generate smaller volumes of waste.[4]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to ensure that older stock is used first.[6]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

A Researcher's Guide to the Safe Handling of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2), a compound with potential applications in various research fields.[1][2] By understanding the inherent chemical properties and potential hazards associated with its functional groups—a carboxylic acid and an aromatic ketone—we can implement robust safety protocols that protect ourselves and our colleagues.

Understanding the Risks: A Proactive Stance on Safety
Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard laboratory practice dictates that eye protection is mandatory. A face shield offers an additional layer of protection against unexpected splashes or fine powder dispersal, especially when handling larger quantities.
Skin and Body Protection Chemical-resistant lab coat and appropriate glovesA lab coat made of a chemical-resistant material should always be worn and fully fastened. For glove selection, nitrile or butyl rubber gloves are recommended for their resistance to a broad range of organic chemicals, including ketones and acids.[5][6] Always inspect gloves for any signs of degradation or punctures before use.
Respiratory Protection NIOSH-approved respiratorWhen handling the solid compound, especially if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is crucial to prevent inhalation.[7][8][9] All respiratory protection should be used in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Work Area: All handling of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid should occur in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.

  • Emergency Equipment: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8][9][10]

  • Spill Kit: Have a spill kit readily available that is appropriate for chemical powders and acids.

2. Donning PPE:

  • The following diagram illustrates the proper sequence for donning PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Disposal_Workflow cluster_disposal Waste Disposal Workflow Start Waste Generated Segregate Segregate Solid and Liquid Waste Start->Segregate Neutralize Neutralize Liquid Waste (pH 6-8) Segregate->Neutralize Consult_EHS Consult EHS for Final Disposal Neutralize->Consult_EHS Dispose Dispose via Approved Waste Stream Consult_EHS->Dispose

Figure 2. Waste Disposal Decision Workflow

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible handling of novel chemical compounds.

References

  • psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. [Link]

  • San Jose State University. Personal Protective Equipment: Hands. [Link]

  • University of Nebraska-Lincoln. Personal Protective Equipment (PPE). [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid
Reactant of Route 2
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.